molecular formula C5H12O B1265516 Butyl methyl ether CAS No. 628-28-4

Butyl methyl ether

Número de catálogo: B1265516
Número CAS: 628-28-4
Peso molecular: 88.15 g/mol
Clave InChI: CXBDYQVECUFKRK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gas-phase reaction of the OH radical with butyl methyl ether in the presence of NO has been investigated by GC and in situ atmospheric pressure ionization tandem mass spectrometry.>This compound appears as a clear liquid. Less dense than water and slightly soluble in water. Vapors heavier than air. May be toxic by inhalation or skin absorption and irritating to skin. Used as a gasoline additive.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-methoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-3-4-5-6-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBDYQVECUFKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Record name BUTYL METHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10705
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074559
Record name Butane, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Butyl methyl ether appears as a clear liquid. Less dense than water and slightly soluble in water. Vapors heavier than air. May be toxic by inhalation or skin absorption and irritating to skin. Used as a gasoline additive., Clear liquid; [CAMEO] Clear colorless liquid; [Aldrich MSDS]
Record name BUTYL METHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10705
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Methoxybutane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9493
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

139.0 [mmHg]
Record name 1-Methoxybutane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9493
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

628-28-4
Record name BUTYL METHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10705
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butyl methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, butyl methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl methyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.031
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physico-chemical Properties of n-Butyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

n-Butyl methyl ether (MTBE), also known as 1-methoxybutane, is an ether with the chemical formula C₅H₁₂O. It is a colorless, clear liquid characterized by its high flammability and slight solubility in water.[1][2][3] This document provides a comprehensive overview of the core physico-chemical properties of n-butyl methyl ether, outlines standard experimental protocols for their determination, and presents a relevant synthetic workflow. Its applications are notable in various industrial and research settings, including its use as a pharmaceutical intermediate and as a fuel additive. The data and methodologies presented herein are intended to serve as a critical resource for professionals in research and drug development.

Core Physico-chemical Properties

The fundamental physico-chemical characteristics of n-butyl methyl ether are summarized in the tables below. These properties are crucial for its handling, application in synthetic chemistry, and for understanding its behavior as a solvent.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₅H₁₂O[3]
Molecular Weight 88.15 g/mol [3]
Appearance Colorless, clear liquid[1][2][3]
Density 0.744 g/mL at 25 °C[2][4]
Boiling Point 70-71 °C (at 760 mmHg)[1][2]
Melting Point -115 °C[2][4]
Refractive Index 1.374 (at 20 °C, n20/D)[2][4]
Thermodynamic and Safety Properties
PropertyValueSource(s)
Flash Point -10 °C (14 °F) - closed cup[4]
Vapor Pressure 139 mmHg at 25 °C[4]
Solubility in Water Slightly soluble[2][3][5]
Octanol/Water Partition Coefficient (Log P) 1.06[6]
Autoignition Temperature 460 °C (for tert-butyl methyl ether)[7]
Lower/Upper Explosion Limit 1.5% / 8.5% (vol%) (for tert-butyl methyl ether)[7]

Experimental Protocols for Property Determination

The accurate determination of physico-chemical properties is paramount for the safe and effective use of chemical substances in research and development. Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and ASTM International, ensure data reliability and comparability.

Density Determination
  • Methodology: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.[8]

  • Protocol Summary:

    • A small volume of the liquid sample (approximately 0.7 mL) is introduced into an oscillating U-shaped tube.[9]

    • The instrument measures the change in the oscillating frequency of the tube caused by the mass of the sample.

    • This frequency change is used in conjunction with calibration data (typically using dry air and high-purity water) to determine the density of the sample at a specified, precisely controlled temperature (e.g., 25 °C).[9]

    • For volatile liquids like n-butyl methyl ether, care must be taken to prevent the formation of vapor bubbles in the tube, which can be achieved through automated, pressurized injection systems.

Boiling Point Determination
  • Methodology: OECD Guideline 103 - Boiling Point.[2][10]

  • Protocol Summary: This guideline describes several methods. The dynamic method is highly suitable for volatile compounds.

    • The substance is heated, and the temperature at which its vapor pressure equals the ambient pressure is measured.

    • A pressure vessel is used where the pressure can be varied. For a series of specific pressures, the corresponding boiling temperatures are determined.

    • A curve of vapor pressure versus temperature is plotted.

    • The boiling point at standard atmospheric pressure (101.325 kPa) is determined by interpolation from this curve. This method also allows for the simultaneous determination of the vapor pressure curve.[3]

Vapor Pressure Determination
  • Methodology: ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope. A common alternative is the "Boiling-Point Method" as described in various literature sources.[11][12]

  • Protocol Summary (Boiling-Point Method):

    • The liquid is placed in a suitable container and heated.

    • The system is connected to a pressure measurement device and a vacuum source, allowing for the external pressure to be controlled.

    • At a specific, reduced external pressure, the liquid is heated until it boils. The temperature at which boiling occurs is recorded.

    • This process is repeated for several different applied pressures.

    • The resulting data of pressure versus temperature constitutes the vapor pressure curve for the substance.

Octanol-Water Partition Coefficient (Log P) Determination
  • Methodology: OECD Guideline 107 - Partition Coefficient (n-octanol/water): Shake Flask Method.[1]

  • Protocol Summary:

    • A solution of n-butyl methyl ether is prepared in either n-octanol (pre-saturated with water) or water (pre-saturated with n-octanol).

    • This solution is placed in a vessel with a known volume of the second, immiscible solvent.

    • The vessel is shaken at a constant temperature (e.g., 25 °C) until equilibrium is established, which can take several hours.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of n-butyl methyl ether in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as gas chromatography (GC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (Log P).

Application in Synthesis: An Experimental Workflow

n-Butyl methyl ether serves as a useful solvent and intermediate in organic synthesis. One documented application is its use in the preparation of meta-chloroperbenzoic acid (m-CPBA), a versatile oxidizing agent in drug development and organic chemistry.[13]

The following diagram illustrates a generalized workflow for a synthetic step involving n-butyl methyl ether, based on a described synthesis of an m-CPBA intermediate.

experimental_workflow start Start: Prepare Reaction Vessel reagents Charge Reagents: - meta-chlorophenylacetamide - Sodium nitrate solution - n-Butyl methyl ether solution start->reagents cool Cool to 10°C (Control Stirring at 230 rpm) reagents->cool addition Add Solution: - 1,4-butanediol - N-bromoacetamide cool->addition react1 Continue Reaction (60 minutes) addition->react1 quench Add Quenching Solution: - Water - Zinc fluoride powder react1->quench react2 Continue Reaction (3 hours, 310 rpm) quench->react2 wash Wash & Recrystallize react2->wash product Isolate Final Product: m-Chloroperbenzoic Acid wash->product

Caption: Workflow for m-CPBA intermediate synthesis using n-butyl methyl ether.

References

An In-depth Technical Guide to the Synthesis of Butyl Methyl Ether via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and unsymmetrical ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (S(N)2) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[3] This guide provides a comprehensive overview of the synthesis of butyl methyl ether, detailing the reaction mechanism, experimental protocols, and critical parameters for researchers and professionals in drug development and chemical synthesis. Two primary isomers will be considered: n-butyl methyl ether and tert-butyl methyl ether, highlighting the strategic choice of reagents dictated by the S(_N)2 mechanism's limitations.

Core Principles: The S(_N)2 Reaction Pathway

The Williamson ether synthesis is a classic example of an S(_N)2 reaction.[3] The process occurs in two fundamental steps:

  • Deprotonation: An alcohol is deprotonated by a strong base (such as sodium metal, sodium hydride, or potassium hydroxide) to form a highly nucleophilic alkoxide ion.[2][4]

  • Nucleophilic Attack: The newly formed alkoxide ion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a concerted, single-step mechanism.[2][5] This backside attack displaces the halide leaving group, resulting in the formation of the ether.

The success of the synthesis is highly dependent on the steric hindrance of the reactants. The reaction is most efficient with methyl and primary alkyl halides.[6] Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination (alkene) product due to the steric bulk hindering the backside attack.[4][7]

Reaction Mechanism Visualization

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Nucleophilic Attack R-OH Alcohol R-O- Alkoxide Ion R-OH->R-O- Deprotonation Base Strong Base (e.g., NaH) H-Base+ Conjugate Acid Base->H-Base+ Alkoxide Alkoxide Ion R'-X Alkyl Halide X- Halide Ion R'-X->X- Product R-O-R' (Ether) Alkoxide->Product SN2 Attack

Caption: General mechanism of the Williamson ether synthesis.

Synthesis of n-Butyl Methyl Ether

For the synthesis of a primary ether like n-butyl methyl ether, two theoretical pathways exist. However, the pathway utilizing the less sterically hindered alkyl halide is strongly preferred to maximize the yield of the S(_N)2 product.

  • Preferred Route: Sodium butoxide (from n-butanol) + Methyl Iodide

  • Less Favorable Route: Sodium methoxide (from methanol) + 1-Bromobutane[8]

While both routes involve a primary alkyl halide, methyl iodide is less hindered and more reactive than 1-bromobutane, making the first option optimal.

Experimental Protocol: n-Butyl Methyl Ether

This protocol is based on the reaction of sodium n-butoxide with methyl iodide.

1. Preparation of Sodium n-Butoxide Solution:

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine 1.2 moles of absolute n-butyl alcohol and 0.25 gram-equivalent of metallic sodium.

  • Stir the mixture until all the sodium has reacted to form the sodium n-butoxide solution. This reaction is exothermic.

2. Williamson Ether Synthesis:

  • To the freshly prepared alkoxide solution, add 0.2 moles of methyl iodide (or an equivalent molar amount of methyl bromide or dimethyl sulfate).

  • Heat the mixture to reflux with continuous stirring. Ensure the apparatus is protected from atmospheric moisture.

  • Maintain the reflux for approximately 5 hours to ensure the reaction goes to completion.

3. Product Isolation and Purification:

  • After the reflux period, set up the apparatus for distillation. Distill the product mixture directly from the reaction flask with stirring.

  • Collect the distillate, which will contain n-butyl methyl ether and unreacted n-butyl alcohol, until the temperature of the vapor reaches the boiling point of n-butyl alcohol.

  • The crude distillate is then fractionally distilled using a 30-cm Vigreux column to separate the lower-boiling ether from the alcohol.

  • Collect fractions and monitor their purity by measuring the refractive index.

  • Combine the fractions consisting mainly of n-butyl methyl ether and redistill over 5% metallic sodium to remove any remaining alcohol and moisture. Repeat until a constant refractive index is achieved.

Experimental Workflow: n-Butyl Methyl Ether

workflow start Start prep_alkoxide Prepare Sodium n-Butoxide (n-Butanol + Sodium Metal) start->prep_alkoxide add_halide Add Methyl Iodide to Alkoxide Solution prep_alkoxide->add_halide reflux Heat Under Reflux (~5 hours) add_halide->reflux distill Direct Distillation of Crude Product reflux->distill fractionate Fractional Distillation (Vigreux Column) distill->fractionate purify Redistill Ether Fractions over Metallic Sodium fractionate->purify end Pure n-Butyl Methyl Ether purify->end

Caption: Experimental workflow for n-butyl methyl ether synthesis.

Synthesis of tert-Butyl Methyl Ether (MTBE)

The synthesis of a tertiary ether like MTBE provides a critical illustration of the constraints of the S(_N)2 reaction.

  • Correct Route: Potassium tert-butoxide + Methyl Iodide.[9][10] The nucleophile is sterically bulky, but the methyl halide substrate is unhindered, allowing the S(_N)2 reaction to proceed.[11]

  • Incorrect Route: Sodium methoxide + tert-Butyl Halide. This combination will fail to produce the ether. The methoxide, being a strong base, will abstract a proton from the tertiary alkyl halide, leading to an E2 elimination reaction and yielding isobutylene as the major product.[7]

Reaction Visualization: MTBE Synthesis

MTBE_Synthesis tert_butoxide Potassium tert-butoxide mtbe tert-Butyl Methyl Ether (MTBE) tert_butoxide->mtbe label_plus1 + methyl_iodide Methyl Iodide ki Potassium Iodide methyl_iodide->ki label_arrow SN2 Reaction label_plus2 +

Caption: Correct reagent choice for MTBE synthesis via Williamson reaction.

Data Presentation

Table 1: Reagent Properties and Quantities
ReagentFormulaMolar Mass ( g/mol )Moles (for n-butyl methyl ether)Key Role
n-Butyl AlcoholC₄H₁₀O74.121.2Alcohol Precursor
Sodium MetalNa22.990.25Base
Methyl IodideCH₃I141.940.2Alkylating Agent
Potassium tert-butoxideC₄H₉KO112.21N/ANucleophile (for MTBE)
Table 2: Reaction Conditions and Product Properties
ParameterValue
Reaction Conditions
Reaction Time5 hours
Reaction TemperatureReflux Temperature of Mixture
Product: n-Butyl Methyl Ether
Reported Yield~80%
Boiling Point70-71 °C
Melting Point-115 °C
Density (at 25 °C)0.744 g/mL
Refractive Index (n20/D)1.374

Safety and Handling

  • Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Must be handled under an inert solvent and with extreme care.

  • Methyl Iodide: A potent alkylating agent and is toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood.

  • Strong Bases (NaH, KOtBu): Corrosive and react violently with water. Appropriate personal protective equipment (gloves, safety glasses) is mandatory.

  • Diethyl Ether (if used for extraction): Extremely flammable. No open flames or spark sources should be present in the laboratory.[12]

Conclusion

The Williamson ether synthesis is a robust and adaptable method for the preparation of ethers. The successful synthesis of this compound isomers hinges on a correct understanding of the S(_N)2 mechanism and its sensitivity to steric hindrance. For primary ethers like n-butyl methyl ether, the reaction is straightforward. However, for tertiary ethers such as MTBE, the choice of a tertiary alkoxide and a methyl halide is critical to prevent the competing E2 elimination pathway. The protocols and data presented in this guide offer a framework for the successful laboratory synthesis and purification of this compound for research and development applications.

References

Butyl methyl ether structural formula and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Butyl Methyl Ether: Structural Formula, Isomers, and Synthesis Protocols

Introduction

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Their general formula, R-O-R', allows for significant structural diversity. This guide focuses on ethers with the molecular formula C5H12O . This formula corresponds to multiple constitutional isomers, which are molecules that share the same molecular formula but have different structural arrangements of atoms. The C5H12O isomers can be broadly categorized into two functional groups: alcohols and ethers. This document provides a detailed examination of this compound and its corresponding ether isomers, outlining their structures, physicochemical properties, and key synthesis methodologies relevant to researchers and professionals in chemical and pharmaceutical development.

Structural Formula of this compound and its Isomers

The molecular formula C5H12O gives rise to six constitutional ether isomers. The primary subject of this guide, n-butyl methyl ether, is systematically named 1-methoxybutane. The other five ether isomers are derived from different arrangements of the carbon skeleton and the position of the methoxy or ethoxy group.

The six ether isomers of C5H12O are:

  • 1-Methoxybutane (n-Butyl Methyl Ether)

  • 2-Methoxybutane (sec-Butyl Methyl Ether)

  • 1-Methoxy-2-methylpropane (Isothis compound)

  • 2-Methoxy-2-methylpropane (tert-Butyl Methyl Ether or MTBE)

  • 1-Ethoxypropane (Ethyl Propyl Ether)

  • 2-Ethoxypropane (Ethyl Isopropyl Ether)

Visualization of Ether Isomers of C5H12O

The logical relationship between the parent molecular formula and its resulting ether isomers is illustrated below. Each unique structure represents a distinct compound with its own set of chemical and physical properties.

G cluster_ethers Ether Isomers C5H12O C₅H₁₂O Molecular Formula M1 1-Methoxybutane (n-Butyl Methyl Ether) C5H12O->M1 M2 2-Methoxybutane (sec-Butyl Methyl Ether) C5H12O->M2 M3 1-Methoxy-2-methylpropane (Isothis compound) C5H12O->M3 M4 2-Methoxy-2-methylpropane (tert-Butyl Methyl Ether) C5H12O->M4 E1 1-Ethoxypropane (Ethyl Propyl Ether) C5H12O->E1 E2 2-Ethoxypropane (Ethyl Isopropyl Ether) C5H12O->E2

A Comprehensive Spectroscopic Analysis of Butyl Methyl Ether Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectroscopic data for two common isomers of butyl methyl ether: n-butyl methyl ether and tert-butyl methyl ether. The guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It encompasses a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and visual workflows.

Spectroscopic Data

The following sections present the key spectroscopic data for n-butyl methyl ether and tert-butyl methyl ether in a structured tabular format for ease of comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The tables below summarize the ¹H and ¹³C NMR data for the two isomers.

Table 1: ¹H NMR Spectroscopic Data for this compound Isomers

Isomer Structure Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
n-Butyl Methyl EtherCH₃-O-CH₂-CH₂-CH₂-CH₃a (CH₃-O)3.31s-
b (O-CH₂)3.38t6.6
c (-CH₂-)1.55sextet6.8
d (-CH₂-)1.37sextet7.4
e (CH₃-C)0.91t7.3
tert-Butyl Methyl Ether(CH₃)₃C-O-CH₃a ((CH₃)₃C)1.19s-
b (O-CH₃)3.18s-

Table 2: ¹³C NMR Spectroscopic Data for this compound Isomers

Isomer Structure Carbon Assignment Chemical Shift (δ) ppm
n-Butyl Methyl EtherCH₃-O-CH₂-CH₂-CH₂-CH₃a (CH₃-O)58.6
b (O-CH₂)72.8
c (-CH₂-)31.9
d (-CH₂-)19.4
e (CH₃-C)14.0
tert-Butyl Methyl Ether(CH₃)₃C-O-CH₃a ((CH₃)₃C)27.5
b (O-CH₃)49.6
c (C-(CH₃)₃)73.4
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key vibrational frequencies for the this compound isomers are presented below.

Table 3: Key IR Absorption Bands for this compound Isomers

Isomer Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
n-Butyl Methyl EtherC-H (alkane)Stretching2950-2850Strong
C-O (ether)Stretching1120-1085Strong
tert-Butyl Methyl EtherC-H (alkane)Stretching2970-2820Strong
C-O (ether)Stretching1100-1075Strong
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound Isomers

Isomer Molecular Ion (M⁺) m/z Base Peak m/z Key Fragment Ions m/z
n-Butyl Methyl Ether884529, 41, 56, 73
tert-Butyl Methyl Ether887341, 57

Experimental Protocols

This section outlines the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (Liquid Sample)
  • Sample Preparation :

    • Accurately weigh 5-20 mg of the liquid this compound sample for ¹H NMR (20-50 mg for ¹³C NMR).[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a clean vial.[1][2][3] The solvent should completely dissolve the sample and not have signals that interfere with the analyte's peaks.[1]

    • Ensure the solution is homogeneous by gentle vortexing or sonication.[1]

    • Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[1][3] Avoid introducing any particulate matter or air bubbles.[1][3]

  • Instrument Setup and Data Acquisition :

    • Wipe the exterior of the NMR tube clean before inserting it into the spectrometer's spinner turbine.

    • Place the sample in the NMR spectrometer.

    • Locking : The spectrometer's magnetic field is stabilized by locking onto the deuterium signal of the solvent.[1]

    • Shimming : The homogeneity of the magnetic field is optimized to improve signal resolution and shape.[1]

    • Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[1]

    • Acquisition : Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and acquire the data.[1]

  • Data Processing :

    • The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

    • The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane - TMS).

IR Spectroscopy Protocol (Neat Liquid Sample)
  • Sample Preparation :

    • Place one to two drops of the neat (undiluted) liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4][5]

    • Carefully place a second salt plate on top, creating a thin liquid film sandwiched between the plates.[4][5] Ensure the liquid spreads evenly.

  • Instrument Setup and Data Acquisition :

    • Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

    • Place the salt plate "sandwich" into the sample holder of the IR spectrometer.[4]

    • Acquire the IR spectrum of the sample.

  • Data Analysis :

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

    • Correlate the observed bands with the functional groups present in the molecule.

Mass Spectrometry Protocol (Volatile Liquid)
  • Sample Introduction :

    • For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).

    • A small amount of the liquid is injected into the instrument, where it is vaporized in a heated inlet.[6][7][8][9]

  • Ionization :

    • The vaporized sample molecules are then ionized, most commonly using Electron Ionization (EI). In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M⁺).

  • Mass Analysis :

    • The resulting ions (the molecular ion and any fragment ions formed) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation :

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

    • The molecular weight of the compound can be determined from the molecular ion peak, and the fragmentation pattern provides structural information.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Output cluster_analysis Analysis & Interpretation Sample This compound (Liquid Sample) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Create Thin Film between Salt Plates Sample->IR_Prep MS_Prep Vaporize Sample Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Spec NMR Spectrum (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Spec IR_Spec IR Spectrum (Wavenumbers) IR_Acq->IR_Spec MS_Spec Mass Spectrum (m/z Values) MS_Acq->MS_Spec Analysis Structural Elucidation NMR_Spec->Analysis IR_Spec->Analysis MS_Spec->Analysis

Caption: General workflow for the spectroscopic analysis of a liquid sample.

n_Butyl_Methyl_Ether_Fragmentation mol [CH₃-O-CH₂-CH₂-CH₂-CH₃]⁺˙ m/z = 88 frag1 [CH₃-O=CH₂]⁺ m/z = 45 (Base Peak) mol->frag1 α-cleavage frag2 [CH₃-CH₂-CH₂-CH₂]⁺ m/z = 57 mol->frag2 C-O bond cleavage frag3 [CH₃-O-CH₂-CH₂]⁺ m/z = 59 mol->frag3 McLafferty rearrangement (loss of C₂H₄) frag4 [CH₃-CH₂-CH₂]⁺ m/z = 43 frag2->frag4 loss of CH₂

Caption: Mass spectral fragmentation pathway for n-butyl methyl ether.

tert_Butyl_Methyl_Ether_Fragmentation mol [(CH₃)₃C-O-CH₃]⁺˙ m/z = 88 frag1 [(CH₃)₂C=O-CH₃]⁺ m/z = 73 (Base Peak) mol->frag1 loss of CH₃˙ frag2 [(CH₃)₃C]⁺ m/z = 57 mol->frag2 C-O bond cleavage frag3 [CH₃-O]⁺ m/z = 31 mol->frag3 C-O bond cleavage

Caption: Mass spectral fragmentation pathway for tert-butyl methyl ether.

References

Solubility of butyl methyl ether in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Butyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key solvent and additive used in various scientific and industrial applications. This document distinguishes between the two primary isomers, n-butyl methyl ether (n-BME) and tert-butyl methyl ether (MTBE), presenting their solubility in water and a range of common organic solvents. Furthermore, it details the standard experimental protocol for determining thermodynamic solubility to aid in the replication and design of new studies.

This compound (C₅H₁₂O) is an organic compound classified as an ether. The central oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor. This "polar head" allows for a degree of interaction with polar solvents like water. However, this is counteracted by the nonpolar nature of the attached alkyl groups (a methyl group and a butyl isomer group). The size and branching of the butyl group influence the overall balance between hydrophilic and hydrophobic character, leading to distinct solubility profiles for each isomer.

Generally, the larger, nonpolar alkyl chains limit water solubility, while the ether linkage prevents complete immiscibility. Conversely, these nonpolar groups promote solubility in a wide array of organic solvents. Tert-butyl methyl ether's more compact, spherical structure compared to the linear chain of n-butyl methyl ether also subtly affects its interaction with solvent molecules.

G cluster_structure Molecular Structure of this compound cluster_solvents Solvent Interaction cluster_solubility Resulting Solubility BME This compound (C₅H₁₂O) Polar Polar Head (-O- Ether Linkage) BME->Polar Contains Nonpolar Nonpolar Tails (Methyl & Butyl Groups) BME->Nonpolar Contains Water Water (Polar Solvent) Polar->Water Forms weak H-bonds with Organic Organic Solvents (Nonpolar/Polar Aprotic) Polar->Organic Weakly interacts with Nonpolar->Water Repels (Hydrophobic effect) Nonpolar->Organic Interacts via van der Waals forces with Limited Limited / Moderate Aqueous Solubility Water->Limited Leads to High High / Miscible Organic Solubility Organic->High Leads to G cluster_workflow Shake-Flask Experimental Workflow A 1. Preparation Add excess ether to solvent in a sealed flask B 2. Equilibration Agitate at constant temperature for 24-72 hours A->B C 3. Phase Separation Centrifuge or filter to remove undissolved ether B->C D 4. Sample Dilution (if necessary) Prepare aliquot for quantification C->D E 5. Analysis Quantify concentration in supernatant via HPLC, GC, or UV-Vis D->E F Result Thermodynamic Solubility Value E->F

Health and safety hazards of butyl methyl ether exposure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety Hazards of Butyl Methyl Ether Exposure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl tert-butyl ether (MTBE), a volatile organic compound, has been extensively used as a gasoline additive. Its potential for human exposure through inhalation and groundwater contamination has prompted significant research into its toxicological profile. This technical guide provides a comprehensive overview of the health and safety hazards associated with MTBE exposure, with a focus on its carcinogenic potential, metabolic pathways, and target organ toxicity. Quantitative toxicological data are summarized, key experimental methodologies are detailed, and relevant biological pathways are visualized to offer a thorough resource for the scientific community.

Chemical and Physical Properties

Methyl tert-butyl ether is a colorless liquid with a characteristic anesthetic-like odor.[1] It is a volatile and flammable compound that is sparingly soluble in water.[2]

Toxicokinetics and Metabolism

MTBE is rapidly absorbed following inhalation or oral exposure.[3] Once absorbed, it is distributed to various tissues.[4] The primary metabolic pathway for MTBE involves demethylation by cytochrome P450 enzymes in the liver, which produces two main metabolites: tert-butyl alcohol (TBA) and formaldehyde.[3] TBA can be further metabolized through glucuronidation or oxidation to 2-methyl-1,2-propanediol, which is then oxidized to 2-hydroxyisobutyric acid.[3] A significant portion of absorbed MTBE is also cleared from the body unchanged through exhalation.[1]

MTBE_Metabolism MTBE This compound (MTBE) P450 Cytochrome P450 (CYP2A6, CYP2E1) MTBE->P450 Demethylation TBA tert-Butyl Alcohol (TBA) P450->TBA Formaldehyde Formaldehyde P450->Formaldehyde Metabolites Further Metabolites (e.g., 2-hydroxyisobutyric acid, CO2) TBA->Metabolites Oxidation Glucuronidation Glucuronidation TBA->Glucuronidation

Figure 1: Metabolic pathway of this compound (MTBE).

Health Hazards

Acute Toxicity

Acute exposure to high concentrations of MTBE can lead to central nervous system (CNS) depression, with symptoms including dizziness, lightheadedness, nausea, and confusion.[5][6] Inhalation or contact with MTBE may also cause irritation to the skin, eyes, nose, and throat.[5][7]

Chronic Toxicity and Carcinogenicity

Chronic exposure to MTBE has been linked to various adverse health effects in animal studies, including effects on the central nervous system, respiratory irritation, and impacts on the liver and kidneys.[8]

The carcinogenic potential of MTBE has been extensively studied. While epidemiological studies in humans are not available, animal studies have shown evidence of carcinogenicity.[9] Inhalation exposure has been linked to an increased incidence of renal tubular cell tumors in male rats and hepatocellular adenomas in female mice.[10] Oral gavage studies in rats have reported increased incidences of testicular Leydig cell tumors in males and a combination of lymphomas and leukemia in females.[10] However, it is important to note that the relevance of some of these findings to humans is debated, particularly the renal tumors in male rats, which are linked to a species-specific mechanism.[11]

Genotoxicity

The genotoxicity of MTBE has been a subject of debate. Some studies have indicated that MTBE can induce DNA damage in human lymphocytes at low doses and may cause chromosomal aberrations in rat bone marrow cells at high concentrations.[12][13] However, other studies, such as the Salmonella microsuspension assay and the in vivo mouse bone marrow micronucleus test, have not found significant genotoxic effects.[14]

Reproductive and Developmental Toxicity

No data is available on the reproductive effects of MTBE in humans.[10] Animal studies have not shown changes in fertility or pregnancy outcomes in a two-generation inhalation study in rats.[10] Developmental effects, such as decreased fetal weight and delayed ossification, have been observed in mice at high inhalation concentrations.[15]

Quantitative Toxicological Data

The following tables summarize key quantitative data on the toxicity of this compound.

Table 1: Acute Toxicity Data

SpeciesRouteValueReference
RatOralLD50: > 2,000 - 4,000 mg/kg[1][6][16]
RabbitDermalLD50: 2,000 - 10,000 mg/kg[16][17]
RatInhalationLC50: 23,576 ppm (4 hours)[1]
RatInhalationLC50: 85 mg/L (4 hours)[6][16][17]

Table 2: Occupational Exposure Limits

OrganizationLimitValueReference
ACGIHTLV-TWA (8-hour)50 ppm[5][18]
OSHAPELNot Established[18][19]
NIOSHRELNot Established[18]

Mechanisms of Toxicity

Male Rat-Specific Renal Tumors

The development of renal tumors in male rats exposed to MTBE is linked to a mechanism involving alpha-2u-globulin, a protein unique to male rats.[11] MTBE or its metabolites bind to alpha-2u-globulin, leading to its accumulation in the renal proximal tubules.[7][20] This accumulation causes lysosomal overload, cell death, and subsequent regenerative cell proliferation, which in turn increases the risk of tumor formation.[20] This mechanism is not considered relevant to humans.[21]

a2u_globulin_pathway cluster_rat Male Rat Kidney Proximal Tubule Cell MTBE MTBE/Metabolites Complex MTBE-α2u Complex MTBE->Complex a2u α2u-globulin a2u->Complex Accumulation Complex Accumulation (Reduced Hydrolysis) Complex->Accumulation Lysosomal_Overload Lysosomal Overload & Cell Death Accumulation->Lysosomal_Overload Proliferation Sustained Cell Proliferation Lysosomal_Overload->Proliferation Tumor Renal Tumor Formation Proliferation->Tumor

Figure 2: Alpha-2u-globulin mediated nephrotoxicity in male rats.

Central Nervous System Depression

The exact signaling pathway for MTBE-induced CNS depression is not fully elucidated but is thought to be similar to other volatile organic compounds and anesthetics. It likely involves interactions with neurotransmitter systems, such as potentiation of GABAergic inhibition and inhibition of glutamatergic excitation, leading to a general depressant effect on the central nervous system.

Experimental Protocols

Inhalation Carcinogenicity Study in Rats

A representative chronic inhalation carcinogenicity study involves the following steps:

  • Animal Model: Fischer 344 rats, typically 50 animals per sex per group.

  • Exposure Groups: Animals are divided into control (0 ppm MTBE) and multiple exposure groups (e.g., 400, 3000, and 8000 ppm MTBE vapor).

  • Exposure Regimen: Whole-body inhalation exposure for 6 hours per day, 5 days per week, for a duration of 24 months.

  • Monitoring: Regular observation for clinical signs of toxicity, body weight measurements, and food consumption.

  • Necropsy and Histopathology: At the end of the study, all animals undergo a complete necropsy. A comprehensive set of tissues is collected, preserved, and examined microscopically for neoplastic and non-neoplastic lesions.

Inhalation_Carcinogenicity_Workflow Start Animal Acclimation (Fischer 344 Rats) Grouping Group Assignment (Control, 400, 3000, 8000 ppm) Start->Grouping Exposure Chronic Inhalation Exposure (6h/day, 5d/week, 24 months) Grouping->Exposure Monitoring In-life Monitoring (Clinical signs, Body weight) Exposure->Monitoring Necropsy Terminal Necropsy Monitoring->Necropsy At 24 months Histo Histopathological Examination Necropsy->Histo Analysis Data Analysis & Reporting Histo->Analysis

Figure 3: Workflow for a typical inhalation carcinogenicity study.

Neurotoxicity Assessment in Rats

Acute and subchronic neurotoxicity can be evaluated using a Functional Observational Battery (FOB):

  • Animal Model: Sprague-Dawley or Fischer 344 rats.

  • Exposure: Acute (single 6-hour inhalation) or subchronic (6 hours/day, 5 days/week for 13 weeks) exposure to varying concentrations of MTBE (e.g., 0, 800, 4000, 8000 ppm).

  • Functional Observational Battery (FOB): A series of tests conducted at specific time points post-exposure to assess:

    • Home-cage observations: Posture, activity level.

    • Open-field observations: Gait, arousal, stereotypy.

    • Manipulative tests: Approach, handling, sensory responses (e.g., to light, sound), grip strength, motor activity.

  • Neuropathology: At the end of the study, brain and peripheral nervous tissues are collected, fixed, and examined for histopathological changes.

Genotoxicity Assessment
  • Salmonella Microsuspension Assay (Ames Test):

    • Tester Strains: Use of multiple Salmonella typhimurium strains (e.g., TA98, TA100, TA104, TA1535) to detect different types of point mutations.

    • Metabolic Activation: The assay is conducted with and without the addition of a metabolic enzyme fraction (S9) to assess the genotoxicity of MTBE and its metabolites.

    • Exposure: Tester strains are exposed to a range of MTBE concentrations in a closed system to prevent volatilization.

    • Endpoint: The number of revertant colonies is counted to determine the mutagenic potential.

  • In Vivo Mouse Bone Marrow Micronucleus Test:

    • Animal Model: Swiss-Webster mice.

    • Dosing: Administration of MTBE, typically via intraperitoneal injection, at multiple dose levels.

    • Sample Collection: Bone marrow is collected at specific time points after dosing.

    • Analysis: Bone marrow smears are prepared and stained. Polychromatic erythrocytes are scored for the presence of micronuclei, an indicator of chromosomal damage.

Safety and Handling

This compound is a highly flammable liquid and poses a significant fire hazard.[1][5] Vapors are heavier than air and can travel to a source of ignition and flash back.[5] It is incompatible with strong oxidizing agents and strong acids.[1] When handling MTBE, appropriate personal protective equipment, including gloves, and eye/face protection, should be worn.[5] Work should be conducted in a well-ventilated area, and sources of ignition should be eliminated.[5]

Conclusion

This compound presents a range of health and safety hazards. Acute exposure can lead to CNS depression and irritation, while chronic exposure in animal models has been associated with carcinogenicity, particularly in the kidneys of male rats and the livers of female mice. The mechanism of renal tumor formation in male rats is understood to be species-specific and not relevant to humans. While some studies suggest genotoxic potential, the evidence is not conclusive. Professionals working with this compound should adhere to strict safety protocols to minimize exposure and mitigate the associated risks. Further research is warranted to fully elucidate the mechanisms of toxicity for non-cancer endpoints and to clarify its genotoxic potential.

References

Environmental Fate and Degradation of Butyl Methyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the environmental persistence, transformation pathways, and degradation kinetics of butyl methyl ether, with a primary focus on the prevalent gasoline oxygenate, methyl tert-butyl ether (MTBE).

This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, with a specific emphasis on methyl tert-butyl ether (MTBE), a compound of significant environmental concern due to its widespread use as a gasoline additive. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed information on the physicochemical properties, abiotic and biotic degradation pathways, and experimental methodologies used to study this contaminant.

Physicochemical Properties of Methyl tert-Butyl Ether (MTBE)

The environmental behavior of MTBE is largely governed by its physical and chemical properties. Its high water solubility and low tendency to adsorb to soil particles contribute to its mobility in groundwater, often resulting in extensive contaminant plumes.[1] Key physicochemical properties of MTBE are summarized in Table 1.

PropertyValueReference
Chemical Formula C5H12O[2]
Molecular Weight 88.15 g/mol [2][3]
Appearance Colorless liquid[3][4]
Odor Distinctive, anesthetic-like[4]
Vapor Pressure 245 mmHg at 25 °C[2]
Water Solubility 42,000 - 43,000 mg/L at 20-25 °C[5]
Henry's Law Constant 0.01 - 0.0555 (dimensionless) at 10-25 °C[1][6]
Log Octanol-Water Partition Coefficient (Kow) 0.94 - 1.3[7]
Organic Carbon-Water Partition Coefficient (Koc) 11 mg/L[8]

Abiotic Degradation

Abiotic degradation processes for MTBE in the environment are generally slow but can be significant under specific conditions. The primary abiotic pathways are hydrolysis and photolysis.

Hydrolysis

Under typical environmental pH conditions, the hydrolysis of MTBE is extremely slow. However, under acidic conditions, MTBE can hydrolyze to form tert-butyl alcohol (TBA) and methanol. This reaction is catalyzed by strong acids.

Experimental Protocol: Acid-Catalyzed Hydrolysis of MTBE

A study on the hydrolysis of MTBE in dilute aqueous acid was conducted to determine its kinetics. The experimental setup involved:

  • Reactants: Methyl tert-butyl ether, deionized water, and a strong acid (e.g., hydrochloric acid) or an acidic ion-exchange resin to catalyze the reaction.

  • Procedure: Aqueous solutions of MTBE at known concentrations are prepared in reactors. The pH is adjusted to the desired acidic level. The reactors are maintained at a constant temperature. Samples are withdrawn at regular intervals.

  • Analysis: The concentrations of MTBE and the degradation product, tert-butyl alcohol (TBA), are quantified using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Kinetic Analysis: The rate of disappearance of MTBE and the rate of formation of TBA are used to determine the hydrolysis rate constant.

Photolysis

Direct photolysis of MTBE in water is not a significant degradation pathway as it does not absorb sunlight effectively. However, indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals (•OH), can contribute to its degradation in the atmosphere and in sunlit surface waters. In the atmosphere, the half-life of MTBE can be as short as 3 days due to photo-oxidation.

Biotic Degradation

The biodegradation of MTBE is the primary mechanism for its natural attenuation in the environment. It can occur under both aerobic and anaerobic conditions, although aerobic degradation is generally more rapid and efficient.

Aerobic Biodegradation

Under aerobic conditions, various microorganisms have been identified that can utilize MTBE as a sole carbon and energy source or degrade it cometabolically. The initial step in the aerobic biodegradation of MTBE typically involves the cleavage of the ether bond by a monooxygenase enzyme, leading to the formation of tert-butyl alcohol (TBA) and formaldehyde. TBA is then further degraded.

The overall aerobic degradation pathway can be visualized as follows:

Aerobic_Degradation_Pathway MTBE Methyl tert-Butyl Ether (MTBE) TBA tert-Butyl Alcohol (TBA) MTBE->TBA Monooxygenase HIBA 2-Hydroxyisobutyric Acid TBA->HIBA Hydroxylase Metabolism Central Metabolism HIBA->Metabolism

Aerobic degradation pathway of MTBE.

Experimental Protocol: Aerobic Microcosm Study

Microcosm studies are frequently used to assess the potential for intrinsic biodegradation of MTBE in subsurface environments. A typical experimental protocol involves:

  • Sample Collection: Aquifer sediment and groundwater are collected from the contaminated site.

  • Microcosm Setup: The sediment and groundwater are placed in sealed glass serum bottles. A headspace is left to ensure aerobic conditions.

  • Spiking: The microcosms are spiked with a known concentration of MTBE. Radiolabeled MTBE (e.g., [U-¹⁴C]MTBE) can be used to trace its fate and confirm mineralization to ¹⁴CO₂.

  • Incubation: The microcosms are incubated in the dark at a temperature representative of the in-situ environment.

  • Monitoring: At regular intervals, subsamples of the aqueous phase are analyzed for MTBE and potential metabolites like TBA using methods such as purge-and-trap gas chromatography-mass spectrometry (GC-MS). The headspace can be analyzed for ¹⁴CO₂ if a radiolabeled substrate is used.

  • Controls: Killed controls (e.g., autoclaved or poisoned with a microbial inhibitor) are included to account for any abiotic losses.

Anaerobic Biodegradation

Anaerobic biodegradation of MTBE has also been observed, although it is generally slower and occurs under specific redox conditions, such as methanogenic, sulfate-reducing, and iron-reducing conditions. The degradation pathways under anaerobic conditions are less well-defined than in aerobic environments. Some studies have shown the transformation of MTBE to TBA, while others have reported direct mineralization to methane and carbon dioxide.[9][10][11]

The following diagram illustrates a simplified anaerobic degradation pathway:

Anaerobic_Degradation_Pathway MTBE Methyl tert-Butyl Ether (MTBE) TBA tert-Butyl Alcohol (TBA) MTBE->TBA Anaerobic Transformation Methane Methane (CH4) MTBE->Methane CO2 Carbon Dioxide (CO2) MTBE->CO2 TBA->Methane TBA->CO2 Bioremediation_Workflow cluster_0 Site Assessment cluster_1 Laboratory Studies cluster_2 Remediation Strategy cluster_3 Monitoring & Analysis Site_Characterization Site Characterization Sample_Collection Sample Collection (Water & Soil) Site_Characterization->Sample_Collection Microcosm_Studies Microcosm Studies Sample_Collection->Microcosm_Studies Culture_Enrichment Enrichment of Degrading Cultures Microcosm_Studies->Culture_Enrichment In_Situ_Bioremediation In-Situ Bioremediation Microcosm_Studies->In_Situ_Bioremediation Bioreactor_Design Bioreactor Design & Operation Culture_Enrichment->Bioreactor_Design Performance_Evaluation Performance Evaluation Bioreactor_Design->Performance_Evaluation In_Situ_Bioremediation->Performance_Evaluation Analytical_Methods Analytical Methods (GC-MS) Performance_Evaluation->Analytical_Methods

References

The Rise and Fall of Ethers in Gasoline: A Technical History

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide on the Discovery, Application, and Environmental Impact of Ether Fuel Additives

Introduction

For over a century, the internal combustion engine has been a cornerstone of modern society. Central to its operation is the quality of its fuel, particularly its ability to resist premature detonation, a phenomenon known as knocking. This technical guide delves into the history and science of a pivotal class of gasoline additives: ethers. From the early use of diethyl ether as a starting fluid to the widespread adoption and subsequent environmental controversy of Methyl Tertiary-Butyl Ether (MTBE), this document provides a comprehensive overview for researchers, scientists, and drug development professionals interested in the chemistry, engineering, and environmental fate of these compounds.

This guide will explore the historical context that led to the development of ether additives, detail the experimental protocols used to evaluate their performance and environmental impact, present key quantitative data in a clear, comparative format, and illustrate the critical pathways and timelines associated with their use.

A Historical Trajectory of Ether Fuel Additives

The story of ether as a fuel additive is intrinsically linked to the evolution of gasoline engine technology and the ongoing quest for higher performance and cleaner emissions.

Early Explorations: Diethyl Ether

Diethyl ether ((C₂H₅)₂O), a compound first synthesized in the 13th century, found early application in internal combustion engines not as a primary fuel, but as a starting fluid, particularly in cold climates.[1] Its high volatility and low flash point allow it to vaporize easily at low temperatures, facilitating engine ignition. While effective, its use as a widespread additive was limited due to its low energy density and potential for peroxide formation.

The Post-Lead Era and the Rise of MTBE

The pivotal moment for ether fuel additives arrived with the phasing out of tetraethyl lead (TEL) from gasoline. Lead was a highly effective and inexpensive octane booster, but its severe neurotoxicity led to a global effort to remove it from automotive fuels.[1][2] This created a significant demand for alternative octane enhancers.

Methyl Tertiary-Butyl Ether (MTBE), with the chemical formula (CH₃)₃COCH₃, emerged as a leading candidate.[3] First introduced as a gasoline additive in the United States in 1979, its popularity surged throughout the 1980s and 1990s.[4] The 1990 Clean Air Act Amendments in the U.S. further propelled its use by mandating the addition of oxygenates to gasoline in areas with poor air quality to promote more complete combustion and reduce carbon monoxide and unburned hydrocarbon emissions.[5] MTBE, with its high oxygen content and excellent blending properties, was an ideal choice for refiners.[6]

The Downfall: Environmental Contamination

The widespread use of MTBE, however, led to an unforeseen environmental crisis. Leaking underground storage tanks at gasoline stations became a significant source of groundwater contamination.[7] Unlike other gasoline components, MTBE is highly soluble in water and moves readily through soil and aquifers, making it a persistent and widespread contaminant.[7] Public concern grew as MTBE was detected in drinking water supplies, often imparting a foul taste and odor even at very low concentrations.[8] This led to a wave of state-level bans on MTBE in the late 1990s and early 2000s, and a shift towards other oxygenates, primarily ethanol.[5]

Quantitative Data on Ether Fuel Additives

The effectiveness of an ether as a fuel additive is determined by its physical and chemical properties, and its impact on the final blended gasoline. The following tables summarize key quantitative data for common ether fuel additives.

Table 1: Physical and Chemical Properties of Common Fuel Ethers
PropertyDiethyl Ether (DEE)Methyl Tertiary-Butyl Ether (MTBE)Ethyl Tertiary-Butyl Ether (ETBE)Tert-Amyl Methyl Ether (TAME)
Chemical Formula (C₂H₅)₂O(CH₃)₃COCH₃(CH₃)₃COC₂H₅(CH₃)₂C(C₂H₅)OCH₃
Molar Mass ( g/mol ) 74.1288.15102.18102.18
Oxygen Content (wt%) 21.618.215.715.7
Boiling Point (°C) 34.655.273.186.3
Density at 20°C (g/cm³) 0.7130.7400.7400.770
Research Octane Number (RON) ~110116-118117-118111-112
Motor Octane Number (MON) ~98100-102102-10398-99
Cetane Number >125---

Note: Octane and cetane numbers can vary depending on the base fuel and measurement method.

Table 2: Impact of MTBE on Engine Emissions (Compared to Non-Oxygenated Gasoline)
EmissionChange with MTBE Addition
Carbon Monoxide (CO) Decrease[9][10]
Unburned Hydrocarbons (HC) Decrease[9][10]
Nitrogen Oxides (NOx) Increase or Decrease (depends on engine conditions)[9]
Formaldehyde Increase
Carbon Dioxide (CO₂) Increase[10]

This table provides a general summary. The magnitude of the change depends on the concentration of the ether, engine technology, and operating conditions.

Experimental Protocols

The evaluation of fuel additives requires a suite of standardized experimental protocols to ensure accurate and reproducible results. The following sections detail the methodologies for key experiments cited in the study of ether fuel additives.

Synthesis of Ethers

Objective: To synthesize diethyl ether from ethanol using a strong acid catalyst.

Materials:

  • Ethanol (95% or absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Heating mantle with magnetic stirrer

  • Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

  • Separatory funnel

  • Sodium hydroxide (NaOH) solution (e.g., 5%)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous calcium chloride (CaCl₂) or other suitable drying agent

Procedure:

  • Reaction Setup: A distillation apparatus is assembled with a two-neck round-bottom flask. One neck is fitted with a dropping funnel, and the other with the distillation head.

  • Initial Charge: A measured volume of ethanol is placed in the round-bottom flask.

  • Acid Addition: The flask is cooled in an ice bath, and a stoichiometric excess of concentrated sulfuric acid is added slowly through the dropping funnel with continuous stirring.

  • Reaction and Distillation: The mixture is heated to approximately 140°C. Additional ethanol is added from the dropping funnel at a rate that maintains a steady distillation of diethyl ether. The temperature is carefully controlled to minimize the formation of ethene gas.

  • Purification: The crude diethyl ether distillate is washed in a separatory funnel with a dilute sodium hydroxide solution to remove any acidic impurities, followed by a wash with a saturated sodium chloride solution to remove residual ethanol.

  • Drying: The washed ether is dried over a suitable drying agent, such as anhydrous calcium chloride.

  • Final Distillation: The dried ether is redistilled to obtain a pure product.

Objective: To synthesize MTBE from methanol and isobutylene.

Materials:

  • Methanol (CH₃OH)

  • Isobutylene ((CH₃)₂C=CH₂)

  • Acidic ion-exchange resin catalyst (e.g., Amberlyst 15)

  • Fixed-bed reactor

  • Temperature and pressure control systems

  • Separation and purification equipment (e.g., distillation columns)

Procedure:

  • Feed Preparation: A feed stream containing a mixture of methanol and isobutylene is prepared.

  • Reaction: The feed is passed through a fixed-bed reactor containing the acidic ion-exchange resin catalyst. The reaction is typically carried out in the liquid phase at moderate temperatures (e.g., 50-100°C) and pressures.

  • Separation: The reactor effluent, which contains MTBE, unreacted methanol and isobutylene, and potential byproducts, is sent to a separation unit.

  • Purification: Distillation is commonly used to separate the high-purity MTBE from the other components. Unreacted reactants are often recycled back to the reactor.

Fuel Property Testing

Objective: To determine the Research Octane Number (RON) and Motor Octane Number (MON) of a gasoline or gasoline-ether blend.

Apparatus:

  • Cooperative Fuel Research (CFR) engine, a standardized single-cylinder engine with a variable compression ratio.[11][12]

Procedure (General Principles):

  • Engine Setup and Calibration: The CFR engine is set up and calibrated according to the specific ASTM method (D2699 for RON, D2700 for MON).[11][12] This involves setting specific operating conditions such as engine speed, intake air temperature, and spark timing.

  • Reference Fuels: Primary reference fuels (PRFs), which are blends of iso-octane (octane number 100) and n-heptane (octane number 0), are used to bracket the expected octane number of the sample.

  • Knock Intensity Measurement: The test fuel is run in the engine, and the knock intensity is measured using a knock sensor.

  • Comparison with Reference Fuels: The knock intensity of the test fuel is compared to the knock intensities of the PRF blends.

  • Octane Number Determination: The octane number of the test fuel is the percentage by volume of iso-octane in the PRF blend that produces the same knock intensity as the test fuel under the specified conditions.[13]

Engine Performance and Emissions Testing

Objective: To evaluate the effect of ether additives on engine performance (power, torque, fuel consumption) and exhaust emissions (CO, HC, NOx).

Apparatus:

  • Spark-ignition engine mounted on a dynamometer.

  • Fuel delivery and measurement system.

  • Exhaust gas analyzer (e.g., Non-Dispersive Infrared (NDIR) for CO and CO₂, Flame Ionization Detector (FID) for HC, Chemiluminescence Analyzer for NOx).

  • Data acquisition system.

Procedure (General):

  • Engine Setup: The engine is installed on the dynamometer and instrumented to measure key operating parameters.

  • Fuel Blending: Test fuels are prepared by blending the ether additive at various concentrations with a base gasoline.

  • Test Cycle: The engine is operated over a standardized test cycle (e.g., the New European Driving Cycle - NEDC or the Federal Test Procedure - FTP) or at specific steady-state operating points (e.g., varying engine speed and load).[14]

  • Data Collection: During the test, engine performance data and exhaust emission concentrations are continuously recorded.

  • Analysis: The data for the ether-blended fuels are compared to the data for the base gasoline to determine the effect of the additive.[2][15]

Environmental Sample Analysis

Objective: To quantify the concentration of MTBE in a water sample.

Apparatus:

  • Gas chromatograph (GC) coupled to a mass spectrometer (MS).

  • Purge-and-trap system or solid-phase microextraction (SPME) device for sample introduction.

  • Capillary column suitable for separating volatile organic compounds.

Procedure (Purge-and-Trap):

  • Sample Preparation: A known volume of the water sample is placed in a purging vessel. An internal standard may be added.

  • Purging: An inert gas (e.g., helium) is bubbled through the sample, stripping the volatile MTBE out of the water.

  • Trapping: The purged MTBE is trapped on an adsorbent material in a trap.

  • Desorption and Injection: The trap is rapidly heated, and the desorbed MTBE is transferred to the GC column for separation.

  • Detection and Quantification: The separated MTBE is detected by the MS. The concentration is determined by comparing the response of the MTBE in the sample to a calibration curve generated from standards of known concentrations.[16][17][18]

Visualizing the Core Concepts

The following diagrams, created using the DOT language for Graphviz, illustrate key historical and chemical pathways related to ether fuel additives.

Discovery_and_History_of_Ether_Fuel_Additives cluster_0 Early Developments cluster_1 The Rise of MTBE cluster_2 The Fall of MTBE and Shift to Alternatives 13th_Century 13th Century Synthesis of Diethyl Ether Early_20th_Century Early 20th Century Use of Diethyl Ether as Starting Fluid 13th_Century->Early_20th_Century Application Discovery 1970s_Phase_Out 1970s Phase-out of Leaded Gasoline Begins 1979_MTBE_Intro 1979 MTBE Introduced as a Gasoline Additive in the US 1970s_Phase_Out->1979_MTBE_Intro Creates Demand for Alternatives 1990_CAA 1990 Clean Air Act Amendments Mandate Oxygenates 1979_MTBE_Intro->1990_CAA Established Use Mid_1990s_Peak Mid-1990s MTBE becomes a major gasoline component 1990_CAA->Mid_1990s_Peak Drives Widespread Adoption Late_1990s_Contamination Late 1990s Widespread Groundwater Contamination by MTBE Detected Mid_1990s_Peak->Late_1990s_Contamination Unforeseen Consequence Early_2000s_Bans Early 2000s State-level Bans on MTBE Late_1990s_Contamination->Early_2000s_Bans Regulatory Response 2005_Energy_Policy_Act 2005 Energy Policy Act Promotes Ethanol Use Early_2000s_Bans->2005_Energy_Policy_Act Policy Shift Present_Day Present Day Ethanol is the primary oxygenate in gasoline 2005_Energy_Policy_Act->Present_Day Market Transition

Figure 1: A timeline illustrating the key milestones in the history of ether as a fuel additive.

Ether_Synthesis_Pathways cluster_DEE Diethyl Ether Synthesis cluster_MTBE MTBE Synthesis Ethanol1 Ethanol H2SO4 Sulfuric Acid (Catalyst) Ethanol1->H2SO4 Ethanol2 Ethanol Ethanol2->H2SO4 DEE Diethyl Ether H2SO4->DEE Water1 Water H2SO4->Water1 Methanol Methanol Catalyst Acidic Ion-Exchange Resin (Catalyst) Methanol->Catalyst Isobutylene Isobutylene Isobutylene->Catalyst MTBE Methyl Tertiary-Butyl Ether Catalyst->MTBE

Figure 2: Chemical pathways for the synthesis of Diethyl Ether and MTBE.

Conclusion

The history of ether as a fuel additive is a compelling case study in the evolution of fuel chemistry, driven by the dual needs for improved engine performance and reduced environmental impact. While early ethers like diethyl ether played a niche role, the advent of MTBE marked a significant turning point, offering a solution to the challenge of replacing lead in gasoline. However, the story of MTBE also serves as a cautionary tale, highlighting the importance of considering the full life cycle and environmental fate of chemical additives. The widespread groundwater contamination caused by MTBE led to its rapid decline and a shift towards alternative oxygenates, demonstrating the critical interplay between technological innovation, environmental science, and public policy. For researchers and professionals in related fields, understanding this history provides valuable insights into the complex challenges and responsibilities associated with the development and deployment of new chemical technologies.

References

An In-depth Technical Guide to Butyl Methyl Ether Isomers: CAS Numbers and Chemical Identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical identifiers for the isomers of butyl methyl ether. The structural variations of the butyl group lead to four distinct isomers, each with unique identifiers and properties. This document is intended to serve as a foundational reference for professionals in research and development who require precise identification of these chemical entities.

The term "this compound" can refer to one of four structural isomers: n-butyl methyl ether, sec-butyl methyl ether, isothis compound, and tert-butyl methyl ether (MTBE). Accurate identification through standardized numbering and notation systems such as the Chemical Abstracts Service (CAS) number is critical for safety, regulatory compliance, and scientific accuracy.

Isomeric Relationship of Butyl Methyl Ethers

The following diagram illustrates the structural relationship between the four isomers of this compound, all sharing the same chemical formula C₅H₁₂O.

Butyl_Methyl_Ether_Isomers Isomers of this compound (C5H12O) C5H12O C5H12O nBME n-Butyl Methyl Ether (1-Methoxybutane) C5H12O->nBME sBME sec-Butyl Methyl Ether (2-Methoxybutane) C5H12O->sBME iBME Isothis compound (1-Methoxy-2-methylpropane) C5H12O->iBME tBME tert-Butyl Methyl Ether (MTBE) (2-Methoxy-2-methylpropane) C5H12O->tBME Isomer_Identification_Workflow Workflow for Isomer Identification start Start with Unknown This compound Sample spectroscopy Perform Spectroscopic Analysis (e.g., NMR, GC-MS) start->spectroscopy data_analysis Analyze Spectral Data to Determine Butyl Group Structure spectroscopy->data_analysis db_search Search Chemical Databases with Determined Structure data_analysis->db_search get_cas Retrieve CAS Number and Other Identifiers db_search->get_cas compare Compare with Reference Data (Tables 1-4) get_cas->compare end Confirm Isomer Identity compare->end

Thermodynamic Properties of Butyl Methyl Ether Mixtures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of binary mixtures containing butyl methyl ether. Due to its widespread use as a fuel additive and solvent, a significant body of research exists for methyl tert-butyl ether (MTBE), which will be the primary focus of this document. Available data for other isomers, including n-butyl methyl ether, isothis compound, and sec-butyl methyl ether, are also presented. This guide is intended to be a valuable resource for professionals in research, science, and drug development who require a thorough understanding of the physicochemical behavior of these mixtures.

Introduction to this compound and Its Mixtures

This compound (C₅H₁₂O) is an ether with four structural isomers: methyl tert-butyl ether (MTBE), n-butyl methyl ether, isothis compound, and sec-butyl methyl ether. These compounds are often blended with other organic solvents, such as alcohols and alkanes, in various industrial applications. Understanding the thermodynamic properties of these mixtures is crucial for process design, optimization, and the development of new applications.

This guide focuses on key thermodynamic properties, including density, viscosity, excess molar volume, excess molar enthalpy, and vapor-liquid equilibria. The data presented is sourced from peer-reviewed scientific literature, and detailed experimental protocols for the measurement of these properties are provided.

Quantitative Data on this compound Mixtures

The following tables summarize the available quantitative data for the thermodynamic properties of various this compound binary mixtures.

Density and Excess Molar Volume

Excess molar volume (

VmEV_m^EVmE​
) is a measure of the non-ideal behavior of a liquid mixture. It is calculated from the experimental densities of the pure components and the mixture. A negative
VmEV_m^EVmE​
indicates a volume contraction upon mixing, suggesting strong intermolecular interactions or interstitial accommodation of smaller molecules in the structure of the larger molecules. Conversely, a positive
VmEV_m^EVmE​
signifies volume expansion, often due to the disruption of self-associated structures of the pure components.

Table 1: Density (ρ) and Excess Molar Volume (

VmEV_m^EVmE​ 
) of Methyl tert-Butyl Ether (MTBE) + Alcohol Mixtures

Second ComponentTemperature (K)Mole Fraction of MTBE (x₁)Density (g·cm⁻³)Excess Molar Volume (
VmEV_m^EVmE​
) (cm³·mol⁻¹)
Methanol298.150.0 - 1.0VariesNegative over the entire composition range[1]
Ethanol298.150.0 - 1.0VariesNegative over the entire composition range[1][2]
1-Propanol298.150.0 - 1.0VariesNegative over the entire composition range[1]
1-Butanol293.150.0 - 1.0VariesNegative over the entire composition range[3]
1-Pentanol293.150.0 - 1.0VariesNegative over the entire composition range[3]
1-Hexanol293.150.0 - 1.0VariesNegative over the entire composition range[3]
1-Heptanol293.150.0 - 1.0VariesNegative over the entire composition range[3]

Table 2: Density (ρ) and Excess Molar Volume (

VmEV_m^EVmE​ 
) of Methyl tert-Butyl Ether (MTBE) + Alkane Mixtures

Second ComponentTemperature (K)Mole Fraction of MTBE (x₁)Density (g·cm⁻³)Excess Molar Volume (
VmEV_m^EVmE​
) (cm³·mol⁻¹)
n-Hexane298.150.0 - 1.0VariesPositive over the entire composition range
n-Heptane298.150.0 - 1.0VariesPositive over the entire composition range
Cyclohexane313.150.0 - 1.0VariesPositive over the entire composition range[4]
Methylcyclohexane313.150.0 - 1.0VariesPositive over the entire composition range[4]
Viscosity and Viscosity Deviation

Viscosity deviation (Δη) provides insight into the nature and strength of intermolecular interactions in a liquid mixture. Negative deviations suggest weaker interactions between unlike molecules compared to the pure components, often associated with the disruption of hydrogen bonding. Positive deviations indicate stronger interactions between unlike molecules.

Table 3: Viscosity (η) and Viscosity Deviation (Δη) of Methyl tert-Butyl Ether (MTBE) + Alcohol Mixtures

Second ComponentTemperature (K)Mole Fraction of MTBE (x₁)Viscosity (mPa·s)Viscosity Deviation (Δη) (mPa·s)
Methanol308.15 - 318.150.0 - 1.0VariesNegative over the entire composition range[5]
1-Butanol293.150.0 - 1.0VariesNegative over the entire composition range[3]
1-Pentanol293.150.0 - 1.0VariesNegative over the entire composition range[3]
1-Hexanol293.150.0 - 1.0VariesNegative over the entire composition range[3]
1-Heptanol293.150.0 - 1.0VariesNegative over the entire composition range[3]
Excess Molar Enthalpy

Excess molar enthalpy (

HmEH_m^EHmE​
), or the heat of mixing, is a direct measure of the energetic changes upon mixing. Endothermic mixing (
HmEH_m^EHmE​
> 0) indicates that the energy required to break the interactions in the pure components is greater than the energy released upon forming new interactions in the mixture. Exothermic mixing (
HmEH_m^EHmE​
< 0) suggests that the formation of new, stronger interactions between unlike molecules is energetically favorable.

Table 4: Excess Molar Enthalpy (

HmEH_m^EHmE​ 
) of Methyl tert-Butyl Ether (MTBE) Mixtures

Second ComponentTemperature (K)Mole Fraction of MTBE (x₁)Excess Molar Enthalpy (
HmEH_m^EHmE​
) (J·mol⁻¹)
Methanol298.150.0 - 1.0Endothermic[2]
Ethanol298.150.0 - 1.0Endothermic[2]
1-Propanol298.150.0 - 1.0Endothermic[2]
1-Pentanol298.150.0 - 1.0Endothermic[2]
Cyclohexane298.150.0 - 1.0Endothermic
n-Heptane313.150.0 - 1.0Endothermic[4]
Vapor-Liquid Equilibria

Vapor-liquid equilibrium (VLE) data are essential for the design of separation processes, such as distillation. The data typically include the composition of the liquid and vapor phases at a given temperature and pressure. Deviations from Raoult's law, which describes ideal mixtures, are common and can lead to the formation of azeotropes.

Table 5: Vapor-Liquid Equilibrium (VLE) of Methyl tert-Butyl Ether (MTBE) Mixtures

Second ComponentTemperature (K) / Pressure (kPa)Azeotrope Formation
Methanol313.15 KYes[4]
Ethanol101.3 kPaYes[6]
Methylcyclohexane313.15 KNo[4]
n-Heptane313.15 KNo[4]
Data for Other this compound Isomers

Data for this compound isomers other than MTBE are less abundant in the literature. The following table summarizes the available information.

Table 6: Thermodynamic Properties of n-Butyl Methyl Ether, Isothis compound, and sec-Butyl Methyl Ether Mixtures

IsomerSecond ComponentPropertyTemperature (K)Observation
n-Butyl Methyl EtherHexaneVolumetric PropertiesNot specifiedData available
Isothis compoundNot specifiedDensity, ViscosityNot specifiedPure component data available[5]
sec-Butyl Methyl EtherNot specifiedDensity, Refractive Index298.15Pure component data available

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Measurement of Density and Viscosity

Instrumentation: A common instrument for simultaneous measurement of density and viscosity is the Anton Paar SVM™ series viscometer, which combines a vibrating tube densimeter and a rotational viscometer.

Protocol:

  • Calibration: The instrument is calibrated using certified standards, typically dry air and ultrapure, degassed water, at the desired experimental temperature.

  • Sample Preparation: The pure liquids and their binary mixtures of known composition are prepared by mass using a high-precision analytical balance. The mole fractions are calculated from the masses and molar masses of the components. All solutions are degassed, often using an ultrasonic bath, to prevent the formation of air bubbles that can affect the measurements.

  • Measurement:

    • A small sample volume (typically a few milliliters) is injected into the measuring cells of the instrument using a syringe.

    • The instrument's Peltier thermostat maintains the temperature of the cells with high precision (e.g., ±0.01 K).

    • The density is determined by the oscillating U-tube principle. The oscillation frequency of the U-tube is measured, which is directly related to the density of the sample.

    • The dynamic viscosity is measured using a rotational principle. The sample fills a measuring cell with a rotating tube and a measuring rotor. The rotational speed of the rotor is influenced by the sample's viscosity, and this is measured to determine the dynamic viscosity. Kinematic viscosity is then calculated from the dynamic viscosity and the density.

  • Data Acquisition: The density and viscosity values are recorded once the readings stabilize, indicating thermal equilibrium has been reached.

  • Cleaning: After each measurement, the cells are thoroughly cleaned with appropriate solvents and dried with a stream of air.

Measurement of Excess Molar Enthalpy

Instrumentation: Isothermal flow calorimeters, such as the Thermal Activity Monitor (TAM) or a custom-built differential flow microcalorimeter, are frequently used to measure the heat of mixing.

Protocol:

  • Instrument Setup and Calibration: The calorimeter is allowed to stabilize at the desired experimental temperature. The instrument is calibrated either electrically using a built-in calibration heater or by measuring the heat of mixing of a well-characterized binary system (e.g., benzene + cyclohexane).

  • Pumping System: Two high-precision pumps (e.g., syringe pumps or HPLC pumps) are used to deliver the two pure liquids at precisely controlled flow rates into a mixing cell within the calorimeter.

  • Mixing and Measurement:

    • The two liquids are brought to the experimental temperature in heat exchangers before entering the mixing cell.

    • The liquids are mixed in the cell, and the heat produced or absorbed due to the mixing process is detected by thermopiles, which generate a voltage signal proportional to the heat flow.

    • The mixture then flows out of the calorimeter.

  • Data Collection: The calorimetric signal is recorded as a function of time. Once a steady state is reached (i.e., the signal is constant), the heat flow is recorded.

  • Varying Composition: The mole fraction of the mixture is varied by changing the relative flow rates of the two pumps. A series of measurements are performed across the entire composition range.

  • Calculation: The excess molar enthalpy (

    HmEH_m^EHmE​
    ) is calculated from the measured heat flow and the total molar flow rate.

Measurement of Vapor-Liquid Equilibrium

Instrumentation: A dynamic or static equilibrium still is used for VLE measurements. A common type is the Othmer still, which is a dynamic apparatus.

Protocol:

  • Apparatus Setup: The equilibrium still, consisting of a reboiler, an equilibrium chamber, a condenser, and sampling ports for both the liquid and vapor phases, is assembled. The system is connected to a pressure control system and temperature sensors.

  • Sample Charging: A binary mixture of known composition is charged into the reboiler.

  • Equilibrium Attainment: The mixture is heated to its boiling point. The vapor generated rises and comes into intimate contact with the returning condensed liquid, allowing equilibrium to be established in the equilibrium chamber. The system is considered to be at equilibrium when the temperature and pressure remain constant.

  • Sampling: Once equilibrium is reached, samples of the liquid and the condensed vapor are carefully withdrawn from their respective sampling ports.

  • Composition Analysis: The composition of the liquid and vapor samples is determined using an appropriate analytical technique, such as gas chromatography (GC) or refractometry. A calibration curve is typically prepared beforehand to relate the analytical signal to the mole fraction.

  • Data Recording: The equilibrium temperature, pressure, and the compositions of the liquid (x) and vapor (y) phases are recorded for each data point.

  • Varying Composition: The experiment is repeated for different initial mixture compositions to obtain VLE data over the entire composition range.

Visualizations of Key Concepts and Workflows

The following diagrams, created using the DOT language, illustrate important concepts and experimental workflows discussed in this guide.

Excess_Molar_Volume cluster_mixing Mixing Process cluster_calculation Calculation cluster_interpretation Interpretation V1 Volume of Component 1 (V₁) V_ideal Ideal Mixture Volume (V_ideal = V₁ + V₂) V1->V_ideal + V2 Volume of Component 2 (V₂) V2->V_ideal Vm_E Excess Molar Volume (V_m^E = V_real - V_ideal) V_ideal->Vm_E V_real Real Mixture Volume (V_real) V_real->Vm_E neg_VmE V_m^E < 0 (Volume Contraction) Stronger A-B Interactions Vm_E->neg_VmE If pos_VmE V_m^E > 0 (Volume Expansion) Weaker A-B Interactions Vm_E->pos_VmE If

Figure 1. Conceptual diagram of excess molar volume.

Density_Viscosity_Workflow start Start prep Prepare Binary Mixtures (by mass) start->prep degas Degas Samples (ultrasonic bath) prep->degas calibrate Calibrate Instrument (air and water) degas->calibrate inject Inject Sample into Anton Paar SVM calibrate->inject equilibrate Thermal Equilibration at Set Temperature inject->equilibrate measure Simultaneous Measurement of Density and Viscosity equilibrate->measure record Record Stabilized Data measure->record clean Clean Measuring Cells record->clean repeat Repeat for all Compositions and Temperatures clean->repeat repeat->inject Next Sample end End repeat->end All Samples Done

Figure 2. Experimental workflow for density and viscosity measurement.

Excess_Enthalpy_Workflow start Start setup Setup and Calibrate Isothermal Flow Calorimeter start->setup pump1 Pump Component 1 at Flow Rate F₁ setup->pump1 pump2 Pump Component 2 at Flow Rate F₂ setup->pump2 mix Mix Components in Calorimeter Cell pump1->mix pump2->mix measure Measure Heat Flow (Q) at Steady State mix->measure calculate Calculate H_m^E measure->calculate vary Vary Flow Rates (F₁, F₂) to Change Composition calculate->vary vary->pump1 Next Composition end End vary->end All Compositions Done

References

Methodological & Application

Application Notes and Protocols: Butyl Methyl Ether as a Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl tert-butyl ether (MTBE), a colorless liquid with a distinctive anesthetic-like odor, serves as a versatile and cost-effective solvent in organic synthesis.[1][2] Its favorable physical and chemical properties, including a low boiling point, moderate polarity, and a reduced tendency to form explosive peroxides compared to other common ether solvents like diethyl ether and tetrahydrofuran (THF), make it an attractive option for a variety of applications.[3] These notes provide detailed protocols and data for the use of MTBE in common organic synthesis procedures, including extractions, chromatography, and as a reaction solvent for various named reactions. Safety precautions and waste disposal are also addressed to ensure safe laboratory practices.

Properties of Butyl Methyl Ether

MTBE's utility as a solvent is underpinned by its unique physical and chemical properties. A summary of these properties is presented in Table 1, providing a quick reference for laboratory applications.

PropertyValueReference
Molecular Formula C₅H₁₂O[2]
Molecular Weight 88.15 g/mol [2]
Appearance Colorless liquid[2]
Odor Distinctive, anesthetic-like[1][2]
Boiling Point 55.2 °C
Melting Point -109 °C
Density 0.7404 g/cm³ at 20 °C
Solubility in Water 42 g/L at 20 °C
Flash Point -10 °C
Vapor Pressure 245 mmHg at 25 °C

Key Applications in Organic Synthesis

MTBE is a valuable solvent for a range of applications in organic synthesis, from extractions and chromatography to a medium for chemical reactions.

Liquid-Liquid Extraction

MTBE is an excellent solvent for liquid-liquid extractions to isolate organic compounds from aqueous solutions. Its low density allows for the organic layer to be the upper phase, simplifying separation. Furthermore, its moderate polarity enables the extraction of a wide range of organic compounds.

Protocol for a Standard Liquid-Liquid Extraction:

  • Preparation: Ensure the reaction mixture is in an aqueous solution. If the reaction was performed in a water-miscible organic solvent, it may need to be removed by rotary evaporation first, and the residue redissolved in water.

  • Extraction:

    • Transfer the aqueous solution to a separatory funnel.

    • Add an equal volume of MTBE to the separatory funnel.

    • Stopper the funnel and invert it gently, venting frequently to release any pressure buildup.

    • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

    • Allow the layers to separate. The less dense MTBE layer will be on top.

  • Separation:

    • Carefully drain the lower aqueous layer.

    • Pour the upper organic layer (MTBE) out through the top of the separatory funnel to avoid contamination with any residual aqueous layer at the stopcock.

  • Repeat: For quantitative extraction, repeat the process with fresh MTBE on the aqueous layer two more times.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the MTBE by rotary evaporation to yield the crude product.

Chromatography

MTBE can be used as a component of the mobile phase in flash column chromatography, often as a more polar alternative to diethyl ether. Its low viscosity and UV transparency make it suitable for this application.

Protocol for Flash Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and MTBE).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and carefully load it onto the top of the silica gel.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.

Reaction Solvent

MTBE's relative inertness and ability to dissolve a wide range of organic compounds make it a suitable solvent for various chemical reactions.

While MTBE is sometimes considered a poor solvent for the formation of Grignard reagents due to its steric bulk hindering coordination with magnesium, it has been successfully employed as a solvent for the subsequent reaction of pre-formed Grignard reagents, particularly in copper-catalyzed additions.

Protocol for Copper-Catalyzed Addition of a Grignard Reagent to a Ketimine: [1]

  • Reaction Setup: In a flame-dried Schlenk tube under a nitrogen atmosphere, combine the ketimine (1.0 equiv), CuBr·SMe₂ (0.05 equiv), and the appropriate chiral ligand (0.06 equiv).

  • Solvent Addition: Add dry MTBE via syringe and stir the mixture at room temperature for 10 minutes.

  • Cooling: Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Grignard Reagent Addition: In a separate Schlenk tube, dilute the Grignard reagent (2.0 equiv, typically in a solvent like diethyl ether) with dry MTBE. Add this solution dropwise to the reaction mixture over 40 minutes using a syringe pump.

  • Reaction: Stir the reaction at -78 °C for 10 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with MTBE. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Reactant/ProductRoleMolar Ratio
KetimineSubstrate1.0
Grignard ReagentNucleophile2.0
CuBr·SMe₂Catalyst0.05
Chiral LigandLigand0.06
MTBESolvent-
Product Addition Product Yields typically >90%

The Wittig reaction is a powerful tool for alkene synthesis. While many protocols specify THF or diethyl ether, MTBE can often be used as a suitable alternative, particularly due to its lower peroxide-forming tendency.

General Protocol for a Wittig Reaction:

  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend the phosphonium salt (1.0 equiv) in dry MTBE. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium or sodium hydride, 1.0 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide.

  • Aldehyde/Ketone Addition: Cool the ylide solution to 0 °C and add a solution of the aldehyde or ketone (1.0 equiv) in dry MTBE dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Workup: Quench the reaction with water. Extract the aqueous layer with MTBE. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to separate the alkene from triphenylphosphine oxide.

Visualizing Workflows with Graphviz

Diagrams created using Graphviz can effectively illustrate experimental workflows.

Organic_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Reactants & Catalyst reaction Reaction Stirring (Controlled Temp) reagents->reaction solvent MTBE solvent->reaction quench Quench reaction->quench extraction Liquid-Liquid Extraction (MTBE) quench->extraction drying Drying (Na2SO4) extraction->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation chromatography Flash Chromatography (Hexane/MTBE) evaporation->chromatography final_product Pure Product chromatography->final_product

Caption: General workflow for an organic synthesis using MTBE.

Grignard_Reaction_Workflow setup Reaction Setup Ketimine, CuBr·SMe₂, Ligand in MTBE cooling Cooling -78 °C setup->cooling addition Slow Addition Syringe Pump cooling->addition grignard_prep Grignard Reagent Dilute with MTBE grignard_prep->addition stirring Reaction Stir at -78 °C for 10h addition->stirring workup Workup Quench, Extract with MTBE, Dry stirring->workup purification Purification Flash Chromatography workup->purification product {Final Product} purification->product

Caption: Workflow for a Cu-catalyzed Grignard addition in MTBE.

Safety and Handling

MTBE is a flammable liquid and should be handled with appropriate safety precautions.[2]

  • Ventilation: Always work in a well-ventilated fume hood.

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Waste Disposal: Dispose of MTBE waste in a designated flammable solvent waste container. Do not pour down the drain.

Conclusion

Methyl tert-butyl ether is a valuable and versatile solvent for a range of applications in organic synthesis. Its favorable safety profile concerning peroxide formation, coupled with its effectiveness in extractions, chromatography, and as a reaction medium, makes it a practical alternative to other ether solvents. The protocols and data presented in these application notes provide a foundation for the successful integration of MTBE into routine laboratory workflows. As with all chemicals, proper handling and adherence to safety guidelines are paramount.

References

Application Notes: Butyl Methyl Ether (MTBE) as a Gasoline Additive

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl tert-butyl ether (MTBE), a chemical compound with the molecular formula C5H12O, has been a prominent gasoline additive for several decades.[1] Its primary functions are to increase the octane rating of gasoline and to act as an oxygenate, promoting more complete combustion.[1][2] This document provides detailed application notes for researchers, scientists, and professionals in drug development on the use of MTBE as a gasoline additive, covering its impact on fuel properties, engine performance, and exhaust emissions.

Key Applications and Properties

  • Octane Enhancement: MTBE is an effective anti-knock agent, increasing the octane rating of gasoline to prevent premature detonation (knocking) in spark-ignition engines.[3][4] Pure MTBE has a Research Octane Number (RON) of approximately 116-118 and a Motor Octane Number (MON) of around 101-103. The addition of MTBE to gasoline significantly boosts both RON and MON.[5]

  • Oxygenate: As an oxygenate, MTBE introduces oxygen into the fuel, which can lead to more complete combustion.[1][6] This property is particularly beneficial for reducing carbon monoxide (CO) and unburned hydrocarbon (HC) emissions.[1][7][8]

  • Emission Reduction: By promoting more complete combustion, MTBE helps to lower emissions of carbon monoxide and hydrocarbons.[1][7][8] However, its effect on nitrogen oxide (NOx) emissions can vary, with some studies reporting an increase.[8][9]

  • Engine Performance: The improved combustion efficiency and higher octane rating provided by MTBE can lead to enhanced engine performance, including increased power output and improved fuel economy.[6]

  • Volatility: MTBE has a Reid Vapor Pressure (RVP) of approximately 8 psi. Its effect on the RVP of gasoline blends is generally minimal and within acceptable limits for commercial gasoline.[10][11]

Data Presentation

The following tables summarize the quantitative effects of MTBE as a gasoline additive based on various studies.

Table 1: Effect of MTBE on Octane Number of Gasoline Blends

MTBE Concentration (vol%)Base Gasoline RONBlended Gasoline RONRON IncreaseReference
590.593.73.2[12]
1090.596.05.5[12]
1590.598.07.5[12]
1087.092.05.0[13]
1587.094.07.0[13]
20Not Specified-~8 numbers[7]

Table 2: Effect of MTBE on Exhaust Emissions

MTBE BlendEngine Speed (rpm)Change in CO EmissionsChange in HC EmissionsChange in NOx EmissionsReference
20 vol% vs. Unleaded Gasoline2500 - 5000ReductionReductionNot specified[7]
20 vol% vs. Leaded GasolineEntire speed range13 - 43% Reduction10 - 30% ReductionNot specified[7]
M5 (5% MTBE) vs. Pure GasolineNot specifiedReductionReductionIncrease[8]
M10 (10% MTBE) vs. Pure GasolineNot specifiedSignificant ReductionSignificant ReductionIncrease[8]
Up to 10% MTBENot specifiedReductionReductionIncrease[9]
10 vol% vs. Base GasolineNot specifiedReductionModest DecreaseNot specified[14]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below. These protocols are based on established standards and common practices in the field.

1. Determination of Research Octane Number (RON) and Motor Octane Number (MON)

This protocol is a summary based on the principles of ASTM D2699 (RON) and ASTM D2700 (MON) standard test methods.

  • Apparatus: A Cooperative Fuel Research (CFR) engine is utilized. This is a standardized single-cylinder, four-stroke engine with a variable compression ratio.[15][16][17]

  • Principle: The knock intensity of a test fuel is compared to that of primary reference fuels (PRFs), which are blends of isooctane (RON and MON of 100) and n-heptane (RON and MON of 0).[16][18]

  • Procedure (Bracketing Method):

    • Engine Preparation: The CFR engine is started and allowed to warm up to stabilized operating conditions as specified in the ASTM method.

    • Sample Introduction: The test fuel is introduced into the engine's carburetor.

    • Knock Intensity Measurement: The engine's compression ratio is adjusted until a standard knock intensity is observed, as measured by a knock sensor and meter.

    • Reference Fuel Bracketing: Two PRF blends are selected, one with a slightly higher and one with a slightly lower octane number than the expected octane number of the sample.

    • Comparison: The knock intensity of the sample fuel is bracketed between the knock intensities of the two reference fuels by making fine adjustments to the fuel-air ratio for each.

    • Octane Number Calculation: The octane number of the sample fuel is determined by interpolation between the octane numbers of the two bracketing reference fuels.[18]

  • Data Reporting: The result is reported as the Research Octane Number (RON) or Motor Octane Number (MON) to the nearest 0.1.

2. Determination of Reid Vapor Pressure (RVP)

This protocol is a summary based on the principles of the ASTM D323 standard test method.

  • Apparatus: A Reid vapor pressure apparatus, consisting of a liquid chamber and a vapor chamber, is used.[7][9]

  • Principle: The RVP is the absolute vapor pressure exerted by a liquid at 37.8 °C (100 °F) as determined by the test method.[1][8]

  • Procedure:

    • Sample Preparation: The liquid chamber is filled with the chilled sample of gasoline or gasoline-MTBE blend.

    • Apparatus Assembly: The vapor chamber, which has been at a controlled temperature, is connected to the liquid chamber.

    • Equilibration: The assembled apparatus is immersed in a water bath maintained at 37.8 °C (100 °F) and shaken periodically until a constant pressure is observed on the gauge.[7]

    • Pressure Reading: The final, stable pressure reading is recorded as the Reid Vapor Pressure.

  • Data Reporting: The RVP is reported in kilopascals (kPa) or pounds per square inch (psi).

3. Engine Dynamometer and Emissions Testing

This protocol provides a general framework for evaluating the effects of MTBE on engine performance and emissions using an engine dynamometer and exhaust gas analysis, incorporating elements of the Federal Test Procedure (FTP) and New European Driving Cycle (NEDC).

  • Apparatus:

    • Spark-ignition engine mounted on a test bench.

    • Engine dynamometer to control engine speed and load and to measure torque and power.[19]

    • Fuel flow meter to measure brake-specific fuel consumption (BSFC).

    • Exhaust gas analyzer (e.g., Non-Dispersive Infrared [NDIR] for CO/CO2, Chemiluminescence for NOx, Flame Ionization Detector [FID] for HC).

    • Data acquisition system.

  • Procedure:

    • Fuel Blending: Prepare gasoline blends with varying percentages of MTBE (e.g., 5%, 10%, 15%, 20% by volume). A baseline gasoline without MTBE should be used as a control.

    • Engine Setup and Warm-up: The engine is started and allowed to warm up to a stable operating temperature.

    • Performance Testing:

      • The engine is operated at various speed and load points (e.g., mimicking segments of a driving cycle or at wide-open throttle).

      • At each operating point, record torque, power, engine speed, and fuel consumption.

    • Emissions Testing (Steady-State):

      • At each performance test point, a sample of the exhaust gas is drawn into the gas analyzer.

      • Concentrations of CO, HC, and NOx are measured and recorded.

    • Emissions Testing (Transient Cycle - FTP/NEDC Simulation):

      • The engine dynamometer is programmed to run a specific driving cycle (e.g., FTP-75 or NEDC). The FTP-75 cycle consists of a cold-start phase, a stabilized phase, and a hot-start phase, simulating urban driving.[5][6][20] The NEDC consists of urban and extra-urban driving cycles.[1][12]

      • The total exhaust gas is collected in a constant volume sampler (CVS) system.

      • The collected gas is analyzed for the concentrations of CO, HC, and NOx.

    • Data Analysis:

      • Calculate brake thermal efficiency and BSFC from the performance data.

      • Calculate mass emissions (in grams per kilometer or grams per kilowatt-hour) from the concentration data and exhaust flow rate.

      • Compare the results for the different MTBE blends against the baseline gasoline.

4. Gas Chromatography-Mass Spectrometry (GC-MS) for Speciated Hydrocarbon Analysis

This protocol provides a general method for the detailed analysis of hydrocarbon species in exhaust gas.

  • Apparatus:

    • Gas chromatograph (GC) coupled with a mass spectrometer (MS).[21][22]

    • Cryogenic pre-concentration system to trap and concentrate volatile organic compounds (VOCs) from the exhaust sample.[21]

    • Tedlar bags for exhaust sample collection.[21]

  • Procedure:

    • Sample Collection: A sample of the engine exhaust is collected into a Tedlar bag from the CVS system during the engine test.

    • Sample Introduction: A known volume of the exhaust gas from the Tedlar bag is drawn through the cryogenic pre-concentration system, where the hydrocarbons are trapped and concentrated.

    • Thermal Desorption and Injection: The trapped hydrocarbons are thermally desorbed and injected into the GC-MS system.

    • Chromatographic Separation: The hydrocarbons are separated based on their boiling points and affinity for the GC column (a capillary column is typically used).

    • Mass Spectrometric Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify and quantify the individual hydrocarbon species by comparing them to a spectral library (e.g., NIST).[22]

  • Data Analysis: The concentration of individual hydrocarbon species is determined to assess the impact of MTBE on the composition of unburned hydrocarbon emissions.

Mandatory Visualization

G cluster_0 MTBE Addition to Gasoline cluster_1 Effects on Fuel Properties cluster_2 Impact on Engine Combustion & Performance cluster_3 Consequences for Exhaust Emissions MTBE Butyl Methyl Ether (MTBE) Octane Increased Octane Rating (RON & MON) MTBE->Octane Oxygen Increased Oxygen Content MTBE->Oxygen RVP Minimal Change in Reid Vapor Pressure (RVP) MTBE->RVP Knocking Reduced Engine Knocking Octane->Knocking Combustion More Complete Combustion Oxygen->Combustion Performance Improved Engine Performance Combustion->Performance CO_HC Decreased CO & HC Emissions Combustion->CO_HC NOx Variable Effect on NOx Emissions (Potential Increase) Combustion->NOx Knocking->Performance

Caption: Logical flow of MTBE's effects on gasoline and engine emissions.

G cluster_0 Phase 1: Fuel Preparation & Property Analysis cluster_1 Phase 2: Engine Performance & Emissions Testing cluster_2 Phase 3: Data Acquisition & Analysis cluster_3 Phase 4: Results Interpretation A1 Prepare Gasoline-MTBE Blends A2 Measure Octane Number (RON/MON) (ASTM D2699/D2700) A1->A2 A3 Measure Reid Vapor Pressure (RVP) (ASTM D323) A1->A3 B1 Engine Dynamometer Setup A3->B1 B2 Run Engine at Various Speed/Load Points B1->B2 B3 Run Simulated Driving Cycle (e.g., FTP-75, NEDC) B1->B3 C1 Measure Torque, Power, BSFC B2->C1 C2 Collect Exhaust Gas (CVS) B2->C2 B3->C2 D1 Compare Performance & Emissions of Blends vs. Baseline C1->D1 C3 Analyze Exhaust Gas for CO, HC, NOx C2->C3 C4 Speciated HC Analysis (GC-MS) C2->C4 C3->D1 C4->D1

Caption: Experimental workflow for evaluating MTBE as a gasoline additive.

References

Application Note: Gas Chromatography Methods for the Analysis of tert-Butyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl methyl ether (MTBE) is an organic compound widely used as a fuel additive to increase octane rating and reduce carbon monoxide emissions.[1][2] Its presence in the environment, particularly in groundwater, is a significant concern due to its potential health effects, leading to a need for robust and reliable analytical methods for its detection and quantification.[2] Gas chromatography (GC) is a powerful and versatile technique for the analysis of MTBE in various matrices, including bulk chemical, gasoline, water, and biological samples. This application note details several GC-based methods for the analysis of MTBE, providing comprehensive experimental protocols and data presentation.

Methods Overview

A variety of GC-based methods have been developed for MTBE analysis, each suited to different sample types and analytical objectives. The most common approaches include:

  • Direct Injection Gas Chromatography: Suitable for the analysis of MTBE purity and its determination in non-aqueous samples like gasoline.

  • Headspace Gas Chromatography (HS-GC): A widely used technique for the analysis of volatile organic compounds (VOCs) like MTBE in solid and liquid matrices, particularly water.

  • Purge and Trap Gas Chromatography (P&T-GC): A highly sensitive method for the determination of trace levels of MTBE in aqueous samples.

  • Solid-Phase Microextraction (SPME) coupled with GC: A solvent-free sample preparation technique that can be used for the extraction of MTBE from water and other matrices prior to GC analysis.[3]

Experimental Protocols

Method 1: Purity Analysis of tert-Butyl Methyl Ether by Direct Injection GC-FID (Based on ASTM D5441)

This method is designed for determining the purity of MTBE and quantifying impurities such as other ethers, alcohols, and hydrocarbons.[4]

1. Instrumentation and Reagents

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Fused silica capillary column: Methyl silicone bonded phase (e.g., 50 m x 0.2 mm ID, 0.5 µm film thickness).[4]

  • Carrier Gas: Helium (99.99% pure).[4]

  • Fuel Gas: Hydrogen (99.99% pure).[4]

  • Oxidant: Air (oil-free).[4]

  • Make-up Gas: Nitrogen (99.99% pure).[4]

  • Reference Standards: High-purity MTBE and standards for expected impurities (e.g., tert-butanol, diisobutylene, methyl ethyl ketone).

2. Sample Preparation

  • No sample preparation is required for the analysis of pure MTBE. The sample is injected directly into the GC.

3. GC Operating Conditions

ParameterValue
Injector Temperature 250 °C
Detector Temperature 275 °C
Oven Program Initial: 40 °C, hold for 10 minRamp 1: 2 °C/min to 100 °CRamp 2: 5 °C/min to 200 °C, hold for 10 min
Carrier Gas (He) 1.0 mL/min (constant flow)
Split Ratio 100:1
Injection Volume 1.0 µL

4. Data Analysis

  • Identify peaks based on retention times of the reference standards.

  • Quantify the impurities and MTBE using area percent normalization, assuming all components have a response factor of 1.0. For higher accuracy, determine the relative response factors for each impurity.

5. Quality Control

  • Ensure the resolution between critical pairs, such as cis-2-pentene and tert-butanol, is adequate as specified in ASTM D5441.[4][5]

Method 2: Determination of MTBE in Water by Headspace GC-MS

This method is suitable for the sensitive determination of MTBE in aqueous samples.[3]

1. Instrumentation and Reagents

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Headspace Autosampler.

  • Capillary Column: e.g., RTX-WAX (60 m x 0.25 mm ID, 1.40 µm film thickness) or DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium.

  • MTBE standard solutions in methanol.

  • Reagent-grade water for blanks and standards.

2. Sample Preparation

  • Pipette 5 mL of the water sample into a 20 mL headspace vial.

  • Add a known amount of internal standard (e.g., deuterated MTBE) if using the internal standard method.

  • Seal the vial with a PTFE-lined septum and aluminum cap.

3. Headspace and GC-MS Operating Conditions

ParameterValue
HS Vial Temperature 80 °C
HS Loop Temperature 90 °C
HS Transfer Line Temp 100 °C
HS Equilibration Time 15 min
GC Inlet Temperature 150 °C
Oven Program Initial: 35 °C, hold for 3 minRamp 1: 10 °C/min to 105 °CRamp 2: 20 °C/min to 180 °C, hold for 1 min
Carrier Gas (He) 1.0 mL/min
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
MS Mode Selected Ion Monitoring (SIM)
Ions to Monitor m/z 73, 57, 43 for MTBE

4. Data Analysis

  • Create a calibration curve by analyzing a series of standards of known concentrations.

  • Quantify MTBE in samples by comparing the peak area to the calibration curve.

Method 3: Trace Analysis of MTBE in Water by Purge and Trap GC-FID

This method offers very low detection limits for MTBE in water samples.[6]

1. Instrumentation and Reagents

  • GC-FID system with a Purge and Trap (P&T) concentrator.

  • Capillary Column: e.g., HP-1.[6]

  • Carrier Gas: Helium.

  • Purge Gas: Nitrogen or Helium.

  • MTBE standard solutions.

  • Sodium chloride (for salting out).

2. Sample Preparation

  • Place 5 mL of the water sample into the P&T sparging vessel.

  • Add 2 g of NaCl to increase the purging efficiency.[6]

  • Add an internal standard if required.

3. Purge and Trap and GC Conditions

ParameterValue
Purge Gas Helium
Purge Flow 40 mL/min
Purge Time 11 min
Trap Material Tenax or similar
Desorb Temperature 225 °C
Desorb Time 2 min
Bake Temperature 250 °C
GC Inlet Temperature 200 °C
Oven Program Initial: 40 °C, hold for 5 minRamp: 10 °C/min to 200 °C, hold for 5 min
Detector Temperature 250 °C

4. Data Analysis

  • Quantification is performed using an external or internal standard calibration.

Quantitative Data Summary

The following table summarizes typical performance data for the described methods. Note that these values can vary depending on the specific instrumentation and conditions used.

ParameterDirect Injection GC-FIDHeadspace GC-MSPurge and Trap GC-FID
Analyte tert-Butyl Methyl Ether & Impuritiestert-Butyl Methyl Ethertert-Butyl Methyl Ether
Matrix Pure MTBE, GasolineWater, SoilWater
Limit of Detection ~0.02 mass % for impurities[4]~0.03 µg/L[3]~0.1 µg/L[6]
Linear Range Dependent on detector saturation0.3 - 80 µg/L[3]Up to ~100 µg/L
Typical Retention Time Varies with column and program~1.96 min (on DB-WAX)[3]Varies with column and program

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the analysis of tert-butyl methyl ether by gas chromatography.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Prep Sample Preparation (Direct Injection, Headspace, P&T) Sample->Prep GC Gas Chromatograph Prep->GC Separation Chromatographic Separation GC->Separation Detection Detection (FID, MS) Separation->Detection Data Data Acquisition Detection->Data Analysis Data Analysis (Integration, Quantification) Data->Analysis Report Reporting Analysis->Report

Caption: A generalized workflow for the GC analysis of butyl methyl ether.

Conclusion

Gas chromatography offers a range of reliable and sensitive methods for the analysis of tert-butyl methyl ether in diverse matrices. The choice of method, including direct injection, headspace, or purge and trap, depends on the specific analytical requirements such as the sample matrix, required sensitivity, and available instrumentation. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to develop and implement robust GC methods for MTBE analysis.

References

Application Note: High-Throughput Lipid Extraction Using Methyl-tert-Butyl Ether (MTBE)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lipidomics, the large-scale study of cellular lipids, is a critical field in understanding disease mechanisms, identifying biomarkers, and developing new therapeutics. The accuracy and comprehensiveness of any lipidomic analysis fundamentally depend on the quality of the lipid extraction from the biological sample. For decades, the "gold standard" methods have been the chloroform-based protocols developed by Folch and Bligh & Dyer.[1][2] While effective, these methods utilize chloroform, a toxic and carcinogenic solvent, and involve collecting the lower organic phase, which can be cumbersome and difficult to automate.

This application note details a robust and efficient lipid extraction protocol using methyl-tert-butyl ether (MTBE). Introduced as a safer and more user-friendly alternative, the MTBE method demonstrates comparable or even superior extraction efficiency for a wide range of lipid classes.[1][3] Its key advantages include the use of a less toxic solvent and the formation of the lipid-containing organic phase as the upper layer, which simplifies collection, minimizes losses, and is highly amenable to high-throughput automated workflows.[1][3]

Principle of the Method The MTBE protocol is a biphasic liquid-liquid extraction method. The procedure begins by homogenizing the sample in a single-phase mixture of MTBE and methanol. This ensures intimate contact between the solvents and the sample matrix, allowing for the efficient solubilization of lipids while precipitating macromolecules like proteins.[4][5]

Subsequently, the addition of water induces a phase separation. Due to the low density of MTBE (0.74 g/mL) compared to water, two distinct phases are formed: an upper, lipid-rich organic phase (MTBE) and a lower aqueous phase (methanol/water) containing polar metabolites.[1][4] The precipitated proteins form a solid pellet at the bottom of the tube, below the aqueous phase.[1][3] This clear separation allows for the simple and clean collection of the upper organic layer, which contains the extracted lipids.[1]

Experimental Protocol

This protocol is a general guideline and can be adapted for various biological samples such as plasma, serum, tissues, and cell cultures.

Materials and Reagents

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, MS-grade or ultrapure

  • Internal standards appropriate for the lipid classes under investigation

  • Glass tubes with Teflon-lined caps or 2 mL Eppendorf tubes

  • Vortex mixer

  • Orbital shaker/thermomixer

  • Refrigerated centrifuge

  • Pipettes and tips

  • Vacuum centrifuge (e.g., SpeedVac) or nitrogen evaporator

Sample Preparation

  • Tissues: Weigh approximately 20-50 mg of frozen tissue. Homogenize in ice-cold methanol or 0.1% ammonium acetate solution.[6][7]

  • Plasma/Serum: Use 20-100 µL of sample per extraction.[1][8]

  • Adherent Cells: Scrape cells in a suitable buffer and centrifuge to obtain a cell pellet.

  • Suspension Cells: Centrifuge the cell suspension to obtain a cell pellet of a known cell number (e.g., 1x10^6 cells).

Step-by-Step Procedure

  • Homogenization: To your sample aliquot (e.g., 100 µL plasma or homogenized tissue), add 1.5 mL of methanol.[1] If using internal standards, they should be added at this stage. Vortex vigorously for 10-30 seconds.

  • Lipid Solubilization: Add 5 mL of MTBE.[1] Cap the tube securely and incubate for 1 hour at room temperature on an orbital shaker.[1][6] This step ensures the thorough extraction of lipids into the single-phase solvent system.

  • Phase Separation: Add 1.25 mL of MS-grade water to induce phase separation.[1] Vortex for 1 minute and then let the sample stand at room temperature for 10 minutes.

  • Centrifugation: Centrifuge the tubes at 1,000 x g for 10 minutes at 4°C.[1][6][9] This will result in three distinct layers: the upper organic phase containing lipids, the lower aqueous phase, and a solid pellet of precipitated protein at the bottom.

  • Collection of Organic Phase: Carefully collect the upper organic phase (~1.6 mL) using a pipette and transfer it to a new clean glass tube. Be cautious not to disturb the lower phase or the protein pellet.[1][9]

  • Re-extraction (Optional but Recommended): To maximize lipid recovery, the lower phase can be re-extracted. Add 2 mL of a solvent mixture mimicking the upper phase composition (prepared by mixing MTBE/methanol/water at a 10:3:2.5 v/v/v ratio and collecting the upper layer).[1] Vortex, centrifuge as in Step 4, and combine the second upper phase with the first one.

  • Drying: Evaporate the combined organic phases to dryness under a stream of nitrogen or using a vacuum centrifuge.[1][9]

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your downstream analysis (e.g., 100-200 µL of Acetonitrile/Isopropanol/Water 65:30:5 v/v/v for LC-MS analysis).[6][9] Vortex briefly, centrifuge to pellet any insoluble debris, and transfer the supernatant to an analysis vial. Store at -80°C until analysis.[9]

Data Presentation

The MTBE method provides excellent lipid recovery and reproducibility, often outperforming or matching traditional methods.

Table 1: Comparison of Lipid Extraction Efficiency (Relative Recovery) This table summarizes findings on the extraction efficiency of the MTBE method compared to the well-established Bligh & Dyer and Folch protocols for major lipid classes from human plasma. The data indicates that the MTBE method provides similar or slightly better recoveries for most lipid classes.

Lipid ClassMTBE vs. Bligh & DyerMTBE vs. FolchNotes
Phosphatidylcholine (PC)Similar RecoverySimilar RecoveryMTBE is highly effective for major phospholipids.[1][3]
Sphingomyelin (SM)Similar RecoverySimilar RecoveryEfficient extraction of sphingolipids is observed.[1]
Lysophosphatidylcholine (LPC)Similar RecoveryLower RecoverySome studies report lower recovery for polar lysolipids compared to Folch.[10]
Phosphatidylethanolamine (PE)Similar RecoverySimilar RecoveryComparable performance for another major phospholipid class.[1][3]
Ceramides (Cer)Slightly Better RecoverySimilar RecoveryMTBE may offer advantages for certain less polar lipids.[1]
Triacylglycerols (TG)Similar RecoverySimilar RecoveryEffective for neutral lipids.[10]
Cholesterol Esters (CE)Similar RecoverySimilar RecoveryEffective for neutral lipids.[1]

Table 2: Reproducibility of Lipid Extraction Methods Reproducibility is critical for comparative lipidomics. The MTBE method demonstrates excellent reproducibility, as shown by its low coefficient of variation (%CV).

Extraction MethodMedian %CVReference
Matyash (MTBE) 11.8% [11]
Folch16.2%[11]
Bligh & Dyer18.1%[11]

Visualized Workflow

The following diagram illustrates the key steps in the MTBE lipid extraction protocol.

MTBE_Lipid_Extraction_Workflow cluster_start Sample Preparation cluster_extraction Extraction & Phase Separation cluster_collection Lipid Collection & Processing cluster_output Final Product Sample Biological Sample (Plasma, Tissue, Cells) Add_MeOH 1. Add Methanol (+ Internal Standards) Vortex Sample->Add_MeOH Add_MTBE 2. Add MTBE Shake for 1 hour Add_MeOH->Add_MTBE Add_H2O 3. Add Water Vortex Add_MTBE->Add_H2O Centrifuge 4. Centrifuge (1,000 x g, 10 min) Add_H2O->Centrifuge Collect 5. Collect Upper Organic Phase Centrifuge->Collect Phases Phase Separation: Upper: Organic (Lipids) Lower: Aqueous (Metabolites) Pellet: Protein Centrifuge->Phases Dry 6. Dry Extract (Nitrogen Stream or Vacuum Centrifuge) Collect->Dry Reconstitute 7. Reconstitute in Analysis Solvent Dry->Reconstitute Final_Extract Lipid Extract for LC-MS Analysis Reconstitute->Final_Extract

Caption: Workflow for lipid extraction using the MTBE protocol.

References

Application Notes and Protocols for the One-Step Synthesis of Methyl t-Butyl Ether from tert-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl tert-butyl ether (MTBE) is a valuable chemical intermediate and was historically a significant fuel additive for enhancing octane ratings in gasoline. The synthesis of MTBE is a critical process in the chemical industry. One prominent method involves the direct, one-step etherification of tert-butanol (TBA) with methanol. This reaction is typically catalyzed by a solid acid catalyst and offers a direct route to MTBE, often with high selectivity. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of MTBE from tert-butanol.

Reaction Principle

The fundamental reaction involves the acid-catalyzed dehydration of tert-butanol to form a tert-butyl carbocation, which then reacts with methanol to produce MTBE and water. The overall reaction is as follows:

CH₃C(CH₃)₂OH + CH₃OH ⇌ CH₃C(CH₃)₂OCH₃ + H₂O

A variety of solid acid catalysts have been investigated to facilitate this conversion efficiently, including ion-exchange resins, zeolites, and supported acids.[1][2] The choice of catalyst and reaction conditions significantly influences the conversion of tert-butanol and the selectivity towards MTBE.

Quantitative Data Summary

The following table summarizes quantitative data from various catalytic systems for the one-step synthesis of MTBE from tert-butanol and methanol. This allows for a comparative assessment of catalyst performance under different conditions.

CatalystTemperature (°C)Pressure (psig)Methanol:tert-Butanol Molar Ratiotert-Butanol Conversion (%)MTBE Selectivity/YieldReference
Phosphoric acid on TitaniaNot SpecifiedModerate1:10 to 10:1Not SpecifiedNot Specified[3]
Fluorophosphoric acid-modified Y-zeolite20 - 250Atmospheric - 10000.1:1 to 10:1Up to 87Near Quantitative[4]
Acidic montmorillonite silica-alumina20 - 250Atmospheric - 10000.1:1 to 10:1Not SpecifiedNot Specified[5]
Sulfated Group IV Oxides20 - 250Atmospheric - 10001:10 to 10:1 (1:1 to 5:1 preferred)HighNear Quantitative[6]
Rhenium on Carbon20 - 2000 - 1000 (50 - 500 preferred)1:10 to 10:1 (1:1 to 5:1 preferred)Up to 8550% Yield[7]
Amberlyst 1540 - 60AtmosphericNot SpecifiedNot SpecifiedNot Specified[1]
Beta ZeolitesNot SpecifiedNot SpecifiedNot SpecifiedDecreases with increasing calcination temp.Decreases with increasing temp.[8]
HeteropolyacidsNot SpecifiedAtmosphericNot SpecifiedHighHigh[8]

Experimental Protocols

This section provides a detailed methodology for the synthesis of MTBE from tert-butanol and methanol using a solid acid catalyst in a fixed-bed continuous flow reactor. This protocol is a representative example based on common practices described in the literature.[3][7]

Materials and Equipment
  • Reactants:

    • tert-Butanol (TBA), ≥99.5% purity

    • Methanol (MeOH), ≥99.8% purity

  • Catalyst:

    • Selected solid acid catalyst (e.g., fluorophosphoric acid-modified Y-zeolite, sulfated zirconia)

  • Equipment:

    • High-pressure liquid chromatography (HPLC) pump

    • Tubular reactor (e.g., 316 stainless steel)

    • Tube furnace with temperature controller

    • Back-pressure regulator

    • Gas-liquid separator

    • Product collection vessel

    • Gas chromatograph (GC) for analysis

Experimental Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_separation Product Separation & Analysis prep_reactants Prepare Methanol and tert-Butanol Feed Mixture pump Pump Reactant Mixture prep_reactants->pump Feed reactor Fixed-Bed Tubular Reactor (Heated) pump->reactor Pressurized Flow bpr Back-Pressure Regulator reactor->bpr Effluent separator Gas-Liquid Separator bpr->separator collection Collect Liquid Product separator->collection Liquid Phase analysis Analyze Product by GC collection->analysis

Caption: Workflow for the continuous synthesis of MTBE.

Procedure
  • Catalyst Preparation and Packing:

    • Prepare the chosen solid acid catalyst according to established procedures. For instance, a fluorophosphoric acid-modified Y-zeolite can be prepared by treating a Y-zeolite with fluorophosphoric acid.[4]

    • Load the catalyst into the tubular reactor. The amount of catalyst will depend on the desired space velocity. Secure the catalyst bed with quartz wool at both ends.

  • System Setup:

    • Assemble the reaction system as depicted in the workflow diagram. Ensure all connections are leak-tight.

    • Pressurize the system with an inert gas (e.g., nitrogen) to the desired operating pressure and check for leaks.

  • Reaction Execution:

    • Prepare a feed mixture of methanol and tert-butanol in the desired molar ratio (e.g., 2:1).[7]

    • Set the tube furnace to the desired reaction temperature (e.g., 120°C).[7]

    • Once the reactor reaches the set temperature, start pumping the reactant mixture through the catalyst bed at a controlled flow rate using the HPLC pump. The flow rate will determine the liquid hourly space velocity (LHSV).

    • Maintain a constant pressure throughout the reaction using the back-pressure regulator (e.g., 300 psig).[7]

  • Product Collection and Analysis:

    • The reactor effluent is cooled and passed through a gas-liquid separator.

    • Collect the liquid product in a chilled collection vessel.

    • Periodically take samples of the liquid product for analysis by gas chromatography (GC) to determine the conversion of tert-butanol and the selectivity to MTBE.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between key reaction parameters and the desired outcomes in the synthesis of MTBE.

G cluster_inputs Input Parameters cluster_outputs Reaction Outcomes temp Temperature conversion tert-Butanol Conversion temp->conversion selectivity MTBE Selectivity temp->selectivity pressure Pressure pressure->conversion molar_ratio Methanol:TBA Ratio molar_ratio->conversion catalyst Catalyst Activity catalyst->conversion catalyst->selectivity yield MTBE Yield conversion->yield selectivity->yield

Caption: Influence of parameters on MTBE synthesis outcomes.

Safety Precautions
  • All procedures should be performed in a well-ventilated fume hood.

  • Methanol is toxic and flammable. Avoid inhalation and contact with skin.

  • tert-Butanol is flammable and an irritant.

  • The reaction is conducted under pressure and at elevated temperatures. Ensure the reactor system is properly rated and shielded.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The one-step synthesis of MTBE from tert-butanol and methanol is a versatile and efficient process. The choice of catalyst and the optimization of reaction conditions are crucial for achieving high conversion and selectivity. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field to develop and optimize this important chemical transformation.

References

Application Note: Direct Aqueous Injection GC-MS for the Analysis of MTBE and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl tert-butyl ether (MTBE) is a volatile organic compound (VOC) that has been widely used as a gasoline additive to increase octane levels and reduce carbon monoxide emissions. Due to its high water solubility and persistence in the environment, MTBE has become a significant groundwater contaminant. The degradation of MTBE in the environment, through both aerobic and anaerobic pathways, leads to the formation of several polar metabolites, including tert-butyl alcohol (TBA), tert-butyl formate (TBF), and acetone.[1][2][3][4][5][6] Monitoring the presence and concentration of MTBE and its degradation products is crucial for assessing environmental contamination and the effectiveness of remediation strategies.

Experimental Protocols

This section outlines the detailed methodology for the analysis of MTBE and its degradation products using direct aqueous injection GC-MS.

Sample Collection and Preparation
  • Sample Collection: Collect aqueous samples in clean glass vials with screw caps and PTFE-lined septa. Ensure vials are filled to the top to minimize headspace.

  • Sample Preservation: Store samples at 4°C and analyze as soon as possible. If residual chlorine is present, quench with a suitable agent like sodium thiosulfate.

  • Sample Preparation: For direct aqueous injection, no extensive sample preparation is required.[7] Allow samples to reach room temperature before analysis. If samples contain particulate matter, centrifuge or filter through a 0.45 µm PTFE syringe filter to prevent clogging of the injection port and column.

Calibration Standards
  • Stock Standards: Prepare individual stock standards of MTBE, TBA, TBF, and acetone in methanol at a concentration of 1000 mg/L.

  • Working Standards: Prepare a series of working standards by diluting the stock standards in deionized water to cover the desired calibration range (e.g., 1 µg/L to 200 µg/L).

  • Internal Standard: Prepare a stock solution of an appropriate internal standard (e.g., d12-MTBE) in methanol. Spike all standards and samples with the internal standard to a final concentration of 10 µg/L.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended. Optimization may be required based on the specific instrumentation used.

Gas Chromatograph (GC) Parameters:

ParameterSetting
Injection Mode Direct Aqueous Injection
Injection Volume 1.0 µL
Injector Temperature 200°C
Liner Silanized glass liner
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Column Polar capillary column (e.g., FFAP or DB-WAX), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Oven Program Initial temperature 40°C, hold for 4 min, ramp to 150°C at 10°C/min, then ramp to 220°C at 25°C/min, hold for 5 min[1]

Mass Spectrometer (MS) Parameters:

ParameterSetting
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Solvent Delay 3 minutes

Selected Ion Monitoring (SIM) Parameters:

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Acetone4358
tert-Butyl Alcohol (TBA)5943, 74
Methyl tert-Butyl Ether (MTBE)7357, 88
tert-Butyl Formate (TBF)5741, 102
d12-MTBE (Internal Standard)8266
Quality Control
  • Method Blank: Analyze a deionized water blank with each batch of samples to check for contamination.

  • Continuing Calibration Verification (CCV): Analyze a mid-level calibration standard every 10-15 samples to ensure instrument stability.

  • Laboratory Control Sample (LCS): Analyze a standard of known concentration in deionized water to assess method accuracy.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Analyze a sample spiked with a known concentration of analytes to evaluate matrix effects and method precision.

Data Presentation

The following table summarizes the quantitative performance data for the direct aqueous injection GC-MS method for the analysis of MTBE and its degradation products, compiled from various studies.

AnalyteMethod Detection Limit (MDL) (µg/L)Linearity Range (µg/L)Reference(s)
MTBE0.1 - 1.00.3 - 80[1][6]
TBA1.0 - 4.04 - 7900[1][6]
TBFNot widely reportedNot widely reported
AcetoneNot widely reportedNot widely reported

Note: Detection limits and linearity are instrument-dependent and should be determined by the user.

Mandatory Visualization

experimental_workflow cluster_sample Sample Handling cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection Aqueous Sample Collection Preservation Storage at 4°C Sample_Collection->Preservation Preparation Filtration (if needed) Preservation->Preparation Direct_Injection Direct Aqueous Injection (1 µL) Preparation->Direct_Injection GC_Separation Gas Chromatographic Separation Direct_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (SIM Mode) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification Reporting Reporting of Results Quantification->Reporting

mtbe_degradation_pathway MTBE Methyl tert-Butyl Ether (MTBE) TBF tert-Butyl Formate (TBF) MTBE->TBF Monooxygenase TBA tert-Butyl Alcohol (TBA) MTBE->TBA Monooxygenase (alternative pathway) TBF->TBA Esterase HIBA 2-Hydroxyisobutyric Acid (HIBA) TBA->HIBA Monooxygenase Acetone Acetone TBA->Acetone Oxidation Further_Metabolism Further Metabolism HIBA->Further_Metabolism Acetone->Further_Metabolism

Caption: Aerobic degradation pathway of MTBE.

References

Application Notes and Protocols for the Use of Heteropoly Acid Catalysts in MTBE Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tert-butyl ether (MTBE) is a significant fuel additive, historically used to increase octane ratings and reduce engine knocking. The synthesis of MTBE is primarily achieved through the etherification of isobutene with methanol, a reaction catalyzed by strong acids. While ion-exchange resins have been the industrial standard, heteropoly acids (HPAs) have emerged as highly effective alternative catalysts due to their strong Brønsted acidity, thermal stability, and tunable properties.[1] This document provides detailed application notes and experimental protocols for the use of heteropoly acid catalysts in MTBE synthesis, aimed at researchers and scientists in the field.

Heteropoly acids, particularly those with the Keggin and Dawson structures, exhibit exceptionally high protonic acidity, which is crucial for the electrophilic addition of methanol to isobutene.[1] Both unsupported and supported HPA catalysts have demonstrated high activity and selectivity for MTBE production in both liquid and gas phases.[2][3] Supporting HPAs on high-surface-area materials can enhance their catalytic performance and facilitate catalyst recovery.[2]

Catalyst Characterization

A thorough characterization of the HPA catalyst is essential to understand its physicochemical properties and correlate them with its catalytic performance. Key characterization techniques include:

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the presence and integrity of the heteropolyanion structure (e.g., the Keggin ion). The characteristic vibrational frequencies for the Keggin unit appear in the 800-1100 cm⁻¹ region, corresponding to P-O, W=O, and W-O-W bond vibrations.[4]

  • X-ray Diffraction (XRD): To determine the crystalline structure of the HPA and its dispersion on the support material. XRD patterns provide information on the secondary structure, which includes the three-dimensional arrangement of the heteropolyanions.[5]

  • Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC): To assess the thermal stability of the catalyst and identify decomposition temperatures. TGA can reveal weight loss steps corresponding to the removal of adsorbed and structural water.[6][7]

  • Scanning Electron Microscopy with Energy Dispersive X-ray Analysis (SEM-EDX): To visualize the morphology of the catalyst particles and determine their elemental composition.

  • Ammonia Temperature-Programmed Desorption (NH₃-TPD): To measure the acidity of the catalyst by quantifying the number and strength of acid sites.[8]

Experimental Protocols

Protocol 1: Preparation of Supported Heteropoly Acid Catalyst (H₃PW₁₂O₄₀/SiO₂)

This protocol describes the preparation of a 20 wt% 12-tungstophosphoric acid (H₃PW₁₂O₄₀) catalyst supported on silica (SiO₂) via the impregnation method.

Materials:

  • 12-tungstophosphoric acid hydrate (H₃PW₁₂O₄₀·nH₂O)

  • Silica gel (SiO₂, high purity, suitable for catalyst support)

  • Deionized water

  • Rotary evaporator

  • Drying oven

  • Furnace

Procedure:

  • Support Pre-treatment: Dry the silica gel support at 120°C for 4 hours to remove physically adsorbed water.

  • Impregnation Solution Preparation: Calculate the required amount of H₃PW₁₂O₄₀ to achieve a 20 wt% loading on the silica support. Dissolve the calculated amount of H₃PW₁₂O₄₀ in a minimum amount of deionized water to form a clear solution.

  • Impregnation: Add the dried silica gel to the HPA solution. Stir the mixture continuously for 2-4 hours at room temperature to ensure uniform impregnation.

  • Solvent Evaporation: Remove the solvent (water) using a rotary evaporator at 60-80°C under reduced pressure until a free-flowing powder is obtained.

  • Drying: Dry the resulting catalyst powder in an oven at 120°C for 12 hours.

  • Calcination: Calcine the dried catalyst in a furnace under a flow of dry air. Ramp the temperature from room temperature to 300°C at a rate of 5°C/min and hold at 300°C for 3 hours.

  • Storage: Cool the catalyst to room temperature in a desiccator and store it in a sealed container to prevent moisture absorption.

Protocol 2: Gas-Phase Synthesis of MTBE

This protocol outlines the procedure for the gas-phase synthesis of MTBE from methanol and isobutene in a fixed-bed flow reactor.

Equipment:

  • Fixed-bed flow reactor (quartz or stainless steel)

  • Temperature controller and furnace

  • Mass flow controllers for methanol and isobutene delivery

  • Vaporizer/preheater

  • Condenser

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading: Load a known amount (e.g., 1.0 g) of the prepared HPA catalyst into the reactor, securing it with quartz wool plugs.

  • Catalyst Activation: Heat the catalyst bed to 150°C under a flow of inert gas (e.g., nitrogen) for 1 hour to remove any adsorbed moisture.

  • Reaction Setup: Set the reactor temperature to the desired value (e.g., 90°C).

  • Reactant Feed: Introduce methanol and isobutene into the system. The methanol is typically vaporized and mixed with the isobutene gas stream before entering the reactor. A typical molar ratio of methanol to isobutene is 1.1:1.[3] The total flow rate should be adjusted to achieve the desired space velocity (e.g., 2,500 h⁻¹).[3]

  • Reaction: Allow the reaction to proceed for a set period, ensuring steady-state conditions are reached.

  • Product Collection: The reactor effluent is passed through a condenser to collect the liquid products. Non-condensable gases can be analyzed separately.

  • Product Analysis: Analyze the liquid product mixture using a gas chromatograph (GC) equipped with a suitable column (e.g., a capillary column for separating hydrocarbons and oxygenates) and a flame ionization detector (FID) to determine the conversion of reactants and the selectivity to MTBE and other products.

Data Presentation

The performance of different heteropoly acid catalysts for MTBE synthesis is summarized in the tables below.

Table 1: Performance of Various Heteropoly Acid Catalysts in MTBE Synthesis

CatalystReaction PhaseTemperature (°C)Isobutene Conversion (%)MTBE Selectivity (%)Reference
H₃PW₁₂O₄₀/SiO₂Gas90~30>95[5]
H₆P₂W₁₈O₆₂/SiO₂GasNot SpecifiedComparable to Amberlyst 15Higher than Amberlyst 15[2]
Unsupported H₃PW₁₂O₄₀GasNot SpecifiedLess ActiveNot Specified[2]
Unsupported H₆P₂W₁₈O₆₂GasNot SpecifiedMore ActiveNot Specified[2]

Table 2: Influence of Reaction Conditions on MTBE Synthesis over 12-Tungstophosphoric Acid [3]

ParameterConditionIsobutene Conversion (%)MTBE Yield (%)
Temperature 90°CHighMaximum
Contact Time (W/F) 5.9 g-cat. hr mol⁻¹HighMaximum

Visualizations

Reaction Mechanism

The synthesis of MTBE over a heteropoly acid catalyst proceeds via an acid-catalyzed electrophilic addition mechanism. The strong Brønsted acidity of the HPA is key to protonating the isobutene to form a stable tert-butyl carbocation, which then reacts with methanol.

MTBE_Synthesis_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Methanol Methanol (CH₃OH) Oxonium_Ion Protonated Ether ((CH₃)₃COCH₃(H⁺)) Isobutene Isobutene ((CH₃)₂C=CH₂) Protonated_Isobutene tert-Butyl Carbocation ((CH₃)₃C⁺) Isobutene->Protonated_Isobutene + H⁺ HPA H⁺ (from HPA) Protonated_Isobutene->Oxonium_Ion + CH₃OH MTBE MTBE ((CH₃)₃COCH₃) Oxonium_Ion->MTBE - H⁺ MTBE->HPA Catalyst Regeneration

Caption: Proposed reaction mechanism for MTBE synthesis catalyzed by a heteropoly acid.

Experimental Workflow

The overall experimental workflow for the synthesis and analysis of MTBE using a supported heteropoly acid catalyst is depicted below.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction MTBE Synthesis cluster_analysis Product Analysis Prep_HPA Prepare HPA Solution Impregnation Impregnate Support Prep_HPA->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Load_Catalyst Load Catalyst into Reactor Calcination->Load_Catalyst Activate_Catalyst Activate Catalyst Load_Catalyst->Activate_Catalyst Run_Reaction Introduce Reactants (Methanol & Isobutene) Activate_Catalyst->Run_Reaction Collect_Product Collect Liquid Product Run_Reaction->Collect_Product GC_Analysis Analyze by GC Collect_Product->GC_Analysis Data_Analysis Calculate Conversion & Selectivity GC_Analysis->Data_Analysis

Caption: General experimental workflow for MTBE synthesis using a supported HPA catalyst.

References

Application Note: Quantitative Analysis of Butyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butyl methyl ether, more commonly known as methyl tert-butyl ether (MTBE), is an organic compound historically used as a fuel additive to increase octane ratings and reduce engine knocking.[1] It also finds application as a solvent in the chemical industry.[1] Due to environmental concerns, particularly water contamination, its use is regulated in many regions.[1] Accurate and reliable quantification of MTBE is therefore crucial for quality control in industrial settings, environmental monitoring, and in the development of pharmaceutical and chemical products where it may be used as a solvent. This application note provides a detailed protocol for the quantification of this compound using gas chromatography with flame ionization detection (GC-FID), a widely used and robust analytical technique.[2]

High-purity reference materials are essential for ensuring the accuracy and reliability of analytical results.[1][3] Certified reference materials (CRMs) and pharmaceutical secondary standards are available from various suppliers and are traceable to primary standards.[4][5][6]

Analytical Principle

The quantification of this compound is achieved by separating it from a sample matrix using gas chromatography. A representative sample is injected into the GC system, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized sample through a capillary column.[7] The components of the sample are separated based on their differential partitioning between the stationary phase of the column and the mobile phase (carrier gas). As the separated components elute from the column, they are detected by a flame ionization detector (FID), which generates an electrical signal proportional to the amount of analyte.[7] The concentration of MTBE is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.

Experimental Protocols

This section details the protocol for the quantification of this compound by Gas Chromatography with Flame Ionization Detection (GC-FID), based on established methods such as ASTM D5441.[2][7]

Materials and Reagents
  • This compound (MTBE) Reference Standard: High purity (≥99.8%), certified reference material.[3][4][8]

  • Solvent: HPLC or GC grade methanol or another suitable solvent with no interfering peaks.[5]

  • Carrier Gas: Helium (99.999% purity or higher).

  • FID Gases: Hydrogen (99.999% purity or higher) and compressed air (hydrocarbon-free).

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a flame ionization detector (FID).[7]

  • Capillary Column: A methyl silicone bonded phase fused silica open tubular column is recommended. For example, a 100 m x 0.25 mm ID, 0.50 µm film thickness column.[9] Other columns with equivalent or better resolving power can be used.[7]

  • Data Acquisition System: Chromatography data software for instrument control, data acquisition, and processing.[7]

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution to cover the expected concentration range of the samples. A typical calibration range might be from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will vary depending on the matrix. For liquid samples where MTBE is a major component, direct dilution with a suitable solvent may be sufficient. For trace analysis in complex matrices like water or soil, extraction techniques such as purge-and-trap or solid-phase microextraction (SPME) may be necessary.[10][11][12][13] The following is a general protocol for a liquid sample.

  • Accurately weigh or pipette a known amount of the sample into a volumetric flask.

  • Dilute the sample with the chosen solvent to a concentration within the calibration range.

  • Vortex or sonicate to ensure homogeneity.

  • Transfer an aliquot of the diluted sample into a GC vial for analysis.

GC-FID Operating Conditions

The following are typical GC-FID parameters. These may need to be optimized for the specific instrument and column used.

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial: 40 °C, hold for 5 minRamp: 10 °C/min to 150 °CHold: 2 min
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min
Data Analysis and Quantification
  • Calibration Curve: Inject the prepared working standard solutions and record the peak area for this compound. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.

  • Sample Analysis: Inject the prepared sample solutions and record the peak area for this compound.

  • Quantification: Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve. Account for any dilution factors used during sample preparation.

Method Validation Data

The analytical method should be validated to ensure it is suitable for its intended purpose.[14] Key validation parameters are summarized below.

Validation ParameterTypical Acceptance CriteriaExample Data
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 90-110%98.5%
Precision (% RSD) ≤ 2%1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.3 µg/mL[11]

Note: The example data is illustrative and will vary depending on the specific instrumentation and experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Sample Preparation GC_Injection GC Injection Sample_Prep->GC_Injection Data_Acquisition Data Acquisition GC_Injection->Data_Acquisition Data_Acquisition->Calibration Concentration_Calc Concentration Calculation Data_Acquisition->Concentration_Calc Calibration->Concentration_Calc

Caption: General workflow for this compound quantification.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship between the analytical components and the final result.

cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Sample Sample with This compound GC_FID GC-FID System Sample->GC_FID Reference_Std Reference Standard Reference_Std->GC_FID Peak_Area Peak Area GC_FID->Peak_Area Concentration Concentration Peak_Area->Concentration

Caption: Logical flow from sample to concentration result.

References

Application Notes and Protocols: High-Throughput Screening of Catalysts for Butyl Methyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butyl methyl ether, particularly its isomer methyl tert-butyl ether (MTBE), is a significant organic compound primarily used as a fuel additive to increase octane ratings and reduce engine knocking.[1] The industrial synthesis of MTBE is typically achieved through the reaction of methanol and isobutylene or tertiary butyl alcohol, a process heavily reliant on catalytic efficiency.[1][2][3] The discovery and optimization of novel catalysts are paramount for improving reaction rates, selectivity, and overall process economics. High-throughput screening (HTS) provides a powerful methodology to accelerate this discovery process by enabling the rapid synthesis and evaluation of large, diverse libraries of catalytic materials in parallel.[4][5] This document outlines the protocols and workflows for the high-throughput screening of catalysts for this compound synthesis, targeted at researchers and scientists in catalysis and chemical development.

High-Throughput Screening Workflow

The high-throughput screening process for new catalysts can be systematically broken down into four key stages: Library Design, High-Throughput Synthesis, Parallel Screening, and Data Analysis. This iterative workflow allows for the efficient exploration of a vast parameter space to identify promising catalyst candidates.[6]

High_Throughput_Screening_Workflow cluster_0 Catalyst Library Design cluster_1 High-Throughput Synthesis cluster_2 Parallel Screening cluster_3 Data Analysis & Optimization A Define Parameter Space (e.g., Metals, Supports, Promoters) B Automated/Robotic Catalyst Preparation (e.g., Impregnation, Precipitation) A->B C Multi-well or Flow Reactor Array B->C D Controlled Reaction Conditions (Temp, Pressure, Flow Rate) C->D E Automated Product Sampling D->E F High-Throughput Analysis (e.g., GC-MS, HPLC) E->F G Identify 'Hits' (High Conversion/Selectivity) F->G H Iterative Refinement G->H H->A Feedback Loop

Caption: A typical workflow for high-throughput catalyst discovery.

Reaction Mechanism: Acid-Catalyzed MTBE Synthesis

The synthesis of methyl tert-butyl ether from methanol and tertiary butyl alcohol is an acid-catalyzed etherification reaction. The process involves the protonation of the alcohol, followed by the nucleophilic attack of methanol.

MTBE_Synthesis_Mechanism Reactants t-Butanol + Methanol Protonation Protonation of t-Butanol Reactants->Protonation Catalyst Acid Catalyst (H+) Catalyst->Protonation Carbocation Formation of tert-Butyl Carbocation + H2O Protonation->Carbocation Attack Nucleophilic Attack by Methanol Carbocation->Attack Intermediate Protonated Ether Intermediate Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Product Methyl tert-Butyl Ether (MTBE) Deprotonation->Product Catalyst_Regen Catalyst Regeneration (H+) Deprotonation->Catalyst_Regen

Caption: Simplified mechanism for acid-catalyzed MTBE synthesis.

Experimental Protocols

1. Protocol for Catalyst Preparation (Incipient Wetness Impregnation)

This protocol describes a general method for preparing a library of supported catalysts, for example, phosphoric acids on a titania support.[2]

  • Materials:

    • Catalyst support (e.g., high surface area titania extrudates)

    • Active precursor solution (e.g., fluorophosphoric acid or 12-molybdophosphoric acid in a suitable solvent)

    • Automated liquid handling system

    • Parallel filtration and washing unit

    • Multi-well drying/calcination oven

  • Procedure:

    • Support Dispensing: Aliquot a pre-determined mass of the titania support into each well of a 96-well reactor block.

    • Pore Volume Determination: Determine the total pore volume of the support material to calculate the required volume of precursor solution for incipient wetness.

    • Precursor Impregnation: Using an automated liquid handler, dispense the calculated volume of the precursor solution dropwise onto the support in each well. Ensure even distribution.

    • Aging: Allow the impregnated supports to age for a specified period (e.g., 2-4 hours) at room temperature to facilitate the distribution of the precursor within the pores.

    • Drying: Transfer the reactor block to a drying oven. Gradually increase the temperature (e.g., to 110-120°C) and hold for 12-24 hours to remove the solvent.

    • Calcination (if required): Transfer the block to a calcination oven and heat treat under a controlled atmosphere (e.g., air or nitrogen) at a specific temperature ramp and hold time to activate the catalyst.

2. Protocol for High-Throughput Screening of this compound Synthesis

This protocol outlines the reaction screening in a parallel fixed-bed reactor system.

  • Equipment:

    • Parallel fixed-bed tubular reactor system (e.g., 16 or 48 parallel reactors)

    • High-pressure liquid pumps for reactant feeding

    • Mass flow controllers for gas feeds

    • Automated back-pressure regulators

    • Online analytical instrumentation (e.g., multi-channel gas chromatograph)

  • Procedure:

    • Reactor Loading: Load each reactor tube with an equal volume (e.g., 25 cc) of a unique catalyst from the prepared library.[7] Place inert material (e.g., glass beads) at the top and bottom of the catalyst bed.[2]

    • Catalyst Conditioning: Before the reaction, condition the catalyst bed by flowing a reactant mixture (e.g., 2:1 molar ratio of methanol to t-butanol) at a low temperature (e.g., 100°C) and elevated pressure (e.g., 300 psi) for several hours.[2][7]

    • Reaction Execution:

      • Set the desired reaction temperature (e.g., screening range of 100-150°C).[7]

      • Set the system pressure (e.g., 300 psi).[7]

      • Pump the reactant feed (e.g., a solution of methanol and t-butanol, with molar ratios from 1:1 to 5:1) through the catalyst bed at a defined liquid hourly space velocity (LHSV), for instance, 1 to 4 hr⁻¹.[3][7]

    • Product Collection and Analysis:

      • Allow the reaction to reach steady-state at each condition.

      • Automatically sample the effluent from each reactor.

      • Analyze the product stream using an online gas chromatograph (GC) to determine the concentration of reactants and products, including MTBE, unreacted alcohols, and byproducts like isobutylene.

    • Data Calculation: From the GC data, calculate the t-butanol conversion and MTBE yield for each catalyst under each condition.[2]

Data Presentation

The performance of different catalysts can be effectively compared using structured tables. The data below is illustrative, based on findings for heteropoly acids on titania supports.[7]

Table 1: Performance of 12-Molybdophosphoric Acid on Titania Catalyst

Sample #Temperature (°C)LHSV (hr⁻¹)Pressure (psig)t-Butanol Conversion (%)MTBE Yield (mole %)
181501300--
2115043007377
231504300--

Note: Dashes indicate data not provided in the source material.[7]

Table 2: Performance of 12-Tungstophosphoric Acid on Titania Catalyst

Sample #Temperature (°C)LHSV (hr⁻¹)Pressure (psig)t-Butanol Conversion (%)MTBE Yield (mole %)
2815013008081
3115043007276
3212513007182

Note: LHSV stands for Liquid Hourly Space Velocity. MTBE yield is based on converted t-butanol.[7]

The application of high-throughput screening methodologies significantly accelerates the identification of optimal catalysts for this compound synthesis. By combining automated catalyst preparation with parallel reactor technology and rapid online analysis, researchers can efficiently navigate a complex experimental landscape of compositions and process conditions. The protocols and workflows detailed herein provide a foundational framework for establishing an effective HTS program, ultimately leading to the development of more efficient and robust catalytic processes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Butyl Methyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of butyl methyl ether.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a low yield in my Williamson ether synthesis of n-butyl methyl ether. What are the potential causes and how can I improve it?

A1: Low yields in the Williamson ether synthesis are common and can often be attributed to several factors, primarily the competition with the E2 elimination side reaction. Here’s a breakdown of potential causes and solutions:

  • Sub-optimal Base Selection: The choice of base is critical. A base that is too weak may not fully deprotonate the butanol, leading to unreacted starting material. Conversely, a highly hindered base can favor the E2 elimination pathway.

    • Solution: Employ a strong, non-nucleophilic base to ensure complete deprotonation of the butanol. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they form the alkoxide irreversibly.[1] For phenolic precursors, weaker bases like potassium carbonate (K₂CO₃) can be effective.[1]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in the reaction rate and pathway.

    • Solution: Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[2] These solvents effectively solvate the cation of the alkoxide, leaving the alkoxide anion more "naked" and nucleophilic, which favors the SN2 reaction.[1] Protic solvents (like ethanol or water) can solvate the alkoxide, reducing its nucleophilicity and slowing down the desired reaction.[2]

  • Reaction Temperature is Too High: Higher temperatures can favor the competing E2 elimination reaction.[1]

    • Solution: While the Williamson synthesis is typically conducted between 50-100 °C, if you observe significant alkene byproduct formation, try lowering the reaction temperature and extending the reaction time.[2][3]

  • Steric Hindrance of the Alkyl Halide: The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance.

    • Solution: For the synthesis of this compound, it is preferable to use a methyl halide (e.g., methyl iodide) and butoxide, rather than a butyl halide and methoxide. Methyl halides are primary and have very low steric hindrance, favoring the SN2 pathway. Using a secondary or tertiary alkyl halide will significantly increase the likelihood of elimination.[4]

Q2: I see an unexpected peak in my GC-MS analysis that corresponds to an alkene. What is happening and how can I prevent it?

A2: The presence of an alkene, in this case, likely 1-butene, is a strong indicator that the E2 elimination pathway is competing with your desired SN2 reaction.[1] This is especially prevalent when using sterically hindered alkyl halides or strong, bulky bases at elevated temperatures.

  • To minimize elimination:

    • Use a Primary Alkyl Halide: The most effective way to prevent elimination is to use a primary alkyl halide (e.g., methyl iodide or methyl bromide) and the corresponding alkoxide (butanolate).

    • Control the Temperature: As mentioned, higher temperatures favor elimination. Running the reaction at the lower end of the effective temperature range (around 50°C) for a longer duration can significantly reduce the amount of alkene byproduct.[1]

    • Choice of Base: While a strong base is necessary, a non-nucleophilic and less sterically hindered base is ideal. Sodium hydride is a good option.[1]

Q3: My reaction seems to be incomplete, with a significant amount of starting butanol remaining. What should I do?

A3: Incomplete conversion is often due to issues with the deprotonation of the alcohol or the reactivity of the alkylating agent.

  • Ensure Anhydrous Conditions: Sodium hydride and other strong bases react violently with water. Any moisture in your reactants or solvent will consume the base, leaving less available to deprotonate the butanol. Ensure your glassware is oven-dried and your solvent is anhydrous.

  • Verify Base Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base to the alcohol. It is common practice to use a slight excess (e.g., 1.1 equivalents) to ensure complete deprotonation.

  • Increase Reaction Time or Temperature: If deprotonation is complete, the reaction may be proceeding slowly. You can try increasing the reaction time or modestly increasing the temperature, keeping in mind the potential for increased elimination byproducts.[3]

  • Use a More Reactive Alkylating Agent: If you are using a less reactive alkylating agent like methyl chloride, consider switching to methyl iodide or methyl bromide. The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of n-Butyl Methyl Ether via Williamson Ether Synthesis

BaseSolventTemperature (°C)Alkyl HalideExpected YieldKey Considerations
Sodium Hydride (NaH)DMF / THF50 - 70Methyl IodideHighExcellent choice for complete deprotonation. Requires anhydrous conditions.[1]
Potassium Hydride (KH)DMF / THF50 - 70Methyl IodideHighSimilar to NaH, very effective but requires careful handling.[1]
Sodium Hydroxide (NaOH)DMSO70 - 90Methyl IodideModerateCan be used, but may require higher temperatures; potential for side reactions.
Potassium Carbonate (K₂CO₃)Acetonitrile80 - 100Methyl BromideModerate to LowGenerally a weaker base, requiring higher temperatures and longer reaction times.[1]
Sodium MethoxideButanol50 - 70n-Butyl BromideLowNot the preferred route due to the use of a primary alkyl halide that is more hindered than a methyl halide, increasing the chance of elimination.

Note: The expected yields are qualitative and based on general principles of organic synthesis. Actual yields will vary based on specific experimental conditions and purification procedures.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of n-Butyl Methyl Ether

This protocol outlines the synthesis of n-butyl methyl ether from n-butanol and methyl iodide.

Materials:

  • n-Butanol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Methyl Iodide

  • Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Alkoxide Formation:

    • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add n-butanol (1 equivalent).

    • Add anhydrous DMF to dissolve the n-butanol.

    • Under a nitrogen atmosphere, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium butoxide.

  • Ether Formation:

    • Cool the reaction mixture to 0 °C.

    • Slowly add methyl iodide (1.2 equivalents) dropwise via a syringe.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 3-5 hours. Monitor the reaction progress by TLC or GC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the organic layer and wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by fractional distillation to yield pure n-butyl methyl ether.

Protocol 2: Acid-Catalyzed Synthesis of tert-Butyl Methyl Ether (MTBE)

This protocol describes an alternative method for synthesizing tert-butyl methyl ether from tert-butanol and methanol using an acid catalyst.

Materials:

  • tert-Butanol

  • Methanol

  • Sulfuric Acid (H₂SO₄) or a solid acid catalyst (e.g., Amberlyst-15)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine tert-butanol (1 equivalent) and an excess of methanol (e.g., 2-3 equivalents).

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%). Caution: The addition of acid to alcohol is exothermic.

  • Reaction:

    • Heat the mixture to a gentle reflux (around 50-60°C) for 2-4 hours. Monitor the reaction by GC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid with a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent.

    • Purify the crude product by fractional distillation.

Visualizations

sn2_vs_e2 reactants Butoxide + Methyl Halide sn2_path SN2 Pathway (Substitution) reactants->sn2_path Favored by: - Primary alkyl halide - Polar aprotic solvent - Lower temperature e2_path E2 Pathway (Elimination) reactants->e2_path Favored by: - Sterically hindered halide/base - Higher temperature product This compound sn2_path->product Desired Product byproduct 1-Butene e2_path->byproduct Side Product

Figure 1. Competing SN2 and E2 pathways in this compound synthesis.

troubleshooting_workflow start Low Yield of this compound check_reactants 1. Verify Reactant Quality - Anhydrous solvent? - Fresh base? - Correct stoichiometry? start->check_reactants check_conditions 2. Evaluate Reaction Conditions - Temperature too high? - Inappropriate solvent? check_reactants->check_conditions Reactants OK optimize_reactants Use fresh/dry reagents. Adjust stoichiometry. check_reactants->optimize_reactants Issues Found check_side_reactions 3. Analyze for Side Products - Alkene formation (E2)? check_conditions->check_side_reactions Conditions OK optimize_conditions Lower temperature, extend time. Switch to polar aprotic solvent. check_conditions->optimize_conditions Issues Found minimize_elimination Use primary methyl halide. Use non-hindered base. check_side_reactions->minimize_elimination E2 Confirmed success Improved Yield optimize_reactants->success optimize_conditions->success minimize_elimination->success experimental_workflow start Start alkoxide_formation 1. Alkoxide Formation (n-Butanol + NaH in DMF) start->alkoxide_formation ether_synthesis 2. Ether Synthesis (Add Methyl Iodide, Heat) alkoxide_formation->ether_synthesis workup 3. Work-up (Quench, Extract) ether_synthesis->workup purification 4. Purification (Dry, Distill) workup->purification end Pure this compound purification->end

References

Improving the yield of Williamson ether synthesis for ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Williamson ether synthesis for improved ether yields. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section provides solutions to common problems encountered during the Williamson ether synthesis.

Problem 1: Low or No Ether Product Formation

If you are observing a low yield or no formation of your desired ether, consider the following potential causes and solutions.

Possible CauseSuggested Solution & Rationale
Inefficient Alkoxide Formation The base may be too weak to fully deprotonate the alcohol. Solution: Use a stronger base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete and irreversible deprotonation.[1][2][3] Strong bases require anhydrous conditions, so ensure your solvent (e.g., DMF, THF) is dry.[1]
Poor Leaving Group The rate of the S(N)2 reaction is dependent on the leaving group's ability. Solution: If using an alkyl chloride, consider switching to a bromide or iodide, which are better leaving groups. Alternatively, a catalytic amount of a soluble iodide salt (like NaI or KI) can be added to convert an alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction).[4]
Suboptimal Solvent Choice Protic solvents (e.g., ethanol, water) or apolar solvents can solvate the alkoxide nucleophile, reducing its reactivity and slowing the reaction rate.[4][5] Solution: Use a polar aprotic solvent such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to maximize the nucleophilicity of the alkoxide.[3][4][5]
Insufficient Reaction Time or Temperature The reaction may not have reached completion. Typical Williamson ether syntheses are conducted at 50-100°C for 1-8 hours.[4] Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gradually increasing the temperature.[1] Microwave-assisted synthesis can also significantly reduce reaction times.[4][6]
Degraded Reagents The alcohol or alkyl halide may have degraded over time. Solution: Use freshly purified or new bottles of your starting materials.

Problem 2: Significant Formation of an Alkene Byproduct

The presence of an alkene byproduct indicates that the competing E2 elimination reaction is occurring.

Possible CauseSuggested Solution & Rationale
Sterically Hindered Alkyl Halide The Williamson ether synthesis proceeds via an S(_N)2 mechanism, which is sensitive to steric hindrance. Secondary and tertiary alkyl halides are more prone to E2 elimination, especially with a strong, bulky base.[4][7][8][9] Solution: The most effective strategy is to choose a synthetic route that utilizes a primary alkyl halide.[8][9][10] For example, to synthesize isopropyl methyl ether, it is better to use sodium isopropoxide and methyl iodide rather than sodium methoxide and 2-iodopropane.[11]
Strong/Bulky Base A sterically hindered or very strong base can preferentially act as a base rather than a nucleophile, promoting elimination.[11] Solution: If E2 elimination is a significant issue, consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), particularly for more acidic alcohols like phenols.[1][12]
High Reaction Temperature Higher temperatures can favor the elimination pathway over substitution.[4] Solution: Try running the reaction at a lower temperature for a longer duration.

Problem 3: C-Alkylation Side Products with Phenoxides

When using phenoxides as nucleophiles, alkylation can sometimes occur on the aromatic ring instead of the oxygen atom.

Possible CauseSuggested Solution & Rationale
Ambident Nature of Phenoxide The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites (the oxygen or the carbon atoms of the ring).[3][4] Solution: The choice of solvent can significantly influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.[13][14] Milder reaction conditions (e.g., using a weaker base like K₂CO₃) can also increase the selectivity for O-alkylation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal substrate combination for the Williamson ether synthesis?

The reaction works best with a primary alkyl halide and an alkoxide that can be primary, secondary, or derived from a phenol.[4][7][10] Using secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.[7][9]

Q2: How can I improve the solubility of my alkoxide?

If your alkoxide has poor solubility in the reaction solvent, a phase-transfer catalyst (PTC) can be employed.[4] Catalysts like tetrabutylammonium bromide or crown ethers (e.g., 18-crown-6) can help shuttle the alkoxide from a solid or aqueous phase into the organic phase where the reaction occurs, thereby increasing the reaction rate and yield.[4]

Q3: What is the best base to use for generating the alkoxide?

The choice of base depends on the acidity of the alcohol.

  • For aliphatic alcohols: Strong bases like sodium hydride (NaH) or potassium hydride (KH) are highly effective as they deprotonate the alcohol irreversibly.[1][3]

  • For phenols: Phenols are more acidic, so a wider range of bases can be used. While NaH is effective, weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are also commonly and successfully used.[1][3]

Q4: Can this synthesis be performed under greener conditions?

Yes, efforts have been made to develop more environmentally friendly protocols. Microwave-assisted synthesis can reduce reaction times and energy consumption.[6][15] Additionally, the use of phase-transfer catalysis can enable the use of water as a solvent in some cases, reducing the reliance on volatile organic solvents.

Quantitative Data Summary

The following tables summarize how different reaction parameters can influence the yield of the Williamson ether synthesis.

Table 1: Effect of Solvent on O- vs. C-Alkylation of Sodium β-naphthoxide [13][14]

SolventO-Alkylation Product (%)C-Alkylation Product (%)
Methanol7228
Acetonitrile973

Table 2: Influence of Base and Solvent on Phenol Alkylation Yield [1]

BaseSolventTemperature (°C)Yield (%)
NaHDMFNot specified80 - 96
K₂CO₃AcetoneReflux75 - 90
NaOH (aq)DichloromethaneRoom Temp85 - 95

Table 3: Microwave-Assisted vs. Conventional Synthesis of 1-ethoxydodecane [6]

MethodReaction TimeYield (%)
Conventional (Reflux)60-70 minutesNot specified, generally lower
Microwave-Assisted3 minutesOptimized for high yield

Key Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis using NaH

  • Alkoxide Formation: In a dry, inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to anhydrous polar aprotic solvent (e.g., DMF or THF).[9][16] Cool the suspension to 0°C.

  • Slowly add the alcohol (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.[16]

  • Ether Formation: Slowly add the primary alkyl halide (1.0-1.2 equivalents) to the alkoxide solution.

  • Heat the reaction mixture to an appropriate temperature (typically 50-100°C) and monitor for completion by TLC (usually 1-8 hours).[4][16]

  • Work-up: Cool the reaction to room temperature and carefully quench any excess NaH with water or a saturated aqueous solution of ammonium chloride.[16] Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by distillation or column chromatography.[9]

Protocol 2: Williamson Ether Synthesis with Phase-Transfer Catalysis (PTC)

  • Reaction Setup: Combine the alcohol, aqueous sodium or potassium hydroxide (as the base), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1-5 mol%) in a suitable solvent.

  • Ether Formation: Add the alkyl halide to the biphasic mixture.

  • Stir the reaction vigorously at the desired temperature and monitor for completion by TLC.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol above.

Visual Guides

Troubleshooting_Workflow start Low Ether Yield check_substrates 1. Check Substrates: Is Alkyl Halide 1°? start->check_substrates check_base 2. Check Base: Is it strong enough? check_substrates->check_base Yes rethink_synthesis Rethink Synthetic Route to use 1° Halide check_substrates->rethink_synthesis No (2°/3°) check_solvent 3. Check Solvent: Is it Polar Aprotic? check_base->check_solvent Yes use_stronger_base Use Stronger Base (e.g., NaH) check_base->use_stronger_base No check_conditions 4. Check Conditions: Temp/Time Sufficient? check_solvent->check_conditions Yes change_solvent Use DMF, Acetonitrile, etc. check_solvent->change_solvent No side_reaction 5. Investigate Side Reactions: Alkene or C-Alkylation? check_conditions->side_reaction Yes optimize_time_temp Increase Time/Temp Monitor by TLC check_conditions->optimize_time_temp No success Improved Yield side_reaction->success rethink_synthesis->check_base use_stronger_base->check_solvent change_solvent->check_conditions optimize_time_temp->side_reaction

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Reaction_Pathway_Choice cluster_reactants Reactant Choice cluster_products Major Product Pathway Primary_Halide Primary Alkyl Halide + Alkoxide SN2_Product SN2 (Ether) Primary_Halide->SN2_Product Favored Secondary_Halide Secondary Alkyl Halide + Alkoxide Secondary_Halide->SN2_Product Possible E2_Product E2 (Alkene) Secondary_Halide->E2_Product Competing Tertiary_Halide Tertiary Alkyl Halide + Alkoxide Tertiary_Halide->E2_Product Strongly Favored

Caption: Influence of alkyl halide structure on the reaction pathway.

References

Technical Support Center: Gas Chromatography Analysis of Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting gas chromatography (GC) analysis of ethers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the GC analysis of ethers, offering potential causes and solutions in a question-and-answer format.

Peak Shape Problems

1. Why are my ether peaks tailing?

Peak tailing, where the latter half of the peak is drawn out, is a common issue in GC analysis and can be particularly prevalent with polar compounds like some ethers.[1][2][3][4]

  • Potential Causes:

    • Active Sites: Polar ethers can interact with active sites (e.g., silanol groups) in the GC system, including the inlet liner, column, or detector.[2] This is a primary cause of peak tailing for polar analytes.

    • Column Contamination: Accumulation of non-volatile residues or sample matrix components at the head of the column can create active sites.[1]

    • Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volumes and turbulence, leading to tailing.[5]

    • Inadequate Inlet Temperature: If the inlet temperature is too low, it can lead to slow or incomplete vaporization of the ether, causing peak tailing.

    • Column Degradation: Over time, the stationary phase of the column can degrade, exposing active sites.[6]

  • Solutions:

    • Use Deactivated Liners and Columns: Employ liners and columns that are specifically deactivated to minimize interactions with polar compounds.

    • Inlet and Column Maintenance: Regularly replace the inlet liner and septum. If contamination is suspected, trim the first 10-20 cm from the front of the column.[6]

    • Optimize Temperatures: Ensure the inlet temperature is sufficient for rapid and complete vaporization of the ether. Increasing the column oven temperature can sometimes reduce tailing.[2]

    • Proper Column Installation: Ensure the column is cut cleanly and squarely and installed at the correct depth in both the inlet and detector according to the manufacturer's instructions.[5]

2. My ether peaks are broad, what could be the cause?

Broad peaks can significantly reduce resolution and sensitivity.

  • Potential Causes:

    • Low Carrier Gas Flow Rate: Insufficient carrier gas flow leads to increased diffusion of the analyte band within the column.

    • Thick Film Column: Using a column with a thick stationary phase for highly retained ethers can result in broader peaks.

    • Slow Oven Temperature Ramp Rate: A slow temperature ramp can increase the time the analyte spends in the column, leading to broader peaks for later eluting compounds.[7]

    • Large Injection Volume: Injecting too large a volume of sample can overload the column, causing peak broadening.[8]

    • Incorrect Split Ratio: In split injections, a split ratio that is too low can lead to column overload and broad peaks.

  • Solutions:

    • Optimize Flow Rate: Ensure the carrier gas flow rate is set to the optimal level for the column dimensions and carrier gas type.

    • Select Appropriate Column: For less volatile ethers, a thinner film column may provide sharper peaks.

    • Increase Oven Ramp Rate: A faster temperature ramp can help to sharpen peaks, especially for later eluting compounds.[7]

    • Reduce Injection Volume: Decrease the amount of sample injected onto the column.[8]

    • Adjust Split Ratio: Increase the split ratio to reduce the amount of sample reaching the column.

Troubleshooting Workflow for Peak Tailing

PeakTailing start Peak Tailing Observed for Ethers check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks no_all_peaks No, only ether peaks check_all_peaks->no_all_peaks physical_issue Likely a physical issue (e.g., dead volume, poor column cut) yes_all_peaks->physical_issue chemical_issue Likely a chemical interaction (active sites) no_all_peaks->chemical_issue solution1 Inspect and reinstall column. Check for leaks. physical_issue->solution1 solution2 Use deactivated liner. Trim column inlet. Optimize temperatures. chemical_issue->solution2

A flowchart to diagnose the cause of peak tailing in ether analysis.

Baseline and Contamination Issues

3. I am observing "ghost peaks" in my chromatograms when analyzing ethers. What are they and how can I eliminate them?

Ghost peaks are unexpected peaks that appear in a chromatogram, which can interfere with the identification and quantification of target analytes.[4]

  • Potential Causes:

    • Contaminated Syringe or Inlet: Residues from previous injections can elute in subsequent runs.

    • Septum Bleed: Small particles from the inlet septum can break off and be swept into the column.

    • Carrier Gas Impurities: Impurities in the carrier gas can accumulate on the column at low temperatures and be released when the oven temperature is ramped.

    • Sample Carryover: Highly concentrated samples or "sticky" compounds can be retained in the system and elute later.

    • Peroxide Formation: Ethers are prone to forming non-volatile peroxides upon exposure to air and light.[9][10] These peroxides can degrade in the hot GC inlet, forming more volatile byproducts that appear as ghost peaks.

  • Solutions:

    • Thorough Cleaning: Regularly clean the injection port and use a clean syringe for each injection.

    • Use High-Quality Consumables: Employ high-quality, low-bleed septa and replace them frequently.

    • Install Gas Purifiers: Use traps to remove moisture, oxygen, and hydrocarbons from the carrier gas.

    • Solvent Rinses: Perform blank injections with a high-purity solvent to flush the system.

    • Proper Sample Handling: Store ethers in amber bottles under an inert atmosphere (e.g., nitrogen or argon) to minimize peroxide formation. Test for peroxides before injection, especially with older samples.

Logical Relationship of Ghost Peak Sources

GhostPeaks cluster_system System Contamination cluster_sample Sample Issues Ghost Peak Ghost Peak System Contamination System Contamination System Contamination->Ghost Peak Sample Issues Sample Issues Sample Issues->Ghost Peak Inlet Contamination Inlet Contamination Septum Bleed Septum Bleed Carrier Gas Impurities Carrier Gas Impurities Sample Carryover Sample Carryover Ether Peroxide Degradation Ether Peroxide Degradation

Potential sources of ghost peaks in the GC analysis of ethers.

Column Selection and Performance

4. What type of GC column is best for analyzing ethers?

The choice of GC column depends on the specific ethers being analyzed and the complexity of the sample matrix.

  • General Guidance: Ethers are polar compounds, so intermediate polar or polar capillary columns are generally recommended for good separation.[11][12]

  • Commonly Used Phases:

    • WAX (Polyethylene Glycol) Phases: These are highly polar phases suitable for the analysis of a wide range of polar compounds, including ethers.

    • "624" (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane) Phases: These are intermediate polarity columns often used for the analysis of volatile organic compounds, including many ethers. The Rxi-1301Sil MS column, which has a similar selectivity to 624-type columns, has been shown to provide good resolution for glycol ethers with faster run times.[13]

    • 5% Phenyl / 95% Dimethylpolysiloxane Phases: These are relatively non-polar columns but can be used for the analysis of less polar ethers, often separating them based on boiling point.

Column Phase TypePolarityTypical Applications for EthersAdvantagesDisadvantages
WAX (e.g., Carbowax) PolarAnalysis of a wide range of polar ethers, including cyclic and glycol ethers.Excellent selectivity for polar compounds.Susceptible to damage by oxygen and water, lower temperature limits.
6% Cyanopropylphenyl IntermediateVolatile organic compounds, including MTBE, THF, and other common ethers.[13]Good general-purpose column for volatile ethers.May not provide sufficient resolution for complex mixtures of polar isomers.
5% Phenyl Low to IntermediateLess polar ethers, separation primarily by boiling point.Robust and versatile.Limited selectivity for polar ethers, may result in co-elution.

Table 1. Comparison of Common GC Column Phases for Ether Analysis.

Experimental Protocols

This section provides detailed methodologies for common GC analyses involving ethers.

Protocol 1: Headspace GC-FID Analysis of Residual Ethers in Pharmaceuticals

This method is suitable for the determination of residual solvents like diethyl ether and tetrahydrofuran in pharmaceutical products.[14][15][16][17][18]

  • Instrumentation:

    • Gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., G43 phase), 30 m x 0.53 mm ID, 3.0 µm film thickness.

    • Carrier Gas: Helium or Nitrogen at a constant flow of 35 cm/sec.

    • Oven Program: 40 °C for 20 minutes, then ramp to 240 °C at 10 °C/min, and hold for 20 minutes.

    • Injector Temperature: 200 °C.

    • Detector Temperature: 250 °C.

  • Headspace Parameters:

    • Equilibration Temperature: 80 °C.

    • Equilibration Time: 60 minutes.

    • Vial Pressurization: 10 psi.

    • Loop Fill Time: 0.2 minutes.

    • Injection Time: 1.0 minute.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5.0 mL of a suitable solvent (e.g., dimethyl sulfoxide or water, depending on sample solubility).

    • Seal the vial immediately.

    • Vortex for 10 seconds to ensure the sample is fully dissolved or suspended.

  • Standard Preparation:

    • Prepare a stock solution of the target ether(s) in the same solvent used for the sample.

    • Prepare a series of working standards by diluting the stock solution to concentrations that bracket the expected sample concentration.

    • Transfer 5.0 mL of each working standard into separate 20 mL headspace vials and seal.

Protocol 2: Purge and Trap GC-MS for the Analysis of Ethers in Water

This method is suitable for the trace-level determination of volatile ethers such as methyl tert-butyl ether (MTBE) in aqueous samples.[19][20][21][22][23]

  • Instrumentation:

    • Gas chromatograph with a Mass Spectrometer (MS) detector.

    • Purge and trap system.

  • Chromatographic Conditions:

    • Column: 5% Phenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 35 °C for 2 minutes, ramp to 100 °C at 10 °C/min, then ramp to 200 °C at 20 °C/min.

    • Injector Temperature: 200 °C.

    • MS Transfer Line Temperature: 280 °C.

    • MS Ion Source Temperature: 230 °C.

    • Scan Range: 35-300 amu.

  • Purge and Trap Parameters:

    • Purge Gas: Helium.

    • Purge Flow: 40 mL/min.

    • Purge Time: 11 minutes.

    • Desorb Temperature: 245 °C.

    • Desorb Time: 2 minutes.

    • Bake Temperature: 270 °C.

    • Bake Time: 7 minutes.

  • Sample Handling:

    • Collect water samples in 40 mL vials with zero headspace.

    • Add a preservative if necessary (e.g., HCl to pH <2).

    • Store at 4 °C until analysis.

  • Analysis:

    • Introduce a 5 mL aliquot of the sample into the sparging vessel of the purge and trap system.

    • Add an internal standard if required.

    • Initiate the purge and trap sequence.

ParameterHeadspace GC-FID (Residual Solvents)Purge and Trap GC-MS (Ethers in Water)
Sample Matrix Pharmaceuticals (solids)Water
Sample Preparation Dissolution in a high-boiling solventDirect purging from the aqueous sample
Typical Analytes Diethyl ether, THF, other volatile solventsMTBE, other volatile ethers
Detection Level ppm to %ppb to ppm
Detector FID (Flame Ionization Detector)MS (Mass Spectrometer)

Table 2. Comparison of Headspace and Purge and Trap GC Methods for Ether Analysis.

References

Technical Support Center: Industrial Production of Methyl Tertiary-Butyl Ether (MTBE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges during the industrial production of Methyl Tertiary-Butyl Ether (MTBE).

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues that may be encountered during MTBE synthesis.

Issue 1: Low Isobutylene Conversion

  • Question: My isobutylene conversion rate is significantly lower than the expected >95%. What are the potential causes and how can I troubleshoot this?

  • Answer: Low isobutylene conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Catalyst Deactivation: The primary suspect is often the deactivation of the acidic ion-exchange resin catalyst (e.g., Amberlyst-15).

      • Troubleshooting Steps:

        • Analyze Feedstock: Check the isobutylene and methanol feeds for poisons such as sulfur compounds, nitrogen compounds, or excess water.[1] Water content in methanol should be minimal to prevent side reactions and catalyst inhibition.[2]

        • Inspect Catalyst Bed: Look for signs of fouling or physical degradation of the catalyst beads.

        • Catalyst Activity Test: If possible, take a sample of the catalyst and test its activity in a laboratory-scale reactor under controlled conditions.

        • Regeneration/Replacement: If the catalyst is deactivated, it may require regeneration. A common method for regenerating ion-exchange resins is to wash them with a mineral acid, such as hydrochloric acid, to restore the active acid sites.[3][4] If regeneration is not effective, the catalyst bed will need to be replaced.

    • Reaction Equilibrium Limitations: The etherification of isobutylene with methanol is a reversible exothermic reaction.

      • Troubleshooting Steps:

        • Check Reactor Temperature: Ensure the reactor temperature is within the optimal range for the catalyst being used (typically 50-100°C for Amberlyst-15).[5] Higher temperatures can shift the equilibrium back towards the reactants, lowering the conversion rate.

        • Adjust Methanol-to-Isobutylene Ratio: An excess of methanol is often used to drive the reaction towards MTBE formation.[6] A typical molar ratio is between 1.1:1 and 2:1.[6]

    • Improper Feedstock Composition: The concentration of isobutylene in the C4 feed stream directly impacts the overall conversion.

      • Troubleshooting Steps:

        • Verify Feed Composition: Analyze the C4 feedstock to ensure the isobutylene concentration is within the expected range (typically 15-50%).[7]

Issue 2: Poor MTBE Selectivity and High Byproduct Formation

  • Question: I am observing a high concentration of byproducts such as diisobutylene (DIB) and tert-Butyl Alcohol (TBA) in my product stream. How can I improve the selectivity towards MTBE?

  • Answer: Poor selectivity indicates that side reactions are occurring at a significant rate. The formation of DIB and TBA are the most common side reactions.

    • High Diisobutylene (DIB) Formation:

      • Cause: The dimerization of isobutylene is favored at higher temperatures.[6]

      • Troubleshooting Steps:

        • Lower Reaction Temperature: Reduce the reactor temperature to a level that favors MTBE formation over dimerization, while still maintaining an acceptable reaction rate.

        • Optimize Residence Time: A shorter residence time can also help to minimize the extent of side reactions.

    • High tert-Butyl Alcohol (TBA) Formation:

      • Cause: The hydration of isobutylene to form TBA is primarily caused by the presence of water in the reaction mixture.[2][6]

      • Troubleshooting Steps:

        • Ensure Dry Feedstocks: Use anhydrous methanol and ensure that the isobutylene feed is sufficiently dry. Implement or check the efficiency of upstream drying units for the feed streams.

        • Prevent Water Ingress: Inspect the system for any potential leaks that could introduce water into the process.

Issue 3: Increased Pressure Drop Across the Reactor

  • Question: The pressure drop across our fixed-bed reactor has been steadily increasing. What could be causing this and what are the corrective actions?

  • Answer: An increasing pressure drop is typically indicative of a physical obstruction or degradation within the reactor bed.

    • Catalyst Fines or Breakage:

      • Cause: The physical breakdown of catalyst particles can lead to the formation of fines that plug the interstitial spaces in the reactor bed.

      • Troubleshooting Steps:

        • Screen Catalyst: Before loading, ensure that the catalyst is screened to remove any fines.

        • Proper Loading: Follow correct procedures for loading the catalyst to minimize particle attrition.

        • Mechanical Integrity: If the problem persists, the catalyst may not be mechanically robust enough for the process conditions. Consider a catalyst with higher mechanical strength.

    • Fouling of the Catalyst Bed:

      • Cause: Deposition of oligomers, polymers, or other heavy byproducts on the catalyst surface can lead to bed plugging.

      • Troubleshooting Steps:

        • Backwashing: A carefully controlled backwash of the reactor bed may dislodge some of the fouling material.

        • Solvent Wash: In some cases, a solvent wash can dissolve and remove the foulants.

        • Temperature Control: Ensure that localized hot spots are not occurring in the reactor, as this can accelerate fouling.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical lifespan of an Amberlyst-15 catalyst in an industrial MTBE production unit?

    • A1: With proper feedstock pretreatment and optimized operating conditions, the lifespan of an Amberlyst-15 catalyst can be greater than 36 months.[8] However, the actual lifespan can be significantly affected by the presence of poisons and thermal stress.

  • Q2: What are the most common poisons for the Amberlyst-15 catalyst?

    • A2: The most common poisons are basic compounds, such as nitrogen and sulfur compounds, which neutralize the acidic sites of the resin.[2] Metallic cations can also exchange with the protons of the sulfonic acid groups, leading to deactivation.[2]

  • Q3: Can a deactivated Amberlyst-15 catalyst be regenerated?

    • A3: Yes, in many cases, a deactivated catalyst can be regenerated. The most common method is to treat the resin with a mineral acid, such as a 3-7% HCl solution, to remove cationic poisons and restore the H+ form of the resin.[4] For fouling by organic compounds, a solvent wash may be effective.

  • Q4: What is reactive distillation and why is it used for MTBE production?

    • A4: Reactive distillation is a process that combines the chemical reaction and the separation of products in a single unit.[9] It is particularly advantageous for equilibrium-limited reactions like MTBE synthesis because the continuous removal of the product (MTBE) from the reaction zone shifts the equilibrium towards the product side, leading to higher conversion of isobutylene (often exceeding 99%).[9] This integration also results in significant energy savings.

Data Presentation

Table 1: Typical Feedstock Specifications for MTBE Production

ParameterMethanolC4 Stream
Purity > 99.85 wt%-
Water Content < 0.1 wt%-
Isobutylene Content -15 - 50 wt%[7]
Other Butenes -50 - 85 wt%
Sulfur Content < 0.5 ppm< 10 ppm
Nitrogen Content < 0.5 ppm< 5 ppm

Table 2: Performance Metrics for Amberlyst-15 Catalyst in MTBE Synthesis

ParameterTypical Value
Optimal Temperature Range 50 - 100 °C[5]
Max. Operating Temperature 120 °C[10]
Isobutylene Conversion > 95% (Fixed-Bed), > 99% (Reactive Distillation)[9]
MTBE Selectivity > 99%[8]
Catalyst Lifespan > 3 years[8]
Acid Capacity 4.7 - 5.2 eq/kg[2]
Surface Area ~45 m²/g[2]

Table 3: Common Operating Conditions for MTBE Production

ParameterFixed-Bed ReactorReactive Distillation
Temperature 50 - 100 °C60 - 80 °C (Reaction Zone)
Pressure 10 - 20 bar5 - 15 bar
Methanol/Isobutylene Molar Ratio 1.1:1 - 2.0:1[6]1.05:1 - 1.5:1
Liquid Hourly Space Velocity (LHSV) 1.0 - 5.0 h⁻¹-

Experimental Protocols

Protocol 1: Analysis of MTBE Product and Byproducts by Gas Chromatography (GC)

This protocol is based on the principles of ASTM D5441 for the analysis of MTBE purity and the quantification of impurities.

  • Objective: To determine the purity of the MTBE product and quantify the concentration of key impurities such as methanol, TBA, and DIB.

  • Instrumentation:

    • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

    • Capillary column suitable for separating volatile organic compounds (e.g., a non-polar or mid-polar column).

    • Autosampler for precise injection.

    • Data acquisition and processing software.

  • Procedure:

    • Instrument Setup:

      • Set the GC operating parameters (inlet temperature, oven temperature program, detector temperature, carrier gas flow rate) as per the established in-house method, optimized for the separation of the target analytes.

    • Calibration:

      • Prepare a series of calibration standards containing known concentrations of MTBE, methanol, TBA, and DIB in a suitable solvent.

      • Inject the calibration standards into the GC and generate a calibration curve for each compound by plotting peak area against concentration.

    • Sample Preparation:

      • Take a representative sample of the MTBE product stream.

      • If necessary, dilute the sample with a suitable solvent to bring the analyte concentrations within the calibration range.

    • Analysis:

      • Inject the prepared sample into the GC.

      • Identify the compounds in the chromatogram by comparing their retention times with those of the standards.

      • Quantify the concentration of each compound using the calibration curves.

    • Calculation:

      • Calculate the weight percentage of MTBE and each impurity in the sample.

Protocol 2: Feedstock Analysis for Potential Catalyst Poisons

  • Objective: To screen the methanol and C4 feedstocks for common catalyst poisons.

  • Procedure:

    • Water Content:

      • Determine the water content in the methanol feed using Karl Fischer titration.

    • Sulfur Compounds:

      • Analyze the C4 and methanol feeds for total sulfur content using a sulfur-specific detector, such as a sulfur chemiluminescence detector (SCD) coupled with a GC.

    • Nitrogen Compounds:

      • Analyze the feedstocks for nitrogen-containing compounds using a nitrogen-specific detector, such as a nitrogen-phosphorus detector (NPD) or a nitrogen chemiluminescence detector (NCD) coupled with a GC.

Mandatory Visualization

MTBE_Reaction_Pathway Isobutylene Isobutylene MTBE MTBE (Desired Product) Isobutylene->MTBE DIB Diisobutylene (DIB) Isobutylene->DIB Dimerization (High Temp) TBA tert-Butyl Alcohol (TBA) Isobutylene->TBA Methanol Methanol Methanol->MTBE Water Water (impurity) Water->TBA Catalyst Acid Catalyst (e.g., Amberlyst-15) Catalyst->MTBE Catalyst->DIB Catalyst->TBA

Caption: Reaction pathways in MTBE synthesis, including the main reaction and common side reactions.

Troubleshooting_Workflow Start Low Isobutylene Conversion Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Temp Check Reactor Temperature Check_Catalyst->Check_Temp Activity OK Analyze_Feed Analyze Feed for Poisons (S, N, H2O) Check_Catalyst->Analyze_Feed Deactivation Suspected Check_Ratio Check Methanol/Isobutylene Ratio Check_Temp->Check_Ratio Temp OK Adjust_Temp Adjust Temperature to 50-100°C Check_Temp->Adjust_Temp Out of Range Adjust_Ratio Increase Methanol Ratio (e.g., 1.5:1) Check_Ratio->Adjust_Ratio Ratio Low End Conversion Restored Check_Ratio->End Ratio OK Regenerate Regenerate/Replace Catalyst Analyze_Feed->Regenerate Regenerate->End Adjust_Temp->End Adjust_Ratio->End

Caption: A logical workflow for troubleshooting low isobutylene conversion in MTBE production.

Catalyst_Deactivation Deactivation Catalyst Deactivation Poisoning Poisoning Deactivation->Poisoning Thermal Thermal Degradation Deactivation->Thermal Fouling Fouling Deactivation->Fouling Poisons Sulfur Compounds Nitrogen Compounds Water Metal Cations Poisoning->Poisons High_Temp Exceeding Max. Operating Temp (>120°C) Thermal->High_Temp Byproducts Polymer/Oligomer Deposition Fouling->Byproducts

Caption: Key mechanisms of catalyst deactivation in the industrial synthesis of MTBE.

References

Technical Support Center: Removal of Peroxide Impurities from Butyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the safe and effective removal of peroxide impurities from butyl methyl ether (tert-butyl methyl ether, MTBE).

Quick Navigation

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide

  • Experimental Protocols

  • Safety First: Handling Peroxidizable Ethers

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove peroxides from this compound?

A1: this compound, like other ethers, can form explosive peroxide compounds over time when exposed to air and light.[1] These peroxides are sensitive to heat, friction, and mechanical shock and can detonate violently, especially during processes like distillation or evaporation where they can become concentrated.[1][2] Removing peroxides is a critical safety measure to prevent laboratory accidents.

Q2: How can I test for the presence of peroxides in my this compound?

A2: There are two common methods for testing for peroxides in a laboratory setting:

  • Peroxide Test Strips: These commercially available strips provide a semi-quantitative measurement of peroxide concentration and are simple to use.

  • Potassium Iodide (KI) Test: This is a qualitative or semi-quantitative chemical test. A yellow to brown color indicates the presence of peroxides. For a more sensitive test, a starch indicator can be added, which will turn dark blue or purple in the presence of peroxides.[3]

Q3: What are the acceptable limits for peroxides in this compound for different applications?

A3: The acceptable peroxide concentration depends on the intended use of the solvent. Here are some general guidelines:[1][2]

Peroxide Concentration (ppm)Hazard Level & Recommended Use
< 3Reasonably safe for most laboratory procedures.
3 - 30Moderate hazard. Avoid concentration. Disposal is recommended if the ether will not be used promptly.
> 30Unacceptable and poses a serious hazard. The ether must be treated to remove peroxides or disposed of.
Visible Crystals or Oily Droplets Extremely Hazardous! Do not handle the container. Contact your institution's Environmental Health & Safety (EHS) office immediately.[2]

Q4: How often should I test my this compound for peroxides?

A4: Testing frequency depends on the age and storage conditions of the ether. A general guideline is to test upon opening a new container and then periodically, for example, every 3-6 months for opened containers. Always test before any distillation or evaporation procedure.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the removal of peroxide impurities from this compound.

Issue 1: Peroxide test is still positive after treatment with ferrous sulfate.

  • Possible Cause 1: Insufficient amount of ferrous sulfate solution.

    • Solution: Repeat the treatment with a fresh portion of the ferrous sulfate solution. Ensure thorough mixing to facilitate the reaction.

  • Possible Cause 2: The peroxide concentration was initially very high.

    • Solution: Perform a second or even a third wash with the ferrous sulfate solution. Test for peroxides after each wash until a negative result is obtained.

  • Possible Cause 3: The ferrous sulfate solution has degraded.

    • Solution: Ferrous sulfate solutions can oxidize over time. Prepare a fresh solution and repeat the treatment.

Issue 2: The activated alumina column is not effectively removing peroxides.

  • Possible Cause 1: The alumina is not sufficiently activated.

    • Solution: Ensure the activated alumina has been properly activated by heating it in an oven to remove any adsorbed water before use.[4]

  • Possible Cause 2: The column was overloaded.

    • Solution: Use a larger column with more activated alumina, or pass the solvent through the column at a slower rate to increase the contact time.

  • Possible Cause 3: The alumina has become saturated with peroxides and other impurities.

    • Solution: The alumina should be washed with a dilute acidic solution of ferrous sulfate or potassium iodide to remove adsorbed peroxides before disposal.[2] For regeneration, the alumina can be washed with a suitable solvent and then thermally reactivated.[4]

Issue 3: The solvent appears cloudy or contains precipitates after treatment.

  • Possible Cause 1: Formation of insoluble iron salts (from ferrous sulfate treatment).

    • Solution: After the peroxide removal step, wash the ether with deionized water to remove any remaining salts. Subsequently, dry the ether using an appropriate drying agent like anhydrous magnesium sulfate or sodium sulfate.

  • Possible Cause 2: Fine particles of activated alumina have passed through the column.

    • Solution: Ensure the column is properly packed with a frit or glass wool at the bottom to retain the alumina. If fines are present in the purified solvent, it may be necessary to filter it.

Logical Flow for Troubleshooting Persistent Peroxides

TroubleshootingFlow start Peroxide Test Still Positive After Initial Treatment check_reagent Was the treating agent (e.g., ferrous sulfate solution) fresh and of the correct concentration? start->check_reagent repeat_treatment Repeat treatment with a fresh, correctly prepared agent. check_reagent->repeat_treatment No check_mixing Was mixing with the treating agent thorough and for a sufficient duration? check_reagent->check_mixing Yes retest Retest for peroxides. repeat_treatment->retest increase_amount Increase the amount of treating agent or the number of washes. increase_amount->retest check_mixing->increase_amount Yes improve_mixing Increase mixing time and ensure vigorous agitation. check_mixing->improve_mixing No improve_mixing->retest alternative_method Consider using an alternative peroxide removal method (e.g., activated alumina column). alternative_method->retest retest->alternative_method Positive success Peroxides Removed Successfully retest->success Negative contact_ehs If peroxides persist, consult with your institution's EHS for guidance on disposal. retest->contact_ehs Still Positive After Multiple Attempts

Caption: Troubleshooting workflow for persistent peroxide contamination.

Experimental Protocols

Protocol 1: Peroxide Testing using Potassium Iodide

This protocol provides a qualitative method to detect the presence of peroxides.

Materials:

  • Sample of this compound

  • Potassium iodide (KI), solid

  • Glacial acetic acid

  • Starch solution (optional, for enhanced sensitivity)

  • Test tube

Procedure:

  • Add approximately 1-2 mL of the this compound sample to a clean test tube.

  • Add an equal volume of glacial acetic acid to the test tube.

  • Add about 0.1 g of solid potassium iodide.

  • Stopper the test tube and shake vigorously for one minute.

  • Allow the layers to separate.

  • Observation:

    • A yellow to brown color in either layer indicates the presence of peroxides.

    • For a more sensitive test, add a few drops of fresh starch solution. A dark blue or purple color indicates the presence of peroxides.[3]

Workflow for Peroxide Testing

PeroxideTestingWorkflow start Start: Obtain this compound Sample add_ether Add 1-2 mL of ether to a test tube start->add_ether add_acid Add an equal volume of glacial acetic acid add_ether->add_acid add_ki Add ~0.1 g of potassium iodide add_acid->add_ki shake Stopper and shake vigorously for 1 minute add_ki->shake observe Observe color change shake->observe decision Is the solution yellow/brown or blue/purple (with starch)? observe->decision positive Result: Peroxides Present decision->positive Yes negative Result: Peroxides Not Detected decision->negative No

Caption: Experimental workflow for peroxide detection using the potassium iodide method.

Protocol 2: Removal of Peroxides using Ferrous Sulfate

This is an effective method for reducing hydroperoxides in water-insoluble ethers like this compound.

Quantitative Data for Reagent Preparation: [2]

Component Amount
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) 60 g
Concentrated sulfuric acid (H₂SO₄) 6 mL

| Deionized water | 110 mL |

Procedure:

  • Prepare the ferrous sulfate solution by carefully and slowly adding the concentrated sulfuric acid to the water, and then dissolving the ferrous sulfate.

  • In a separatory funnel, add the peroxide-containing this compound.

  • For every 1 liter of ether, add 50-60 mL of the freshly prepared ferrous sulfate solution.

  • Stopper the funnel and shake well for several minutes, periodically venting the funnel to release any pressure buildup.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the washing procedure with a fresh portion of the ferrous sulfate solution if necessary.

  • Test a small aliquot of the ether for the presence of peroxides using one of the methods described above.

  • If the test is negative, wash the ether with deionized water to remove any residual acid and salts.

  • Dry the purified ether over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter the ether to remove the drying agent.

  • Store the purified ether in a dark, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon), and add a stabilizer like butylated hydroxytoluene (BHT) if it will not interfere with downstream applications.

Protocol 3: Removal of Peroxides using Activated Alumina

This method is convenient for removing hydroperoxides by passing the solvent through a column.

Procedure:

  • Prepare a chromatography column packed with activated alumina. A general guideline is to use about 100 g of alumina for every 100 mL of solvent to be purified.[5]

  • Place a small plug of glass wool or a frit at the bottom of the column to retain the alumina.

  • Pour the activated alumina into the column as a slurry with a non-peroxidizable solvent (e.g., hexane) to ensure even packing.

  • Allow the solvent to drain until it is level with the top of the alumina bed.

  • Carefully add the peroxide-containing this compound to the top of the column.

  • Collect the purified ether as it elutes from the column.

  • Test the eluted ether for the presence of peroxides.

  • Important: The peroxides are adsorbed onto the alumina and are not destroyed.[2] After use, the alumina should be treated as hazardous waste. It can be deactivated by washing with a dilute acidic solution of ferrous sulfate or potassium iodide before disposal.[2]

  • Store the purified ether as described in Protocol 2.

Workflow for Peroxide Removal using Activated Alumina

AluminaWorkflow start Start: Prepare Activated Alumina Column pack_column Pack column with activated alumina slurry start->pack_column add_ether Add peroxide-containing this compound to the column pack_column->add_ether elute Elute and collect the purified ether add_ether->elute test_eluate Test the collected ether for peroxides elute->test_eluate decision Are peroxides detected? test_eluate->decision decision->start Yes (re-treat) store Store purified ether under inert atmosphere with inhibitor decision->store No dispose_alumina Deactivate and dispose of used alumina as hazardous waste store->dispose_alumina

Caption: Workflow for removing peroxides using an activated alumina column.

Safety First: Handling Peroxidizable Ethers

  • Always wear appropriate Personal Protective Equipment (PPE) , including safety glasses, a lab coat, and chemical-resistant gloves.

  • Work in a well-ventilated fume hood , especially when handling open containers of ethers or performing peroxide removal procedures.

  • Never distill a peroxidizable solvent to dryness. [2] This can concentrate peroxides to dangerous levels. Always leave at least 10-20% of the liquid in the distillation flask.

  • Visually inspect containers of ethers before handling. If you observe crystal formation, an oily precipitate, or discoloration, do not move or open the container.[2] Contact your institution's EHS office immediately for assistance with disposal.

  • Date all containers of peroxidizable compounds upon receipt and upon opening. This helps track the age of the chemical and anticipate the potential for peroxide formation.[1]

  • Store peroxidizable ethers in dark, airtight containers away from heat and light. [1] Flushing the headspace with an inert gas like nitrogen can further inhibit peroxide formation.

References

Technical Support Center: Butyl Methyl Ether Solvent Drying and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the proper drying and purification of butyl methyl ether.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the handling and purification of this compound.

FAQs

Q1: My this compound still contains water after drying with sodium sulfate. What went wrong?

A1: Sodium sulfate is a relatively weak drying agent and may not be sufficient to dry ethers to the very low water levels required for many sensitive reactions. It is best used as a pre-drying step to remove bulk water. For achieving very low water content, stronger drying agents like molecular sieves or sodium metal are recommended. Additionally, ensure the sodium sulfate was anhydrous and that you used a sufficient quantity, allowing for adequate contact time.

Q2: I observe a yellowish tint in my this compound after storing it. What is the cause and is it safe to use?

A2: A yellowish tint can be an indication of peroxide formation, especially if the solvent has been stored for a prolonged period in the presence of air and light.[1][2] Ethers are known to form explosive peroxides over time.[2][3][4] It is not safe to distill or concentrate the solvent if peroxides are present. You should test for the presence of peroxides. If they are present, they must be removed before further purification.

Q3: How do I test for peroxides in this compound?

A3: A common method is to add a few drops of the ether to a freshly prepared solution of potassium iodide (KI) in acetic acid. The formation of a yellow to brown color indicates the presence of peroxides.[5] Commercially available test strips are also a reliable and convenient option.

Q4: My reaction is failing even after using freshly dried this compound from a solvent purification system. What could be the issue?

A4: While a solvent purification system can effectively remove water, it may not remove other impurities.[6] Stabilizers added to the solvent by the manufacturer might not be removed and could interfere with your reaction.[1] Additionally, if the system has any leaks, the solvent can absorb atmospheric moisture after purification.[1][6] It's also possible that the drying columns are exhausted and need regeneration or replacement.

Q5: Can I use calcium chloride to dry this compound?

A5: While calcium chloride is a common drying agent, it is not ideal for ethers. It can form adducts with the ether oxygen, leading to some loss of the solvent. It is generally recommended for pre-drying other solvents.[7]

Experimental Protocols and Data

Below are detailed methodologies for common drying and purification techniques for this compound, along with comparative data for drying agents.

Table 1: Efficiency of Common Drying Agents for Ethers
Drying AgentTypical Final Water Content (ppm)CapacitySpeedComments
Anhydrous Sodium Sulfate100-200HighSlowGood for pre-drying to remove bulk water.
Anhydrous Magnesium Sulfate~50-100HighFastMore efficient than sodium sulfate.[8]
3Å Molecular Sieves<10ModerateModerateVery effective for achieving low water levels.[4][9] Requires activation (heating under vacuum) before use.[1]
4Å Molecular Sieves<10ModerateModerateSimilar to 3Å sieves; also requires activation.[1][4]
Calcium Hydride (CaH₂)<10HighModerateReacts with water to produce hydrogen gas. Suitable for pre-drying before distillation.[4]
Sodium wire/ribbon with Benzophenone indicator<10HighFastProvides a visual indication of dryness (deep blue color).[4][5] Highly reactive and requires careful handling.

Note: The efficiency of drying agents can be influenced by factors such as the initial water content of the solvent, the amount of drying agent used, and the contact time.

Protocol 1: General Drying Using Molecular Sieves

This method is suitable for obtaining anhydrous this compound for most applications.

Materials:

  • This compound (reagent grade)

  • 3Å or 4Å molecular sieves

  • Oven-dried flask with a septum or ground glass stopper

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Activate the molecular sieves by heating them in a muffle furnace at 300°C for at least 3 hours under a stream of inert gas, or in a vacuum oven overnight.

  • Allow the sieves to cool to room temperature under an inert atmosphere.

  • Add the activated molecular sieves (approximately 5-10% w/v) to the flask containing this compound.

  • Store the solvent over the sieves for at least 24 hours under an inert atmosphere before use. The solvent can be dispensed by cannulation or through a dry syringe.

Protocol 2: Purification by Distillation from Sodium/Benzophenone

This method is for obtaining ultra-dry and peroxide-free this compound, suitable for highly sensitive reactions.

Materials:

  • This compound (pre-dried with a suitable agent like sodium sulfate)

  • Sodium metal (as wire or ribbon)

  • Benzophenone

  • Distillation apparatus with a reflux condenser

  • Inert gas source (Nitrogen or Argon)

  • Heating mantle

Procedure:

  • Pre-drying: Stir the this compound over anhydrous sodium sulfate overnight and then decant the solvent into the distillation flask.

  • Setup: Assemble the distillation apparatus, ensuring all glassware is oven-dried and cooled under an inert atmosphere.

  • Addition of Reagents: To the distillation flask containing the pre-dried ether, add a small amount of benzophenone and a few pieces of sodium wire or ribbon under a positive pressure of inert gas.

  • Reflux: Gently heat the mixture to reflux. The solution will initially be colorless or pale yellow. As the solvent dries, the sodium will react with benzophenone to form a ketyl radical, which is deep blue or purple in color.[4][5] The persistence of this color indicates that the solvent is anhydrous and free of peroxides.

  • Distillation: Once the blue/purple color persists, distill the solvent into a dry, inert atmosphere-flushed receiving flask.

  • Storage: Store the distilled, anhydrous this compound over activated molecular sieves under an inert atmosphere.

Safety Precautions:

  • Ethers are highly flammable and can form explosive peroxides.[2][10]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a flame-resistant lab coat.[6]

  • Sodium metal is highly reactive with water and alcohols. Handle with care and have an appropriate quenching procedure in place.

Experimental Workflows

Diagram 1: Workflow for Drying this compound with Molecular Sieves

Drying_Workflow cluster_activation Sieve Activation cluster_drying Solvent Drying Sieves Molecular Sieves Oven Heat in Oven (300°C, >3h) Sieves->Oven Cool Cool under Inert Gas Oven->Cool Add_Sieves Add Activated Sieves (5-10% w/v) Cool->Add_Sieves Solvent_In This compound Solvent_In->Add_Sieves Store Store for >24h under Inert Gas Add_Sieves->Store Solvent_Out Anhydrous This compound Store->Solvent_Out Distillation_Workflow Start Pre-dried Butyl Methyl Ether Add_Reagents Add Sodium and Benzophenone Start->Add_Reagents Reflux Reflux under Inert Gas Add_Reagents->Reflux Check_Color Persistent Blue/Purple Color? Reflux->Check_Color Check_Color->Reflux No Distill Distill Solvent Check_Color->Distill Yes Store Store over Mol. Sieves under Inert Gas Distill->Store Final_Product Anhydrous, Pure This compound Store->Final_Product

References

Technical Support Center: Minimizing By-product Formation in Etherification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize by-product formation in your etherification reactions, ensuring higher yields and purity of your target ethers.

Section 1: Troubleshooting Guides

This section addresses specific issues you may encounter during your etherification experiments, with a focus on identifying the cause of by-product formation and providing actionable solutions.

Issue 1: Significant Alkene By-product Formation in Williamson Ether Synthesis

Symptoms:

  • Low yield of the desired ether.

  • Presence of an alkene, confirmed by NMR or GC-MS, corresponding to the elimination of the alkyl halide.

Root Cause Analysis and Solutions:

The Williamson ether synthesis proceeds via an S_N2 mechanism, which competes with the E2 elimination pathway.[1][2] Several factors can favor the E2 reaction, leading to the formation of an alkene by-product.

  • Steric Hindrance: The use of secondary or tertiary alkyl halides significantly promotes the E2 reaction.[2][3] The alkoxide, acting as a base, will more readily abstract a proton from a sterically hindered substrate than perform a nucleophilic attack on the carbon atom bearing the leaving group.

    • Solution: If possible, redesign your synthesis to utilize a primary alkyl halide.[3] If a secondary alkyl halide is unavoidable, consider using a less sterically hindered alkoxide and carefully controlling the reaction temperature. For the synthesis of unsymmetrical ethers, there are often two possible routes. Choose the pathway that involves the less sterically hindered alkyl halide.[4] For example, to synthesize isopropyl ethyl ether, it is preferable to react sodium ethoxide with 2-chloropropane rather than sodium isopropoxide with chloroethane.[4]

  • Reaction Temperature: Higher temperatures favor elimination over substitution.[2][5]

    • Solution: Lower the reaction temperature.[3] It is crucial to find an optimal temperature that allows for a reasonable reaction rate without significantly promoting the elimination side reaction.

  • Strength and Steric Bulk of the Base/Nucleophile: A strong, bulky base will favor elimination.[4]

    • Solution: Use the least sterically hindered alkoxide possible. If you are forming the alkoxide in situ, use a strong, non-bulky base like sodium hydride (NaH).[6]

Issue 2: Formation of Symmetrical Ethers and Other By-products in Acid-Catalyzed Etherification

Symptoms:

  • In the synthesis of unsymmetrical ethers from two different alcohols, a mixture of three ethers (two symmetrical, one unsymmetrical) is observed.

  • Formation of alkene by-products from the dehydration of alcohols.

Root Cause Analysis and Solutions:

Acid-catalyzed etherification, often a dehydration reaction between two alcohols, can lead to a mixture of products if not carefully controlled.

  • Lack of Selectivity: When reacting two different primary alcohols, the reaction will typically yield a statistical mixture of the two possible symmetrical ethers and the desired unsymmetrical ether.[7]

    • Solution: This method is best suited for the synthesis of symmetrical ethers from a single alcohol.[5][7] To synthesize unsymmetrical ethers, the Williamson ether synthesis is generally a better choice.

  • Dehydration to Alkenes: At higher temperatures, acid-catalyzed dehydration of alcohols can lead to the formation of alkenes, especially with secondary and tertiary alcohols.[5][7] For example, the optimal temperature for diethyl ether formation is 130-140°C; above 150°C, ethylene formation becomes significant.[5]

    • Solution: Carefully control the reaction temperature to favor etherification over elimination.[5] For secondary and tertiary alcohols, which are prone to elimination, alternative methods should be considered.

  • Self-Etherification of Glycerol: In reactions involving glycerol, self-etherification can lead to the formation of diglycerol and higher oligomers as by-products.[8][9]

    • Solution: Optimization of reaction conditions such as temperature, reaction time, and catalyst loading is crucial.[8] For instance, in one study, the optimal temperature for diglycerol synthesis was found to be 250°C; higher temperatures led to the formation of higher oligomers.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis is not working or has a very low yield. What are the common causes?

A1: Several factors can lead to a low yield in the Williamson ether synthesis:

  • Steric Hindrance: As detailed in the troubleshooting guide, using a secondary or tertiary alkyl halide will favor elimination.[2][3]

  • Poor Leaving Group: The S_N2 reaction rate is dependent on the quality of the leaving group. The reactivity order for halides is I > Br > Cl >> F.[3] Using a poor leaving group like fluoride will result in a very slow reaction. Consider converting the alcohol to a tosylate or mesylate, which are excellent leaving groups.

  • Incomplete Deprotonation of the Alcohol: The alkoxide is a much stronger nucleophile than the alcohol.[3] If the base used is not strong enough to fully deprotonate the alcohol, the concentration of the active nucleophile will be low. Use a strong base like sodium hydride (NaH) to ensure complete formation of the alkoxide.[6]

  • Inappropriate Solvent: The solvent plays a critical role. Protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity, and can also act as competing nucleophiles.[1]

    • Recommendation: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the alkoxide.[1][3]

Q2: How can I minimize the formation of oligomers during the etherification of glycerol?

A2: The formation of higher oligomers (triglycerol and above) is a common issue in glycerol etherification. To minimize this:

  • Control Reaction Time and Temperature: As the reaction progresses, the desired diglycerol can further react to form higher oligomers.[8] Shorter reaction times and optimized temperatures can improve selectivity for the desired product.

  • Catalyst Choice and Loading: The type and amount of catalyst can significantly influence the product distribution.[8][10] Heterogeneous catalysts can offer better selectivity compared to homogeneous catalysts.[11]

  • Use of Additives: In some cases, adding weakly acidic inorganic salts can moderate the catalyst's activity and suppress the formation of higher oligomers.[10][11]

Q3: What is the role of a protecting group in minimizing by-products in etherification?

A3: Protecting groups are used to temporarily block a reactive functional group in a molecule to prevent it from reacting in a subsequent step.[12][13] In the context of etherification, if a molecule contains multiple hydroxyl groups or other nucleophilic sites, a protecting group can be used to ensure that only the desired hydroxyl group is etherified.

  • Example: To selectively etherify one of two different alcohol groups in a molecule, you can protect the more reactive alcohol (e.g., as a silyl ether), perform the etherification on the unprotected alcohol, and then deprotect the first alcohol.[14] This strategy prevents the formation of a mixture of products. Ethers themselves can serve as protecting groups for alcohols due to their general stability under basic and neutral conditions.[15]

Q4: Can the choice of catalyst help in reducing by-product formation?

A4: Absolutely. The choice of catalyst is critical for selectivity.

  • Heterogeneous Catalysts: These can be designed to have specific pore sizes and active sites, which can provide shape selectivity and favor the formation of a particular product.[8] They are often more selective than homogeneous catalysts and are easier to separate from the reaction mixture.[11]

  • Lewis Acids: Mild Lewis acid catalysts, such as iron(III) triflate, have been shown to be effective for the selective synthesis of symmetrical and unsymmetrical ethers from alcohols, with additives like ammonium chloride helping to suppress side reactions.[16][17]

  • Phase Transfer Catalysts (PTC): In Williamson ether synthesis, PTCs can be used to facilitate the reaction between a water-soluble nucleophile and an organic-soluble electrophile, often leading to milder reaction conditions and improved yields.

Section 3: Data Presentation

Table 1: Effect of Reaction Temperature on Glycerol Etherification

Temperature (°C)Glycerol Conversion (%)Diglycerol Yield (%)Diglycerol Selectivity (%)Reference
22028.1~12-[8]
25096.35253[8]
260Slightly higher than 96.3Lower than 52-[8]

Catalyst: 2 wt.% of Ca1.6La0.4Al0.6O3, Reaction Time: 8 hours.

Table 2: Influence of Alkyl Halide Structure on Williamson Ether Synthesis Outcome

Alkyl HalidePrimary ReactionMajor ProductMinor ProductReference
Primary (e.g., CH₃Br)S_N2Ether-[2][6]
Secondary (e.g., 2-bromopropane)E2 and S_N2AlkeneEther[2][18]
Tertiary (e.g., t-butyl bromide)E2Alkene-[2][3]

Section 4: Experimental Protocols

Protocol 1: High-Selectivity Williamson Ether Synthesis of Primary Ethers

This protocol is designed to maximize the yield of a primary ether while minimizing elimination by-products.

Materials:

  • Primary alkyl halide (e.g., 1-bromobutane)

  • Alcohol (e.g., ethanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the alcohol (1.0 eq) dissolved in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add NaH (1.1 eq) portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable; handle under an inert atmosphere. Hydrogen gas is evolved.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.

  • Etherification: Cool the resulting alkoxide solution back to 0°C.

  • Add the primary alkyl halide (1.05 eq) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the layers. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ether.

  • Purification: Purify the crude product by flash column chromatography or distillation as appropriate.

Section 5: Visualizations

Troubleshooting_Williamson_Synthesis issue Low Ether Yield & Alkene By-product cause1 Steric Hindrance (2°/3° Alkyl Halide) issue->cause1 Is the alkyl halide sterically hindered? cause2 High Temperature issue->cause2 Is the reaction temperature too high? cause3 Strong, Bulky Base issue->cause3 Is the base bulky? solution1 Use Primary Alkyl Halide cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Use Less Bulky Base (e.g., NaH) cause3->solution3 outcome Increased Ether Yield, Minimized Alkene solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for alkene formation in Williamson ether synthesis.

Etherification_Pathways reactants Alcohol + Alkyl Halide conditions Reaction Conditions (Temp, Solvent, Base) reactants->conditions sn2_path SN2 Pathway conditions->sn2_path Favorable: Primary Halide, Low Temp, Non-bulky Base e2_path E2 Pathway conditions->e2_path Favorable: Bulky Halide/Base, High Temp ether_product Desired Ether sn2_path->ether_product alkene_byproduct Alkene By-product e2_path->alkene_byproduct

Caption: Competing S_N2 and E2 pathways in Williamson ether synthesis.

Protecting_Group_Strategy start Diol Substrate (Two -OH groups) protect 1. Protect one -OH group (e.g., with TBDMSCl) start->protect Selective direct_etherification Direct Etherification (No Protection) start->direct_etherification Unselective etherify 2. Etherify the free -OH group protect->etherify deprotect 3. Deprotect the first -OH group (e.g., with TBAF) etherify->deprotect product Selectively Mon-etherified Product deprotect->product byproduct Mixture of di-ether and mono-ethers (unselective) direct_etherification->byproduct

Caption: Workflow for selective mono-etherification using a protecting group strategy.

References

Technical Support Center: Enhancing the Stability of Butyl Methyl Ether in Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of butyl methyl ether (MTBE) during storage and in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: Proper storage of MTBE is crucial for maintaining its purity and preventing degradation. Key recommendations include:

  • Inert Atmosphere: Store MTBE under a nitrogen blanket whenever possible to minimize contact with oxygen.

  • Containers: Use tightly closed, properly vented containers. Suitable materials include carbon steel, though properly lined steel or stainless steel is recommended to prevent slight discoloration.

  • Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] The ideal storage temperature is below 30°C (86°F).

  • Avoid Contaminants: Keep MTBE away from strong oxidizing agents and acids.[2][3]

Q2: Does this compound form explosive peroxides?

A2: While MTBE is an ether, it has a significantly lower tendency to form explosive organic peroxides compared to other common laboratory ethers like diethyl ether or tetrahydrofuran (THF).[2][3] Under proper storage conditions, samples of MTBE are generally considered safe from peroxide formation for extended periods, potentially years.[3] However, prolonged exposure to air and light can still lead to the slow formation of peroxides.[1] Therefore, periodic testing for peroxides is a good laboratory practice, especially for older containers or those that have been opened multiple times.

Q3: What are the primary degradation products of this compound?

A3: The degradation of MTBE is primarily an oxidative process, often initiated by hydroxyl radicals. The main degradation products include:

  • tert-Butyl formate (TBF)

  • tert-Butyl alcohol (TBA)

  • Acetone

  • Formaldehyde

  • Methyl acetate[4]

The formation of these byproducts can interfere with experimental results and should be monitored in sensitive applications.

Q4: Can I use a stabilizer to prolong the shelf life of this compound?

A4: Yes, the addition of a stabilizer can inhibit the oxidative degradation of MTBE. Butylated hydroxytoluene (BHT) is a common antioxidant used to stabilize other ethers and can be effective for MTBE.[5] BHT functions as a free radical scavenger, interrupting the chain reactions that lead to peroxide formation. While a definitive optimal concentration for MTBE is not widely published, a concentration range of 10-50 ppm (mg/L) is a reasonable starting point based on its use in other solvents and applications. It is important to note that the addition of BHT may interfere with certain analytical techniques, such as UV spectroscopy.

Q5: What is the expected shelf life of this compound?

A5: With proper storage and handling, MTBE is stable for at least 12 months from the date of manufacture. However, if the container is opened, repackaged, or handled by third parties, the shelf life may differ, and periodic evaluation is recommended to confirm that all specifications are within their limits before use.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected peaks in GC-MS analysis. Degradation of MTBE.The unexpected peaks could be degradation products such as tert-butyl formate (TBF), tert-butyl alcohol (TBA), or acetone. Compare the retention times and mass spectra of the unknown peaks with standards of these common degradation products.
Contamination from storage container.If using an unlined carbon steel container, trace amounts of iron may have leached into the solvent, potentially catalyzing degradation. Consider filtering the MTBE or transferring it to a more inert container like amber glass or stainless steel.
Inconsistent experimental results over time. Gradual degradation of the MTBE stock solution.Test the MTBE for peroxides and quantify the concentration of key degradation products using the protocols outlined below. If degradation is confirmed, consider purifying the solvent or using a fresh bottle. For future prevention, add a stabilizer like BHT and store under an inert atmosphere.
Cloudiness or precipitate in the MTBE container. Peroxide formation or water absorption.CAUTION: Do not attempt to open a container with visible crystals, as they may be explosive peroxides. Contact your institution's environmental health and safety office for guidance on safe disposal. If the solution is simply cloudy, it may have absorbed water. Consider drying the solvent with a suitable desiccant.
Solvent appears discolored. Storage in an unlined carbon steel container.This is often due to the formation of technically unavoidable particles. The discoloration can typically be removed by filtration. For long-term storage, transfer to a lined steel or stainless steel container.

Data Presentation

Table 1: Peroxide Formation in MTBE under Accelerated Oxidation Conditions

Temperature (°C)ConditionPeroxide Concentration (ppm)Stability
< 110AutoxidationNot detectableStable
140Autoxidation5053High levels of hydroperoxide formation

Data sourced from a study on the thermal oxidation of MTBE.[6]

Table 2: Recommended BHT Concentrations in Various Applications (for reference)

ApplicationRecommended BHT Concentration
Diethyl Ether Stabilization1-6 ppm[5]
Food Additive (in poultry by fat content)Up to 0.01% (100 ppm)[7]
Cosmetics (leave-on and rinse-off products)Up to 0.8%[8]

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Peroxide Testing

Objective: To detect the presence and estimate the concentration of peroxides in MTBE.

Materials:

  • MTBE sample

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Commercial peroxide test strips (e.g., 0.5-100 ppm range)

  • Glass test tubes

Procedure A: Potassium Iodide Test (Qualitative)

  • To a clean, dry test tube, add 1 mL of the MTBE sample.

  • Add a freshly prepared solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid.

  • Shake the mixture.

  • Observe the color change. A pale yellow color indicates a low concentration of peroxides, while a bright yellow or brown color suggests a high and potentially hazardous concentration.

Procedure B: Peroxide Test Strips (Semi-Quantitative)

  • Follow the manufacturer's instructions for the specific test strips being used.

  • Typically, this involves dipping the test strip into the MTBE sample for a specified amount of time.

  • Remove the strip and compare the resulting color to the color chart provided with the kit to determine the approximate peroxide concentration in ppm.

Protocol 2: Quantification of MTBE and its Degradation Products by GC-MS

Objective: To quantify the concentration of MTBE and its primary degradation products (TBF, TBA, acetone) in a sample.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with direct aqueous injection.[2]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a mass selective detector (MSD).

  • Column: A polar stationary phase column, such as one with nitroterephthalic acid-modified polyethylene glycol (e.g., FFAP type), is recommended for good separation of the polar degradation products.[5] A common dimension is 30 m x 0.25 mm with a 0.25 µm film thickness.[5]

  • Injection: Direct aqueous injection via a splitless injector.

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[5]

  • Oven Temperature Program (for non-acidic components):

    • Initial temperature: 35°C, hold for 5.5 min.

    • Ramp 1: 25°C/min to 90°C.

    • Ramp 2: 40°C/min to 200°C, hold for 8 min.[5]

  • Mass Spectrometer: Operated in selective ion monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for each analyte (e.g., for MTBE, m/z 73 and 57).

Procedure:

  • Calibration: Prepare a series of calibration standards containing known concentrations of MTBE, TBF, TBA, and acetone in a suitable matrix (e.g., clean water or the experimental matrix if known).

  • Sample Preparation: Dilute the MTBE sample to be tested to fall within the calibration range.

  • Analysis: Inject the prepared standards and samples into the GC-MS system.

  • Quantification: Integrate the peak areas for each analyte in the standards and samples. Construct a calibration curve for each compound and use it to determine the concentration of each analyte in the unknown sample.

Mandatory Visualizations

MTBE_Degradation_Pathway MTBE This compound (MTBE) TBF tert-Butyl Formate (TBF) MTBE->TBF Oxidation TBA tert-Butyl Alcohol (TBA) MTBE->TBA Oxidation Formaldehyde Formaldehyde MTBE->Formaldehyde Oxidation Methyl_Acetate Methyl Acetate MTBE->Methyl_Acetate Oxidation OH_Radical •OH (Hydroxyl Radical) TBF->TBA Hydrolysis Acetone Acetone TBA->Acetone Further Oxidation

Caption: Oxidative degradation pathway of this compound (MTBE).

Peroxide_Testing_Workflow cluster_qualitative Qualitative/Semi-Quantitative Testing start Obtain MTBE Sample test_strips Use Peroxide Test Strips start->test_strips ki_test Perform KI Test start->ki_test compare_chart Compare to Chart test_strips->compare_chart observe_color Observe Color Change ki_test->observe_color result_qual Result: Peroxides Present/Absent observe_color->result_qual result_semi_quant Result: Approx. Peroxide (ppm) compare_chart->result_semi_quant

Caption: Workflow for peroxide testing in this compound.

GCMS_Analysis_Workflow start Prepare Calibration Standards (MTBE, TBF, TBA, Acetone) inject Direct Aqueous Injection into GC-MS start->inject prep_sample Prepare/Dilute MTBE Sample prep_sample->inject acquire_data Acquire Data (SIM Mode) inject->acquire_data process_data Integrate Peak Areas acquire_data->process_data quantify Quantify Analytes using Calibration Curve process_data->quantify end Final Concentrations quantify->end

Caption: Workflow for GC-MS analysis of MTBE and its degradation products.

References

Technical Support Center: Strategies for Reducing Gasoline Emissions with Ether Additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ether additives to reduce gasoline emissions. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of using ether additives in gasoline?

A1: Ether additives, such as Methyl Tertiary-Butyl Ether (MTBE), Ethyl Tertiary-Butyl Ether (ETBE), and Diethyl Ether (DEE), are primarily used to increase the oxygen content of gasoline.[1][2] This enhanced oxygenation leads to more complete combustion, which can significantly reduce harmful emissions like carbon monoxide (CO) and unburned hydrocarbons (HC).[3][1][2][4][5] Additionally, many ether additives have high octane numbers, which helps prevent engine knocking and can improve overall engine performance and efficiency.[1][2][4][6]

Q2: What are the main differences between MTBE, ETBE, and Diethyl Ether as gasoline additives?

A2: While all three are oxygenates, they have distinct properties. MTBE was widely used but has faced scrutiny due to concerns about groundwater contamination.[7] ETBE is derived from bioethanol, making it a renewable option with similar or even better emission reduction properties than MTBE.[2][6] Diethyl ether has a high cetane number and can be produced from renewable resources, showing promise in reducing CO and HC emissions.[4][8][9][10]

Q3: Can ether additives completely eliminate harmful emissions?

A3: No, while ether additives can significantly reduce certain emissions like CO and HC, they may have a varied impact on others. For instance, nitrogen oxide (NOx) emissions can sometimes increase with the use of oxygenated fuels.[1][4] The overall effectiveness depends on the specific ether, its blend ratio, engine technology, and operating conditions.[1]

Q4: Are there any compatibility issues with using ether-blended gasoline in standard engines?

A4: For the most part, common ether additives like MTBE and ETBE are compatible with current vehicle and fuel distribution infrastructures at typical blend levels.[1] However, very high concentrations of some ethers could potentially affect certain materials in the fuel system. It is always recommended to consult the engine manufacturer's specifications and conduct material compatibility tests for novel blends.

Q5: What are the safety precautions to consider when handling ether additives?

A5: Ethers are flammable and can be volatile. Standard laboratory safety procedures for handling flammable liquids should be strictly followed. This includes working in a well-ventilated area, preferably a chemical fume hood, and using appropriate personal protective equipment (PPE) such as safety glasses, gloves, and lab coats.[11] Avoid creating static charges during blending, which can be a source of ignition.[11]

Troubleshooting Guides

Problem: Inconsistent or higher-than-expected CO and HC emissions readings.

  • Q: My CO and HC emissions are fluctuating or unexpectedly high, even with an ether additive. What could be the cause?

    • A: Several factors could be at play. First, check for a dirty or clogged air filter, which can restrict airflow and lead to a rich fuel mixture, increasing CO and HC emissions.[12] A malfunctioning oxygen sensor can also send incorrect data to the engine's computer, resulting in an improper air-fuel ratio.[13][14] Ensure your fuel blending procedure is accurate and that the ether additive is fully homogenized within the gasoline. Incomplete mixing can lead to inconsistent fuel properties being delivered to the engine.[11] Also, verify that the engine has reached its optimal operating temperature before taking measurements, as cold engines tend to produce higher emissions.[12]

Problem: Increased NOx emissions after adding an ether additive.

  • Q: I've observed a significant increase in NOx emissions since I started using an ether-blended fuel. Why is this happening and how can I mitigate it?

    • A: The addition of oxygenates can sometimes lead to higher combustion temperatures, which is a primary factor in NOx formation.[10] This is a known trade-off with some oxygenated fuels.[1][4] To address this, you might need to adjust engine parameters. For instance, retarding the spark timing can help lower peak combustion temperatures and, consequently, reduce NOx emissions.[4][8] Experimenting with different blend ratios of the ether additive could also help find a balance between reducing CO/HC and controlling NOx.

Problem: Engine performance issues like knocking or rough idling.

  • Q: My engine is exhibiting knocking and running rough with the new ether-gasoline blend. What should I check?

    • A: While many ethers are octane boosters, the overall octane rating of the final blend is crucial.[1][2][4][6] Ensure that the final blend meets the engine's required octane level. If you are using a lower-octane base gasoline, the amount of ether additive may not be sufficient to prevent knocking. Also, check for phase separation in your fuel blend, especially if there is any water contamination, as this can lead to poor engine performance. Some ethers have a higher heat of vaporization, which can affect cold starts and idling if not properly accounted for in the engine's fuel delivery system.[4][8]

Problem: Clogged fuel injectors or deposits in the combustion chamber.

  • Q: I'm noticing fuel injector clogging and an increase in engine deposits. Can the ether additive be the cause?

    • A: While some fuel additives have detergent properties, this is not always the case. Incomplete combustion of certain fuel components can lead to deposit formation.[15] It is also possible that the ether additive is acting as a solvent and loosening existing deposits in the fuel tank and lines, which then travel to and clog the injectors. Using a separate detergent additive in conjunction with your ether blend could help mitigate this issue.[15]

Quantitative Data Tables

Table 1: Effect of Methyl Tertiary-Butyl Ether (MTBE) on Gasoline Emissions

MTBE Concentration (vol%)CO Emission Reduction (%)HC Emission Reduction (%)NOx Emission Change (%)Reference(s)
5VariableModest DecreaseVariable[16]
10Substantial DecreaseModest DecreaseVariable[16][17]
15VariableVariableIncreased[16][17]
20VariableVariableIncreased[17]

Table 2: Effect of Ethyl Tertiary-Butyl Ether (ETBE) on Gasoline Emissions

ETBE Concentration (vol%)CO Emission Reduction (%)HC Emission Reduction (%)NOx Emission Change (%)Reference(s)
10Effective ReductionEffective ReductionVariable[18]
15Effective ReductionEffective ReductionVariable[18]
20Effective ReductionEffective ReductionVariable[18]
25Effective ReductionEffective ReductionVariable[18]
30Effective ReductionEffective ReductionVariable[18]

Table 3: Effect of Diethyl Ether (DEE) on Gasoline Emissions

DEE Concentration (vol%)CO Emission Reduction (%)HC Emission Reduction (%)NOx Emission Reduction (%)Reference(s)
2.5 (with 10% ethanol)~26.5 (mean average)~24.3 (mean average)~18.2 (mean average)[4]
5.0 (with 10% ethanol)~26.5 (mean average)~24.3 (mean average)~18.2 (mean average)[4]
7.5 (with 10% ethanol)~26.5 (mean average)~24.3 (mean average)~18.2 (mean average)[4]

Detailed Experimental Protocols

1. Fuel Blending Protocol (Small-Scale)

  • Objective: To prepare a homogeneous blend of gasoline and an ether additive for emissions testing.

  • Materials:

    • Base gasoline of known specifications.

    • Ether additive (e.g., MTBE, ETBE, or DEE) of known purity.

    • Glassware: Graduated cylinders, glass funnels, round-bottom flask with a magnetic stirrer.[11]

    • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, lab coat.

  • Procedure:

    • Preparation: Ensure all glassware is clean and dry to prevent contamination.[11] Perform all blending operations inside a properly functioning chemical fume hood.[11]

    • Measurement: Using a clean, dry graduated cylinder, accurately measure the required volume of base gasoline.

    • Addition of Additive: Using a separate clean, dry graduated cylinder, measure the desired volume of the ether additive.

    • Blending: Place the magnetic stirrer in the round-bottom flask. Pour the measured base gasoline into the flask. Slowly add the measured ether additive to the gasoline while the magnetic stirrer is on to ensure continuous mixing.[11]

    • Homogenization: Continue stirring the mixture for at least 15-20 minutes to ensure a homogeneous blend.

    • Storage: Transfer the blended fuel to a tightly sealed, properly labeled container. Store in a cool, dark, and well-ventilated area away from ignition sources.[11]

2. Engine Emissions Testing Protocol

  • Objective: To measure the exhaust emissions of a spark-ignition engine fueled with a gasoline-ether blend.

  • Equipment:

    • Spark-ignition engine test bed with a dynamometer.[4]

    • Exhaust gas analyzer capable of measuring CO, HC, and NOx.[4]

    • Fuel consumption measurement system.

    • Data acquisition system.

  • Procedure:

    • Engine Warm-up: Start the engine with the baseline gasoline and allow it to warm up to its normal operating temperature.

    • Baseline Measurement: While the engine is running on baseline gasoline, connect the exhaust gas analyzer and record the baseline emissions data (CO, HC, NOx) at various engine loads and speeds.[4]

    • Fuel System Purge: Stop the engine and drain the baseline gasoline from the fuel tank and fuel lines.

    • Introduce Test Fuel: Fill the fuel tank with the prepared gasoline-ether blend. Run the engine for a sufficient amount of time to ensure the new fuel has completely circulated through the system and displaced any residual baseline fuel.

    • Emission Measurement with Test Fuel: Once the engine is stabilized on the test fuel, repeat the emission measurements at the same engine loads and speeds as the baseline test.[4]

    • Data Analysis: Compare the emissions data from the test fuel with the baseline data to determine the effect of the ether additive.

    • Repeatability: For each fuel blend, perform multiple test runs to ensure the repeatability and statistical significance of the results.[4]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Fuel_Blending 1. Fuel Blending (Gasoline + Ether Additive) Engine_Setup 2. Engine Setup & Calibration Baseline_Test 3. Baseline Emissions Test (Pure Gasoline) Engine_Setup->Baseline_Test Fuel_Switch 4. Fuel System Purge & Introduction of Test Blend Baseline_Test->Fuel_Switch Test_Fuel_Run 5. Test Fuel Emissions Run Fuel_Switch->Test_Fuel_Run Data_Collection 6. Data Collection (CO, HC, NOx) Test_Fuel_Run->Data_Collection Data_Analysis 7. Comparative Data Analysis Data_Collection->Data_Analysis Results 8. Results & Conclusion Data_Analysis->Results

Caption: Experimental workflow for evaluating the impact of ether additives on gasoline emissions.

Signaling_Pathways cluster_reactants Reactants cluster_combustion Combustion Chamber cluster_products Exhaust Products Gasoline Gasoline (Hydrocarbons) Combustion High Temperature Combustion Gasoline->Combustion Ether Ether Additive (e.g., R-O-R') Ether->Combustion Provides additional O2 Air Air (O2, N2) Air->Combustion CO2_H2O Complete Combustion (CO2, H2O) Combustion->CO2_H2O Ideal Outcome CO Incomplete Combustion (CO) Combustion->CO Reduced by O2 from Ether HC Unburned (Hydrocarbons) Combustion->HC Reduced by O2 from Ether NOx NOx Formation (NO, NO2) Combustion->NOx Can increase with higher combustion temperatures

Caption: Simplified reaction pathway of gasoline with ether additives during combustion.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Determination of Vanillyl Butyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the determination of vanillyl butyl ether (VBE) with potential alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for VBE in various matrices, such as cosmetic preparations.

Introduction to Vanillyl Butyl Ether (VBE) Analysis

Vanillyl butyl ether is a common warming agent used in cosmetic and personal care products. Accurate and precise quantification of VBE is crucial for quality control, formulation development, and stability testing. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its specificity and sensitivity.[1][2][3][4][5] However, other methods like Gas Chromatography (GC) and UV-Vis Spectrophotometry could also be considered depending on the specific analytical needs, sample matrix, and available instrumentation. This guide compares a validated HPLC method with the theoretical applicability of GC and UV-Vis Spectrophotometry for VBE determination.

Method Comparison: HPLC vs. GC and UV-Vis

The choice of an analytical method depends on several factors, including the physicochemical properties of the analyte, the complexity of the sample matrix, and the desired performance characteristics of the method.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[6]Separation based on the differential partitioning of the volatile analyte between a gaseous mobile phase and a stationary phase.[6]Quantification based on the absorption of ultraviolet or visible light by the analyte at a specific wavelength.[7]
Applicability to VBE Proven and validated for VBE in complex matrices like cosmetic creams.[1][8] Suitable for non-volatile and thermally labile compounds.[9][10]Potentially suitable as VBE is a volatile compound.[6][9] Ideal for analyzing volatile organic compounds.[11]Potentially suitable for simple solutions of VBE. Susceptible to interference from other UV-absorbing compounds in the matrix.
Instrumentation HPLC system with a pump, injector, column, and a UV detector.[1][2]GC system with an injector, column, temperature-controlled oven, and a detector (e.g., FID or MS).[6]UV-Vis Spectrophotometer.[7]
Sample Preparation Extraction from the matrix followed by dilution.[1][2]May require derivatization to increase volatility and thermal stability. Requires extraction into a volatile solvent.Dilution in a suitable UV-transparent solvent. Requires extensive cleanup for complex samples to remove interferences.
Analysis Time Typically 10-60 minutes per sample.[12] A validated method for VBE has a run time of over 13 minutes.[1][8]Generally faster than HPLC for volatile compounds, with run times of a few minutes.[12]Very fast, typically less than a minute per sample after preparation.
Cost Higher initial instrument cost. Ongoing costs for solvents and columns.[12]Lower operational cost than HPLC as it uses gases instead of expensive solvents.[12]Lower instrument and operational costs compared to HPLC and GC.
Selectivity High selectivity due to chromatographic separation.[6]High selectivity and separation efficiency, especially for complex mixtures of volatile compounds.[10]Low selectivity; any compound absorbing at the same wavelength will interfere.
Sensitivity High sensitivity, with LOD and LOQ in the µg/mL range reported for VBE.[1]Generally offers high sensitivity for volatile compounds, often higher than HPLC.[11]Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Validated HPLC Method for VBE Determination

This protocol is based on a published, validated method for the determination of VBE in cosmetic products.[1][2][5]

1. Sample Preparation (Extraction from Cosmetic Cream):

  • Weigh approximately 0.5 g of the sample into a glass flask.

  • Add 25 g of an isopropanol:water (50:50, v/v) mixture.

  • Sonicate at 50 °C for 5 minutes to extract the VBE.

  • Place the flask in a refrigerator for 10 minutes to allow the sample matrix (e.g., Vaseline) to solidify.

  • Filter the supernatant through a suitable filter before HPLC analysis.[1]

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: RP-C-18 column (e.g., Zorbax Eclipse Plus C-18).[2]

  • Mobile Phase: A mixture of acetonitrile and 20 mM Na₂HPO₄ buffer in water (30:70 v/v).[1][3][8]

  • Elution: Isocratic.[1][2][3]

  • Flow Rate: Variable flow rate (specifics not fully detailed in the provided abstract, but a constant flow is typical for isocratic methods). A flow of 1.5 mL/min was used for column equilibration.[1]

  • Column Temperature: 50 °C.[1]

  • Detection Wavelength: 230 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Retention Time: Approximately 13.7 minutes.[1][8]

3. Method Validation Parameters: The method was validated for accuracy, precision (repeatability and reproducibility), specificity, and linearity.[1][2][3]

  • Linearity: The method was found to be linear in the range of 12–100 µg/mL.[1]

  • Precision: Intra-day and inter-day precision was evaluated, with RSD values of less than 1% reported for the analysis of VBE in a commercial product.[2][8]

  • Accuracy: Accuracy was confirmed using a standard solution of known concentration.[1]

  • LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined using signal-to-noise ratios of 3:1 and 10:1, respectively (note: a 2:1 ratio was mentioned for S/N in one source, but 3:1 is more standard).[1]

Hypothetical Gas Chromatography (GC) Method

While a specific validated GC method for VBE was not found in the search results, a hypothetical protocol can be proposed based on the general principles of GC for volatile compounds.

1. Sample Preparation:

  • Perform a liquid-liquid extraction of VBE from the sample matrix into a volatile organic solvent like hexane or dichloromethane.

  • Concentrate the extract if necessary.

  • An internal standard (e.g., a structurally similar compound not present in the sample) should be added for accurate quantification.

2. GC Conditions:

  • Instrument: GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of VBE.

  • Detector Temperature: 280 °C (for FID).

Hypothetical UV-Vis Spectrophotometry Method

This method would be suitable for simple, non-complex samples where VBE is the primary absorbing species.

1. Sample Preparation:

  • Dissolve a known amount of the sample in a UV-transparent solvent (e.g., ethanol or methanol).

  • If the sample is a complex mixture, a thorough cleanup (e.g., solid-phase extraction) would be required to remove interfering substances.

2. Spectrophotometric Conditions:

  • Instrument: UV-Vis Spectrophotometer.

  • Wavelength: Scan for the wavelength of maximum absorbance (λmax) for VBE (around 230 nm and 280 nm).

  • Quantification: Create a calibration curve by measuring the absorbance of several standard solutions of VBE of known concentrations. Determine the concentration of the sample from its absorbance using the calibration curve.

Performance Data Summary

The following table summarizes the reported performance data for the validated HPLC method. Performance data for GC and UV-Vis are expected characteristics based on the nature of the techniques.

ParameterValidated HPLC MethodExpected GC PerformanceExpected UV-Vis Performance
Linearity Range 12–100 µg/mL[1]Wide, typically ng/mL to µg/mL range.Narrower than chromatographic methods, highly dependent on path length.
Precision (%RSD) < 1% for repeatability in a commercial product.[8]Typically < 5%.Typically < 2% for simple solutions.
Accuracy (% Recovery) Data indicates good accuracy as per Student's t-test.[1]Generally high (95-105%).Can be high for simple solutions but is prone to matrix effects.
Limit of Detection (LOD) Calculated based on a signal-to-noise ratio.[1]Potentially lower than HPLC, especially with an MS detector.Higher than chromatographic methods.
Specificity High; able to separate VBE from excipients and perfumes in a cosmetic product.[8]Very high, especially with MS detection.Low; prone to interference from other UV-absorbing compounds.

Visualizations

HPLC_Workflow HPLC Analysis Workflow for VBE in Cosmetics sample Weigh 0.5g of Cosmetic Sample extraction Add 25g Isopropanol:Water (1:1) Sonicate at 50°C for 5 min sample->extraction cooling Refrigerate for 10 min to solidify matrix extraction->cooling filtration Filter Supernatant cooling->filtration injection Inject 10µL into HPLC filtration->injection separation Isocratic Separation RP-C18 Column ACN:Buffer (30:70) 50°C injection->separation detection UV Detection at 230 nm separation->detection quantification Quantify using Calibration Curve detection->quantification

Caption: Experimental workflow for the HPLC determination of VBE.

Method_Comparison Logical Comparison of Analytical Methods for VBE VBE VBE Analysis HPLC HPLC High Specificity Validated Method Exists VBE->HPLC Complex Matrix GC GC High Sensitivity Good for Volatiles VBE->GC Volatile Impurities UV_Vis UV-Vis Rapid & Low Cost Low Specificity VBE->UV_Vis Simple Matrix / QC HPLC->GC Complementary HPLC->UV_Vis Different Specificity

Caption: Comparison of HPLC, GC, and UV-Vis for VBE analysis.

References

A Comparative Analysis of MTBE and Ethanol as Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the performance, properties, and environmental impact of two key gasoline oxygenates.

The selection of fuel additives is a critical consideration in the formulation of gasoline, with significant implications for engine performance, emissions, and environmental safety. Among the most prominent oxygenates used to enhance octane ratings and promote cleaner combustion are methyl tertiary-butyl ether (MTBE) and ethanol. While both have been widely used, they possess distinct chemical properties that result in different performance characteristics and environmental fates. This guide provides a detailed comparative analysis of MTBE and ethanol, supported by experimental data and standardized testing protocols, to inform researchers, scientists, and drug development professionals.

Executive Summary

Methyl tertiary-butyl ether (MTBE) is a synthetic ether that has been historically favored for its excellent blending properties and effectiveness as an octane enhancer.[1] It reduces carbon monoxide and hydrocarbon emissions by increasing the oxygen content in gasoline, leading to more complete combustion.[2] However, its high water solubility and resistance to biodegradation have led to significant concerns regarding groundwater contamination.[2][3]

Ethanol, a renewable biofuel primarily derived from corn and sugarcane, also serves as an effective octane booster and oxygenate.[2] Its use is often promoted as a measure to reduce greenhouse gas emissions and dependence on fossil fuels.[2] Conversely, ethanol has a lower energy density than gasoline and MTBE, and its affinity for water can lead to phase separation in fuel blends and potential corrosion of fuel system components.[2]

This guide delves into a quantitative comparison of these two additives across several key parameters, outlines the standard experimental methodologies for their evaluation, and visually represents their distinct environmental pathways.

Quantitative Data Comparison

The following tables summarize the key physicochemical and performance properties of MTBE and ethanol as gasoline additives. The data has been compiled from various experimental studies and technical reports.

Table 1: Physicochemical Properties

PropertyMTBE (Methyl Tertiary-Butyl Ether)Ethanol
Chemical Formula C₅H₁₂OC₂H₅OH
Molar Mass ( g/mol ) 88.1546.07
Density at 20°C (g/cm³) 0.74040.789
Boiling Point (°C) 55.278.37
Water Solubility at 20°C (g/L) 42Miscible
Energy Content (MJ/kg) ~35.9~26.8
Oxygen Content (wt%) 18.234.7

Table 2: Performance Characteristics in Gasoline Blends

ParameterEffect of MTBE AdditionEffect of Ethanol Addition
Research Octane Number (RON) IncreasesIncreases
Motor Octane Number (MON) IncreasesIncreases
Reid Vapor Pressure (RVP) Moderate increaseSignificant increase, especially at low blend levels

Table 3: Impact on Engine Emissions

EmissionImpact of MTBEImpact of Ethanol
Carbon Monoxide (CO) ReductionSignificant Reduction
Hydrocarbons (HC) ReductionReduction
Nitrogen Oxides (NOx) Potential for slight increaseVariable, can increase under certain conditions
Aldehydes (e.g., Formaldehyde) Increase in formaldehydeIncrease in acetaldehyde

Experimental Protocols

The data presented in this guide are based on standardized experimental procedures established by ASTM International. These protocols ensure the accuracy and reproducibility of fuel property measurements.

Octane Number Determination (RON and MON)

The octane number of a gasoline blend, a measure of its anti-knock properties, is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

  • Research Octane Number (RON) - ASTM D2699: This test method simulates low-speed, mild driving conditions. The CFR engine is operated at 600 rpm with a specified intake air temperature. The knock intensity of the test fuel is compared to that of primary reference fuels (blends of isooctane and n-heptane) with known octane numbers.

  • Motor Octane Number (MON) - ASTM D2700: This method represents more severe, high-speed driving conditions. The CFR engine runs at a higher speed of 900 rpm and a higher intake mixture temperature. Similar to the RON test, the test fuel's knock characteristics are compared against primary reference fuels.

Reid Vapor Pressure (RVP) Measurement

Reid Vapor Pressure is a measure of the volatility of gasoline and is crucial for controlling evaporative emissions.

  • ASTM D5191 - Standard Test Method for Vapor Pressure of Petroleum Products (Mini Method): This method uses an automated instrument to measure the vapor pressure of a small, chilled sample of gasoline. A known volume of the sample is introduced into a temperature-controlled chamber with a volume five times that of the sample. The pressure inside the chamber is measured after it reaches equilibrium at 37.8°C (100°F).

Determination of Oxygenate Content

The concentration of oxygenates like MTBE and ethanol in gasoline is determined using gas chromatography.

  • ASTM D4815 - Standard Test Method for Determination of MTBE, ETBE, TAME, DIPE, tertiary-Amyl Alcohol and C1 to C4 Alcohols in Gasoline by Gas Chromatography: This method involves injecting a gasoline sample into a gas chromatograph (GC). The different components of the gasoline are separated based on their boiling points and polarity as they pass through a specialized column. A detector at the end of the column quantifies the amount of each oxygenate present.[1][4]

Visualizing Pathways and Impacts

The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows related to the comparison of MTBE and ethanol.

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Fuel Property Testing cluster_results Comparative Analysis BaseGasoline Base Gasoline Blend_MTBE Gasoline-MTBE Blend BaseGasoline->Blend_MTBE Blend_Ethanol Gasoline-Ethanol Blend BaseGasoline->Blend_Ethanol MTBE MTBE Additive MTBE->Blend_MTBE Ethanol Ethanol Additive Ethanol->Blend_Ethanol Octane_Test Octane Number Test (ASTM D2699/D2700) Blend_MTBE->Octane_Test RVP_Test RVP Test (ASTM D5191) Blend_MTBE->RVP_Test Emissions_Test Emissions Analysis Blend_MTBE->Emissions_Test Blend_Ethanol->Octane_Test Blend_Ethanol->RVP_Test Blend_Ethanol->Emissions_Test Performance_Data Performance Data (RON, MON, RVP) Octane_Test->Performance_Data RVP_Test->Performance_Data Emissions_Data Emissions Data (CO, HC, NOx) Emissions_Test->Emissions_Data

Caption: Experimental workflow for comparing MTBE and ethanol blended fuels.

Environmental_Fate cluster_mtbe MTBE Environmental Pathway cluster_ethanol Ethanol Environmental Pathway MTBE_Spill Gasoline Spill (containing MTBE) MTBE_Soil Soil Contamination MTBE_Spill->MTBE_Soil Leaching MTBE_Groundwater Groundwater Plume MTBE_Soil->MTBE_Groundwater High Water Solubility MTBE_Persistence High Persistence & Low Biodegradation MTBE_Groundwater->MTBE_Persistence Ethanol_Spill Gasoline Spill (containing Ethanol) Ethanol_Soil Soil Contamination Ethanol_Spill->Ethanol_Soil Leaching Ethanol_Groundwater Groundwater Plume Ethanol_Soil->Ethanol_Groundwater Miscible in Water Ethanol_Biodegradation Rapid Biodegradation Ethanol_Groundwater->Ethanol_Biodegradation Ethanol_Cosolvency Cosolvency Effect: Enhances BTEX Transport Ethanol_Groundwater->Ethanol_Cosolvency

Caption: Contrasting environmental fates of MTBE and ethanol in groundwater.

Conclusion

The choice between MTBE and ethanol as a gasoline additive involves a trade-off between performance, cost, and environmental impact. MTBE offers excellent octane-boosting capabilities and favorable blending characteristics but poses a significant threat to groundwater resources due to its persistence and high mobility in soil.[2][3] Ethanol, while being a renewable and biodegradable alternative that can reduce certain emissions, presents challenges related to its lower energy density, higher volatility, and potential for water absorption in fuel systems.[2] Furthermore, while ethanol itself degrades relatively quickly in the environment, it can increase the mobility of other harmful gasoline components like benzene.

For researchers and scientists, understanding these multifaceted characteristics is crucial for developing next-generation fuels and remediation strategies. The experimental protocols outlined provide a framework for the continued evaluation of these and other fuel additives, ensuring that future fuel formulations are both efficient and environmentally responsible.

References

Butyl Methyl Ether vs. Diethyl Ether: A Comparative Guide for Reaction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, safety, and environmental impact. For researchers, scientists, and professionals in drug development, a thorough understanding of solvent properties is paramount. This guide provides a detailed comparison of two common ether solvents: Butyl Methyl Ether (also known as methyl tert-butyl ether or MTBE) and Diethyl Ether (DEE).

Executive Summary

This compound (MTBE) and diethyl ether (DEE) are both widely used as reaction solvents in organic chemistry. While they share the characteristic ether functionality, their distinct structural differences lead to significant variations in their physical properties, reactivity, safety profiles, and suitability for specific applications. DEE has historically been a staple in organic laboratories, favored for its ability to dissolve a wide range of nonpolar compounds and its utility in reactions such as the formation of Grignard reagents. However, its high volatility, extreme flammability, and propensity to form explosive peroxides pose significant safety concerns.

MTBE has emerged as a viable alternative to DEE in many applications, offering a more favorable safety profile with a significantly lower tendency to form peroxides. Its higher boiling point and lower volatility reduce fire hazards, while still providing good solvating power for many organic reactions. However, MTBE's steric bulk can hinder its ability to coordinate with certain reagents, such as in the formation of Grignard reagents, and its environmental persistence has led to regulatory scrutiny.

This guide presents a comprehensive, data-driven comparison of these two solvents to aid researchers in making informed decisions for their specific synthetic needs.

Physical and Chemical Properties

A summary of the key physical and chemical properties of MTBE and DEE is presented in the table below. These properties directly impact their behavior as reaction solvents, influencing factors such as reaction temperature, solvent removal, and solubility of reagents.

PropertyThis compound (MTBE)Diethyl Ether (DEE)
Molecular Formula C5H12OC4H10O
Molecular Weight 88.15 g/mol 74.12 g/mol
Boiling Point 55.2 °C34.6 °C
Melting Point -109 °C-116.3 °C
Density 0.7404 g/cm³0.7134 g/cm³
Vapor Pressure 245 mmHg at 25 °C439.8 mmHg at 20 °C
Flash Point -28 °C-45 °C
Solubility in Water 4.8 g/100 mL (20 °C)6.9 g/100 mL (20 °C)
Relative Polarity 0.1240.117

Performance in Common Organic Reactions

The choice of solvent can dramatically affect the kinetics and yield of a reaction. This section compares the performance of MTBE and DEE in several common organic reactions.

Grignard Reagent Formation and Reactions

Grignard reagents are powerful nucleophiles widely used for carbon-carbon bond formation. The formation of a Grignard reagent requires a solvent that can solvate the magnesium center, stabilizing the organometallic species.

Diethyl Ether: DEE is the traditional and often preferred solvent for Grignard reagent formation. The lone pairs on the ether oxygen effectively coordinate with the magnesium, facilitating the reaction between the organic halide and magnesium metal. This solvation is crucial for the stability and reactivity of the resulting Grignard reagent.[1]

This compound: The bulky tert-butyl group in MTBE presents significant steric hindrance, making it a poor Lewis base that does not effectively coordinate with the magnesium center.[2][3] This often leads to difficulty in initiating the Grignard reaction and can result in lower yields compared to reactions in DEE or tetrahydrofuran (THF).[2] In some cases, the reaction may need to be initiated in a more active ether like DEE or THF before the addition of MTBE.[2]

Experimental Protocol: Grignard Reagent Formation

Objective: To prepare a Grignard reagent from an alkyl or aryl halide and magnesium turnings.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Anhydrous diethyl ether or anhydrous this compound

  • Iodine crystal (as an initiator)

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere to exclude moisture.

  • Place the magnesium turnings in the round-bottom flask.

  • Add a small crystal of iodine to the flask.

  • Prepare a solution of the alkyl or aryl halide in the chosen anhydrous ether in the dropping funnel.

  • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture until the magnesium is consumed.

  • The resulting Grignard reagent is a grayish solution and should be used immediately in the subsequent reaction step.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and a primary alkyl halide. The choice of solvent can influence the reaction rate by affecting the solubility of the reactants and the solvation of the nucleophile.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize an ether from an alcohol and an alkyl halide.

Materials:

  • Alcohol (e.g., phenol)

  • Sodium hydride (NaH) or other strong base

  • Primary alkyl halide (e.g., ethyl iodide)

  • Anhydrous diethyl ether or anhydrous this compound as solvent

  • Round-bottom flask, reflux condenser, and dropping funnel

  • Inert atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the alcohol in the chosen anhydrous ether in the round-bottom flask.

  • Carefully add the strong base (e.g., NaH) portion-wise to the alcohol solution to form the alkoxide. Hydrogen gas will be evolved.

  • Once the formation of the alkoxide is complete, add the alkyl halide, either neat or as a solution in the same ether, dropwise from the dropping funnel.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, cool the reaction mixture and quench it by the slow addition of water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO4), and concentrate it under reduced pressure to obtain the crude ether.

  • Purify the product by distillation or chromatography as needed.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. The solvent plays a crucial role in the solubility of the reactants and catalyst, as well as in the stability of the catalytic intermediates.

A study on green solvent selection for the Suzuki-Miyaura coupling of amides identified MTBE as a recommended alternative to more traditional solvents like THF.[5] In this study, MTBE performed well, although in some cases it resulted in lower yields compared to isopropyl acetate (i-PrOAc).[5] While a direct, comprehensive comparison with diethyl ether under identical conditions is not provided, the study highlights the utility of MTBE in this important reaction class. Another study demonstrated that MTBE can be an effective and economically viable solvent for a one-pot tandem C-H borylation–Suzuki–Miyaura cross-coupling sequence, providing substituted biaryls in high yields.[4]

Safety Profile

The safety of a solvent is a primary consideration in any chemical process. MTBE and DEE have distinct differences in their safety profiles, particularly concerning flammability and peroxide formation.

Flammability

Diethyl Ether: DEE is extremely flammable, with a very low flash point of -45 °C and a wide explosive range. Its high vapor pressure means that it readily forms explosive mixtures with air at room temperature. Extreme caution must be exercised when handling DEE, and it should always be used in a well-ventilated fume hood, away from any potential ignition sources.

This compound: MTBE is also a flammable liquid, but its lower vapor pressure and higher flash point (-28 °C) make it less of a fire hazard compared to DEE.[6]

Peroxide Formation

A significant hazard associated with many ethers is their tendency to form explosive peroxides upon exposure to air and light.

Diethyl Ether: DEE is notorious for its propensity to form peroxides, which can detonate upon heating, friction, or shock.[7] For this reason, DEE should be stored in airtight, light-resistant containers and should be tested for the presence of peroxides before use, especially before distillation or evaporation.

This compound: One of the major advantages of MTBE over DEE is its significantly lower tendency to form explosive peroxides.[6][7] The presence of the tert-butyl group provides steric hindrance around the ether oxygen, which inhibits the radical chain reaction responsible for peroxide formation.[7] This makes MTBE a safer alternative, particularly for reactions that require prolonged heating or for solvents that may be stored for extended periods.

Experimental Protocol: Peroxide Testing in Ethers

Objective: To detect the presence of peroxides in an ether solvent.

Method 1: Iodide Test

Materials:

  • Ether sample to be tested

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Test tube

Procedure:

  • Prepare a fresh reagent by dissolving 100 mg of potassium iodide in 1 mL of glacial acetic acid.[8][9]

  • Add 1 mL of the ether sample to the reagent in a test tube.[8]

  • Shake the mixture and observe the color.

    • A yellow color indicates a low concentration of peroxides.[8]

    • A brown color indicates a high and potentially dangerous concentration of peroxides.[8]

Method 2: Peroxide Test Strips

Materials:

  • Ether sample to be tested

  • Commercial peroxide test strips

Procedure:

  • Follow the manufacturer's instructions for the specific test strips being used.

  • Typically, this involves dipping the test strip into the solvent for a specified time and then comparing the resulting color to a color chart to determine the peroxide concentration.

Environmental Impact and Regulatory Status

The environmental fate and regulatory landscape of chemical substances are critical considerations for their use in research and industry.

Diethyl Ether: DEE is biodegradable and has a relatively short half-life in the environment. However, its high volatility contributes to air pollution as a volatile organic compound (VOC).

This compound: MTBE has been a subject of significant environmental concern due to its persistence in groundwater.[10][11] Its relatively high water solubility and low sorption to soil allow it to travel long distances in aquifers, leading to widespread contamination of drinking water sources.[10][11] This has led to strict regulations and even bans on its use as a gasoline additive in many regions.[12] While laboratory use is on a much smaller scale, proper disposal procedures are essential to prevent environmental contamination.

In the United States, both MTBE and DEE are regulated by the Occupational Safety and Health Administration (OSHA) regarding workplace exposure limits.[13][14] The Environmental Protection Agency (EPA) has also established guidelines and regulations concerning the environmental release of these substances.[15] Researchers should always consult the latest safety data sheets (SDS) and local regulations before using either solvent.

Logical Relationships and Workflows

The following diagrams illustrate key concepts and workflows discussed in this guide.

Solvent_Selection_Logic Reaction_Type Reaction Type Grignard Grignard Reaction Reaction_Type->Grignard Williamson Williamson Ether Synthesis Reaction_Type->Williamson Suzuki Suzuki Coupling Reaction_Type->Suzuki DEE Diethyl Ether Grignard->DEE Preferred MTBE This compound Grignard->MTBE Not Recommended Williamson->DEE Williamson->MTBE Suzuki->MTBE Good Alternative Safety Safety Considerations Peroxide Peroxide Formation Risk Safety->Peroxide Flammability Flammability Safety->Flammability Peroxide->DEE High Risk Peroxide->MTBE Low Risk Flammability->DEE Very High Flammability->MTBE High Environmental Environmental Impact Environmental->MTBE Groundwater Contaminant Choice Solvent Choice DEE->Choice MTBE->Choice Peroxide_Test_Workflow Start Start: Ether Sample Test Perform Peroxide Test (Iodide or Test Strip) Start->Test Observe Observe Color Change Test->Observe No_Color No/Pale Yellow Color (Low Peroxides) Observe->No_Color Negative Brown_Color Brown Color (High Peroxides) Observe->Brown_Color Positive Use_Solvent Proceed with Use No_Color->Use_Solvent Purify Purify or Dispose of Solvent Brown_Color->Purify

References

Performance Showdown: MTBE vs. ETBE as Gasoline Octane Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

Methyl tert-butyl ether (MTBE) and Ethyl tert-butyl ether (ETBE) are two prominent oxygenate fuel additives utilized to enhance the octane rating of gasoline and promote more complete combustion, thereby reducing harmful emissions.[1][2] Both ethers improve fuel quality, but they exhibit distinct differences in their performance characteristics, environmental impact, and blending properties.[3] This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers and fuel scientists.

Key Performance Characteristics: A Comparative Analysis

The primary function of both MTBE and ETBE in gasoline is to act as an octane booster, preventing engine knocking and allowing for higher engine compression ratios for improved efficiency.[4][5] Their performance, however, varies across several key parameters.

Octane Enhancement: Both ethers are effective octane enhancers.[1] ETBE, however, generally demonstrates a slightly superior performance in increasing the Research Octane Number (RON) of base gasoline compared to MTBE.[6] For instance, one study found that for each volume percentage added to a base fuel with a RON of 81.3, ETBE provided an average RON increase of 0.49, compared to 0.46 for MTBE.[6] The blending octane number of pure ETBE is often cited as slightly higher than that of MTBE.[7]

Volatility and Vapor Pressure: A crucial aspect of gasoline formulation is controlling its volatility, measured by the Reid Vapor Pressure (RVP). Higher RVP can lead to increased evaporative emissions of volatile organic compounds (VOCs).[8] ETBE has a significantly lower blending vapor pressure than MTBE, making it a more favorable additive for producing summer-grade gasoline that must meet stringent RVP standards.[7][9] The blending RVP for ETBE is approximately 28 kPa, whereas for MTBE it is around 55 kPa.[7] Consequently, the addition of MTBE to gasoline results in a more substantial increase in the fuel's overall RVP compared to ETBE.[6]

Distillation Profile: The addition of ethers influences the distillation curve of gasoline, which affects engine start-up, warm-up, and overall drivability.[6][10] ETBE tends to have a greater impact on the volatility of the light fractions of gasoline than MTBE.[6] Studies have shown that ETBE can lower the T10 (temperature at which 10% of the fuel evaporates) and T50 distillation points more effectively than MTBE, while the final boiling points remain relatively similar for both additives.[6][9]

Emissions Profile: As oxygenates, both MTBE and ETBE promote more complete fuel combustion, leading to a reduction in carbon monoxide (CO) and unburned hydrocarbon (HC) emissions.[1][3][11] Some studies suggest that ETBE holds an advantage over MTBE in reducing emissions of formaldehyde, SOx, and methane.[3] Conversely, the addition of oxygenates can sometimes lead to a slight increase in nitrogen oxide (NOx) emissions.[12][13]

Physical and Chemical Properties: ETBE is derived from bioethanol, giving it a renewable component, whereas MTBE is produced from methanol, typically derived from fossil fuels.[2] MTBE is more soluble in water than ETBE, which has raised significant environmental concerns regarding groundwater contamination from fuel spills or leaking storage tanks.[3] In terms of material compatibility, ETBE is considered less aggressive towards elastomeric materials used in fuel systems compared to MTBE.[9]

Quantitative Data Summary

The following tables summarize the key performance and physical properties of MTBE and ETBE.

Table 1: Typical Physical and Blending Properties

PropertyMTBE (Methyl tert-butyl ether)ETBE (Ethyl tert-butyl ether)Source(s)
Chemical Formula (CH₃)₃COCH₃(CH₃)₃COCH₂CH₃[14]
Oxygen Content (wt.%) 18.215.7[7]
Blending RON ~117~119[7]
Blending MON ~102~103[7]
Boiling Point (°C) 55.272.0[7]
Blending RVP (kPa) ~55~28[7]
Density ( kg/L ) 0.740.75[7]
Water Solubility (g/L @ 25°C) 4212[7]

Table 2: Comparative Effects on Gasoline Blends

ParameterEffect of MTBE BlendingEffect of ETBE BlendingSource(s)
RON Increase GoodSlightly Better than MTBE[6]
RVP Increase Higher IncreaseLower Increase[6]
T10 Distillation Temp. Relatively constantDecreasing trend with volume[6]
CO & HC Emissions ReductionReduction, potentially greater[1][3]
NOx Emissions Potential for slight increasePotential for slight increase[12][13]
Material Compatibility Generally compatibleImproved compatibility over MTBE[9]

Experimental Protocols

The performance characteristics of gasoline and its blends with MTBE and ETBE are determined using standardized test methods developed by organizations like ASTM International.

1. Octane Number Determination (RON and MON):

  • ASTM D2699 (Research Octane Number - RON): This test method determines the knock characteristics of motor fuels in terms of RON. The test is conducted in a standardized single-cylinder Cooperative Fuel Research (CFR) engine under controlled, low-severity conditions (600 rpm).[6][15] The sample fuel's knocking intensity is compared to that of primary reference fuels of known octane numbers.

  • ASTM D2700 (Motor Octane Number - MON): This method also uses a CFR engine but under more severe, high-speed conditions (900 rpm) with a preheated fuel-air mixture to simulate highway driving under load.[15] MON values are typically lower than RON values.

2. Reid Vapor Pressure (RVP):

  • ASTM D5191: This standard test method measures the vapor pressure of petroleum products. A chilled sample is introduced into a temperature-controlled chamber, and the pressure is measured after equilibrium is reached at 37.8°C (100°F).[16]

3. Distillation of Petroleum Products:

  • ASTM D86: This is a standard test for determining the boiling range characteristics of petroleum products.[16][17] A 100-mL sample is distilled under prescribed conditions. Temperatures are observed and recorded as specific percentages of the sample are evaporated and condensed, providing key data points like T10, T50, T90, and the Final Boiling Point (FBP).[6][15]

4. Copper Strip Corrosion:

  • ASTM D130: This method assesses the corrosiveness of a fuel to copper.[18] A polished copper strip is immersed in the fuel sample and heated for a specified time and temperature. The strip is then washed and compared to the ASTM Copper Strip Corrosion Standards to determine the level of corrosion.[18]

5. Gum Content in Fuels:

  • ASTM D381: This test determines the amount of residue (existent gum) in fuels.[17][19] A sample is evaporated under controlled temperature and a flow of air or steam. The residue is then weighed.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of MTBE and ETBE in gasoline.

G cluster_prep Sample Preparation cluster_testing Physicochemical Testing (ASTM Methods) cluster_engine Engine Performance & Emissions Testing cluster_analysis Data Analysis & Comparison BaseGas Procure Base Gasoline Blend_M Prepare MTBE-Gasoline Blends (e.g., 5%, 10%) BaseGas->Blend_M Blend_E Prepare ETBE-Gasoline Blends (e.g., 5%, 10%) BaseGas->Blend_E MTBE_add Procure MTBE Additive MTBE_add->Blend_M ETBE_add Procure ETBE Additive ETBE_add->Blend_E RON_MON Octane Rating (D2699, D2700) Blend_M->RON_MON RVP Reid Vapor Pressure (D5191) Blend_M->RVP Distill Distillation (D86) Blend_M->Distill Density Density Test Blend_M->Density Corrosion Copper Corrosion (D130) Blend_M->Corrosion EngineTest Run Blends in SI Engine Blend_M->EngineTest Blend_E->RON_MON Blend_E->RVP Blend_E->Distill Blend_E->Density Blend_E->Corrosion Blend_E->EngineTest DataComp Compare Performance Metrics RON_MON->DataComp RVP->DataComp Distill->DataComp Density->DataComp Corrosion->DataComp Emissions Measure Emissions (CO, HC, NOx) EngineTest->Emissions Emissions->DataComp Conclusion Draw Conclusions DataComp->Conclusion

Caption: Experimental workflow for comparing MTBE and ETBE gasoline blends.

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for Ether Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection and validation of an appropriate analytical method is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of common chromatographic techniques for the analysis of ether compounds, supported by experimental data to aid in method selection and validation.

Comparison of Analytical Methods

The two most prominent techniques for the quantitative analysis of ether compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods often depends on the volatility of the ether, the sample matrix, the required sensitivity, and the available instrumentation.[1]

  • Gas Chromatography (GC): GC is a widely used and preferred technique for the separation and analysis of volatile substances like most ether compounds.[2] Its high sensitivity allows for the detection of compounds at very low concentrations.[3] When coupled with detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS), GC provides excellent accuracy and precision.[2][4] GC is particularly effective for analyzing residual solvents, such as ethers, in pharmaceutical products.[5]

  • High-Performance Liquid Chromatography (HPLC): While not always the primary choice for volatile ethers, HPLC can be a suitable method, especially for less volatile ether compounds or when the sample matrix is not amenable to GC.[2] For ethers that lack a UV chromophore, a Refractive Index Detector (RID) is often employed.[5] HPLC is a powerful tool, though factors like the mobile phase composition can significantly affect the analysis.[2][6]

Data Presentation: A Comparative Analysis

The following tables summarize key performance parameters for the analysis of common ether compounds using GC-FID, GC-MS, and a representative HPLC-RID method. These parameters are essential for evaluating the suitability of a method for its intended purpose, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]

Table 1: Method Validation Parameters for Diethyl Ether and Tetrahydrofuran Analysis by Headspace GC-FID [5]

ParameterDiethyl EtherTetrahydrofuranAcceptance Criteria (Typical)
Linearity (R²)>0.999>0.999≥ 0.995
Accuracy (% Recovery)110.9%107.0%80-120%
Precision (% RSD)1.03%1.29%≤ 15%
LODCalculatedCalculatedS/N ≥ 3
LOQCalculatedCalculatedS/N ≥ 10
Data synthesized from a validation study of residual solvents in desloratadine.[5]

Table 2: Method Validation Parameters for Methyl tert-Butyl Ether (MTBE) Analysis by GC-MS [5]

ParameterMTBE in WaterAcceptance Criteria (Typical)
Linearity (Range)0.2 to 25.0 µg/LCorrelation coefficient ≥ 0.995
Accuracy (% Recovery)97.8 ± 0.9%80-120%
Precision (% RSD)< 5%≤ 15%
LOD0.05 µg/LS/N ≥ 3
LOQ0.2 µg/LS/N ≥ 10

Table 3: Representative Method Validation Parameters for an Ether Compound by HPLC-RID

ParameterRepresentative EtherAcceptance Criteria (Typical)
Linearity (R²)>0.998≥ 0.995
Accuracy (% Recovery)98.5%80-120%
Precision (% RSD)1.5%≤ 15%
LOD10 µg/mLS/N ≥ 3
LOQ30 µg/mLS/N ≥ 10

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the GC-FID and HPLC-RID analysis of ether compounds.[5]

Protocol 1: Headspace GC-FID for Volatile Ethers in Pharmaceutical Substances

This method is suitable for the determination of volatile ether compounds in pharmaceutical substances.[5]

  • Instrumentation: Gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID).[5]

  • Reagents and Standards:

    • Diluent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[5]

    • Reference standards of the ether compounds of interest.[5]

    • Drug substance/sample to be analyzed.[5]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the ether reference standards in the diluent to prepare a stock solution of known concentration.[5]

    • Working Standard Solution: Dilute the stock solution with the diluent to achieve a final concentration appropriate for the expected level of the residual solvent.[5]

    • Sample Solution: Accurately weigh a specified amount of the drug substance into a headspace vial and dissolve it in a known volume of the diluent.[5]

  • Chromatographic Conditions:

    • Column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent.[5]

    • Oven Temperature Program: An initial temperature of 40-50 °C held for a few minutes, followed by a ramp to a final temperature of 200-240 °C.[5]

    • Injector Temperature: 200-250 °C.

    • Detector Temperature: 250-300 °C.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Split Ratio: Typically 10:1 to 20:1.[5]

  • Data Analysis:

    • Identify the ether peaks in the chromatograms based on their retention times compared to the standards.[5]

    • Quantify the amount of each ether compound in the sample using an external standard calibration curve.[5]

Protocol 2: HPLC-RID for Ether Compounds

This method is applicable for the analysis of ether compounds that do not possess a UV chromophore and is particularly useful when the analyte concentration is relatively high.[5]

  • Instrumentation: High-Performance Liquid Chromatograph equipped with a Refractive Index Detector (RID).[5]

  • Reagents and Standards:

    • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and water.

    • Reference standards of the ether compounds of interest.

    • Sample to be analyzed.

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare a series of standard solutions of the ether in the mobile phase at known concentrations.

    • Sample Solution: Dissolve a known amount of the sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detector: Refractive Index Detector (RID). The detector must be allowed to warm up and stabilize for an extended period (often several hours) to achieve a stable baseline. The reference cell should be flushed with the mobile phase.[5]

  • Data Analysis:

    • Identify the ether peak based on its retention time.[5]

    • Quantify the ether concentration using the calibration curve generated from the working standard solutions.[5]

Mandatory Visualization

The following diagrams illustrate key workflows in the selection and validation of analytical methods for ether compounds.

Analytical_Method_Cross_Validation_Workflow start Start: Define Validation Scope protocol Develop/Select Primary Analytical Method start->protocol validate Validate Primary Method (Accuracy, Precision, Linearity, etc.) protocol->validate select_alt Select Alternative/Secondary Method validate->select_alt validate_alt Validate Secondary Method select_alt->validate_alt compare Analyze Same Samples by Both Methods validate_alt->compare stats Statistically Compare Results (e.g., t-test, F-test) compare->stats decision Results Concordant? stats->decision report Document and Report Cross-Validation decision->report Yes investigate Investigate Discrepancies (Method Bias, Sample Matrix Effects) decision->investigate No end End report->end investigate->protocol Method_Selection_Decision_Tree start Analyze Ether Compound volatility Is the ether volatile? start->volatility gc_path GC is the preferred method volatility->gc_path Yes hplc_path Consider HPLC volatility->hplc_path No detector_choice Detector Selection gc_path->detector_choice uv_chromophore Does it have a UV chromophore? hplc_path->uv_chromophore fid FID (General Purpose) detector_choice->fid ms MS (High Sensitivity/Specificity) detector_choice->ms ecd ECD (Halogenated Ethers) detector_choice->ecd hplc_uv HPLC-UV/DAD uv_chromophore->hplc_uv Yes hplc_rid HPLC-RID uv_chromophore->hplc_rid No

References

Evaluating the octane-enhancing properties of different ethers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the octane-enhancing properties of various ethers used as gasoline additives. The information is supported by experimental data and detailed methodologies.

The addition of oxygenates, such as ethers, to gasoline is a common strategy to increase its octane rating, thereby preventing engine knocking and improving fuel efficiency. This guide evaluates the performance of several key ethers as octane enhancers, focusing on their Research Octane Number (RON) and Motor Octane Number (MON).

Comparative Performance of Ethers

The octane-enhancing capability of an ether is determined by its own octane rating and its blending behavior with base gasoline. The Research Octane Number (RON) and Motor Octane Number (MON) are the two primary metrics used to evaluate a fuel's resistance to knocking. RON relates to low-speed, mild driving conditions, while MON corresponds to high-speed, severe driving conditions. The Anti-Knock Index (AKI) is the average of RON and MON and is what is typically displayed at the pump in the United States.[1][2][3][4]

The table below summarizes the typical blending octane values for several commonly used ethers. It is important to note that the blending octane number (BON) can be influenced by the composition of the base gasoline.[5][6] For instance, the octane gain tends to be greater in base stocks with higher paraffin content and lower intrinsic octane numbers.[5][6]

EtherChemical NameBlending RON (BRON)Blending MON (BMON)
MTBE Methyl tert-butyl ether116.5 - 117102 - 102.1
ETBE Ethyl tert-butyl ether118.8 - 119103 - 103.3
TAME Tert-amyl methyl ether110.099.1
DIPE Diisopropyl ether~110~99

Note: The values presented are averaged from multiple sources and can vary depending on the base fuel characteristics.[5][7]

From the data, Ethyl tert-butyl ether (ETBE) generally exhibits the highest blending Research and Motor Octane Numbers, making it a highly effective octane enhancer.[5][7] Methyl tert-butyl ether (MTBE) also demonstrates strong octane-boosting properties and has been widely used for this purpose.[8][9] Tert-amyl methyl ether (TAME) and Diisopropyl ether (DIPE) are also effective, though their blending octane values are typically slightly lower than those of MTBE and ETBE.[5][10]

Experimental Protocols for Octane Number Determination

The standard test methods for determining the Research Octane Number (RON) and Motor Octane Number (MON) are specified by ASTM International.

ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel [11][12]

This method measures the knock characteristics of automotive spark-ignition engine fuel under mild operating conditions.[4] The test is conducted using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[11] Key operating conditions for the RON test include an engine speed of 600 rpm and a specified intake air temperature.[11][13] The knock intensity of the test fuel is compared to that of primary reference fuels (blends of isooctane and n-heptane) with known octane numbers to determine the RON of the sample.[11]

ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel [2][12][14]

This method evaluates the knock resistance of gasoline under more severe engine conditions than the RON test, simulating highway driving.[3][14] It utilizes the same CFR engine as the RON test but with different operating parameters.[2] For the MON test, the engine speed is higher at 900 rpm, and the fuel-air mixture is preheated to a higher temperature.[2][13] Similar to the RON test, the MON of the sample fuel is determined by comparing its knocking tendency to that of primary reference fuel blends.[2][14]

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the octane-enhancing properties of different ethers.

G cluster_prep Sample Preparation cluster_testing Octane Testing cluster_analysis Data Analysis & Comparison BaseGasoline Select Base Gasoline Blending Prepare Blends at Various Concentrations BaseGasoline->Blending EtherSelection Select Ethers for Testing (MTBE, ETBE, TAME, DIPE) EtherSelection->Blending RON_Test ASTM D2699 (RON Determination) Blending->RON_Test MON_Test ASTM D2700 (MON Determination) Blending->MON_Test DataCollection Record RON and MON for Each Blend RON_Test->DataCollection MON_Test->DataCollection BON_Calculation Calculate Blending Octane Numbers (BON) DataCollection->BON_Calculation PerformanceComparison Compare Octane-Enhancing Performance of Ethers BON_Calculation->PerformanceComparison

Workflow for Evaluating Ether Octane Enhancement

References

A Comparative Guide to Biodiesel-Diethyl Ether Blends for Enhanced Engine Performance

Author: BenchChem Technical Support Team. Date: December 2025

The pursuit of cleaner and more efficient energy sources has led researchers to explore a variety of biofuel blends for use in diesel engines. Among these, the combination of biodiesel with diethyl ether (DEE) has emerged as a promising alternative, offering the potential for improved performance and reduced emissions. This guide provides a comprehensive comparison of biodiesel-DEE blends, supported by experimental data, to inform researchers, scientists, and drug development professionals on their efficacy and operational characteristics.

The addition of DEE to biodiesel is primarily aimed at improving fuel properties that are critical for engine performance. DEE, known for its high cetane number and oxygen content, can enhance the combustion process.[1][2] A higher cetane number leads to a shorter ignition delay, meaning the fuel ignites more quickly and burns more completely.[3] This improved combustion can lead to higher thermal efficiency and lower fuel consumption. Furthermore, the oxygenated nature of both biodiesel and DEE contributes to more complete combustion, which can significantly reduce emissions of carbon monoxide (CO), hydrocarbons (HC), and particulate matter (smoke).[4][5] However, the impact on nitrogen oxide (NOx) emissions can vary, sometimes showing an increase due to higher combustion temperatures.[3][5]

Data Presentation: A Quantitative Comparison

The following tables summarize key performance and emission parameters of various biodiesel-diethyl ether blends as reported in several experimental studies. These tables provide a clear, side-by-side comparison to facilitate the evaluation of different blend compositions.

Table 1: Engine Performance Characteristics of Biodiesel-DEE Blends

Fuel BlendBrake Thermal Efficiency (BTE) (%)Brake Specific Fuel Consumption (BSFC) ( kg/kWh )Reference
Diesel29.850.340 (for D60FME40)[3]
B100 (Pure Biodiesel)Lower than dieselHigher than diesel[5][6]
B20 (20% Biodiesel)-Increase of 2.3% compared to diesel[7]
B76E19DEE5 (76% Biodiesel, 19% Ethanol, 5% DEE)Similar to diesel, highest at 8.1 kW loadLowest at 8.1 kW load[6]
BD5 (95% Biodiesel, 5% DEE)Higher than neat biodiesel-[4]
D60FM35DEE5 (60% Diesel, 35% Biodiesel, 5% DEE)25.90-[3]
D60FM30DEE10 (60% Diesel, 30% Biodiesel, 10% DEE)26.25-[3]
B70D20DEE10 (70% Biodiesel, 20% Diesel, 10% DEE)5.6% higher than diesel at full load-[8]
Blend with 5% DEEImproved BTEImproved BSFC[1][2]
Blend with 10% DEE--[5]
Blend with 15% DEE--[5]
Blend with 20% DEE--[5]

Table 2: Emission Characteristics of Biodiesel-DEE Blends

Fuel BlendNOx EmissionsCO EmissionsHC EmissionsSmoke OpacityReference
DieselBaselineBaselineBaselineBaseline[3][5]
B100 (Pure Biodiesel)Increased compared to dieselIncreased compared to dieselDecreased compared to dieselReduced[5][6]
B80E20 (80% Biodiesel, 20% Ethanol)Increased compared to all fuelsIncreased compared to B100 and Diesel--[6]
B76E19DEE5 (76% Biodiesel, 19% Ethanol, 5% DEE)Reduced compared to B80E20Reduced compared to B80E20Increased-[6]
BD5 (95% Biodiesel, 5% DEE)Increased compared to neat biodieselDecreased at full loadIncreasedDecreased[4]
D60FM35DEE5 & D60FM30DEE10Higher than diesel and diesel-biodiesel blendLower than diesel and diesel-biodiesel blendLower than diesel and diesel-biodiesel blend-[3]
B25, B50, B75, B100 with 15% & 20% DEEReduced at low/medium loads, higher at high loads--Significantly reduced[5]
Blend with 5% DEEDecreasedDecreased-Decreased[1][2]
B70D20DEE10 (70% Biodiesel, 20% Diesel, 10% DEE)Reduced by 116 ppm compared to diesel-Reduced by 12 ppm compared to dieselReduced by 18% compared to diesel[8]

Experimental Protocols

The data presented in this guide is a synthesis of findings from various experimental studies. While specific parameters may vary between studies, the general methodology for evaluating engine performance and emissions of biodiesel-DEE blends is consistent.

Engine and Operating Conditions: The experiments are typically conducted on a single-cylinder, four-stroke, direct-injection diesel engine.[1][5][8] The engine is operated at a constant speed (e.g., 1500 rpm) under varying load conditions to simulate real-world usage.[5][8] Key operating parameters such as injection timing and injection pressure are often varied to determine their effect on performance and emissions.[1][8]

Fuel Preparation: Biodiesel is produced from various feedstocks such as rice bran oil, cottonseed oil, or waste cooking oil through a process called transesterification.[1][8] Diethyl ether is then blended with the biodiesel and, in some cases, diesel fuel in various volumetric proportions.

Performance Measurement:

  • Brake Thermal Efficiency (BTE): This is a measure of how efficiently the chemical energy in the fuel is converted into useful work at the engine's output shaft. It is calculated based on the brake power, fuel consumption rate, and the calorific value of the fuel.

  • Brake Specific Fuel Consumption (BSFC): This indicates the fuel efficiency of the engine and is defined as the mass of fuel consumed per unit of brake power produced.[7]

Emission Measurement: Exhaust gas emissions are measured using a gas analyzer. The following are the key emissions analyzed:

  • Nitrogen Oxides (NOx): Formed at high combustion temperatures.

  • Carbon Monoxide (CO): A product of incomplete combustion.

  • Hydrocarbons (HC): Unburned fuel emitted from the exhaust.

  • Smoke Opacity: A measure of the particulate matter in the exhaust.

Mandatory Visualization

The following diagram illustrates the logical relationships between the properties of biodiesel-diethyl ether blends and their impact on engine performance and emissions.

Fuel_Performance_Emissions cluster_fuel Fuel Properties cluster_properties Blend Characteristics cluster_performance Engine Performance cluster_emissions Exhaust Emissions Biodiesel Biodiesel Blend Biodiesel-DEE Blend Biodiesel->Blend DEE Diethyl Ether DEE->Blend High_Cetane Higher Cetane Number Blend->High_Cetane High_Oxygen Higher Oxygen Content Blend->High_Oxygen Lower_Viscosity Lower Viscosity Blend->Lower_Viscosity Shorter_Ignition_Delay Shorter Ignition Delay High_Cetane->Shorter_Ignition_Delay Improved_Combustion Improved Combustion High_Oxygen->Improved_Combustion Lower_Viscosity->Improved_Combustion Higher_BTE Higher Brake Thermal Efficiency Improved_Combustion->Higher_BTE Lower_BSFC Lower Brake Specific Fuel Consumption Improved_Combustion->Lower_BSFC Reduced_CO Reduced CO Improved_Combustion->Reduced_CO Reduced_HC Reduced HC Improved_Combustion->Reduced_HC Reduced_Smoke Reduced Smoke Improved_Combustion->Reduced_Smoke Variable_NOx Variable NOx Improved_Combustion->Variable_NOx Shorter_Ignition_Delay->Improved_Combustion

Fuel Properties to Engine Outcomes Pathway

References

A Comparative Environmental Risk Profile: Butyl Methyl Ethers vs. MTBE

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Key Environmental Fate and Ecotoxicity Parameters for Researchers and Environmental Scientists

The use of fuel oxygenates, such as methyl tert-butyl ether (MTBE), has been a double-edged sword. While improving air quality by promoting more complete gasoline combustion, the environmental persistence and contamination potential of these compounds have raised significant concerns. This guide provides a comparative environmental impact assessment of four butyl methyl ether isomers—n-butyl methyl ether, sec-butyl methyl ether, isothis compound, and the widely studied tert-butyl methyl ether (MTBE)—to inform researchers, scientists, and environmental professionals. This analysis is based on a comprehensive review of available experimental data on their physicochemical properties, environmental fate, and ecotoxicity.

Executive Summary

Overall, while data for n-butyl, sec-butyl, and isothis compound are less extensive than for MTBE, the available information suggests that these isomers may present a different environmental risk profile. Generally, the linear and less branched isomers appear to be more amenable to biodegradation. However, their physical and chemical properties, such as water solubility and vapor pressure, also influence their environmental distribution and potential for contamination. MTBE's high water solubility and resistance to biodegradation have been the primary drivers of its environmental concern.

Comparative Analysis of Physicochemical and Environmental Properties

The following table summarizes key quantitative data for the four this compound isomers, providing a basis for their environmental risk comparison.

Propertyn-Butyl Methyl Ethersec-Butyl Methyl EtherIsothis compoundtert-Butyl Methyl Ether (MTBE)
CAS Number 628-28-46795-87-5625-44-51634-04-4
Molecular Formula C₅H₁₂OC₅H₁₂OC₅H₁₂OC₅H₁₂O
Molecular Weight ( g/mol ) 88.1588.1588.1588.15
Water Solubility (mg/L at 25°C) Slightly solubleMiscible11,10042,000 - 54,000[1][2]
Vapor Pressure (mmHg at 25°C) 139Not available211245
Log Kow (Octanol-Water Partition Coefficient) 1.40Not available1.33 (est)0.94 - 1.3[1]
Soil Adsorption Coefficient (Koc) Not availableNot availableNot availableLow tendency to adsorb
Atmospheric Half-life Not available~4 hours (calculated)[3]Not available~3 days[2][4]
Biodegradability Readily degraded under anaerobic conditions[5]Potential to biodegrade slowly[3]Not availableRecalcitrant to biodegradation[6], half-life of at least 2 years in groundwater[6]
Aquatic Toxicity (Fish 96-hr LC₅₀, mg/L) Not available14.7 (freshwater fish, estimated)[3]Not available672 - 1054 (various species)[1][7]

Detailed Experimental Protocols

To ensure transparency and reproducibility, the following sections detail the methodologies for key environmental assessment experiments.

Ready Biodegradability: OECD 301B - CO₂ Evolution Test

This test evaluates the ultimate biodegradability of a chemical by measuring the amount of carbon dioxide produced by microorganisms.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The amount of CO₂ evolved is measured and is expressed as a percentage of the theoretical maximum CO₂ (ThCO₂).

  • Apparatus:

    • Biometer flasks or similar vessels.

    • CO₂-free air supply.

    • CO₂ trapping solution (e.g., barium hydroxide or sodium hydroxide).

    • Titration equipment or a total organic carbon (TOC) analyzer.

  • Procedure:

    • Prepare a mineral medium containing essential salts.

    • Add the test substance to the test vessels at a concentration to yield sufficient carbon for accurate CO₂ measurement.

    • Inoculate the vessels with a pre-conditioned microbial inoculum.

    • Run parallel blanks (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).

    • Aerate the flasks with CO₂-free air.

    • Trap the evolved CO₂ in an absorption solution.

    • Periodically measure the amount of CO₂ produced by titration of the absorption solution or by analyzing its total organic carbon content.

    • The test duration is typically 28 days. A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO₂ evolution within a 10-day window.

Soil Adsorption/Desorption: OECD 106 - Batch Equilibrium Method

This method determines the adsorption and desorption potential of a chemical in soil, which is crucial for predicting its mobility in the subsurface.[8][9][10][11][12]

  • Principle: A solution of the test substance is equilibrated with a known amount of soil. The concentration of the substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference. The soil organic carbon-water partitioning coefficient (Koc) is then calculated from the adsorption coefficient (Kd) and the organic carbon content of the soil.[8][9][10][11][12]

  • Apparatus:

    • Centrifuge tubes with screw caps.

    • Shaker or rotator.

    • Centrifuge.

    • Analytical instrumentation for quantifying the test substance (e.g., HPLC, GC).

  • Procedure:

    • Select and characterize the test soils (typically 3-5 different types with varying organic carbon content and texture).

    • Prepare solutions of the test substance in 0.01 M CaCl₂.

    • Add a known volume of the test solution to a known mass of soil in a centrifuge tube.

    • Equilibrate the soil-solution mixtures by shaking for a predetermined time (e.g., 24 hours) at a constant temperature.

    • Separate the soil and solution by centrifugation.

    • Analyze the concentration of the test substance in the supernatant.

    • Calculate the amount of substance adsorbed to the soil.

    • The adsorption coefficient (Kd) is calculated as the ratio of the concentration in the soil to the concentration in the solution at equilibrium.

    • The Koc is then calculated by normalizing Kd to the fraction of organic carbon in the soil.

Acute Fish Toxicity: OECD 203 - Fish, Acute Toxicity Test

This test evaluates the short-term lethal effects of a chemical on fish.

  • Principle: Fish are exposed to the test substance in water for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the test fish (LC₅₀) is determined.

  • Apparatus:

    • Test tanks made of inert material.

    • Water supply with controlled temperature and quality.

    • Aeration system (if necessary).

  • Procedure:

    • Select a suitable fish species (e.g., Rainbow trout, Zebrafish).

    • Prepare a range of test concentrations of the substance in water.

    • Acclimate the fish to the test conditions.

    • Introduce the fish to the test tanks (typically 7-10 fish per concentration).

    • Maintain the exposure for 96 hours under controlled conditions (temperature, light, dissolved oxygen).

    • Observe and record mortalities and any sublethal effects at specified intervals.

    • The LC₅₀ value and its confidence limits are calculated using appropriate statistical methods.

Signaling Pathways and Logical Relationships

Experimental Workflow for Environmental Impact Assessment

The following diagram illustrates a typical workflow for assessing the environmental impact of a chemical substance, from initial characterization to risk assessment.

Environmental_Impact_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Environmental Fate Assessment cluster_2 Phase 3: Ecotoxicity Testing cluster_3 Phase 4: Risk Assessment PhysChem Physicochemical Properties (Solubility, Vapor Pressure, Kow) Biodegradation Biodegradation (OECD 301B) PhysChem->Biodegradation Soil_Sorption Soil Sorption/Mobility (OECD 106) PhysChem->Soil_Sorption Atmospheric_Fate Atmospheric Persistence (Half-life) PhysChem->Atmospheric_Fate Risk_Assessment Environmental Risk Assessment (PEC/PNEC Ratio) Biodegradation->Risk_Assessment Soil_Sorption->Risk_Assessment Atmospheric_Fate->Risk_Assessment Aquatic_Toxicity Aquatic Toxicity (OECD 203 - Fish) Aquatic_Toxicity->Risk_Assessment Other_Toxicity Other Ecotoxicity Tests (e.g., Daphnia, Algae) Other_Toxicity->Risk_Assessment

Caption: A generalized workflow for assessing the environmental impact of chemical substances.

Aerobic Biodegradation Pathway of MTBE

The primary mechanism of aerobic MTBE degradation involves the initial oxidation of the methyl group, leading to the formation of tert-butyl alcohol (TBA), a major and more readily degradable intermediate.

MTBE_Biodegradation MTBE MTBE (tert-Butyl Methyl Ether) TBF tert-Butyl Formate MTBE->TBF Monooxygenase TBA TBA (tert-Butyl Alcohol) TBF->TBA Esterase HIBA 2-Hydroxyisobutyrate TBA->HIBA Monooxygenase Further_Metabolism Further Metabolism (CO₂ + H₂O) HIBA->Further_Metabolism

Caption: Aerobic biodegradation pathway of MTBE, a key process in its natural attenuation.[6][13]

References

A review of analytical techniques for fuel oxygenate detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Techniques for Fuel Oxygenate Detection

The addition of oxygenates to fuel is a common practice to enhance octane ratings and promote cleaner combustion, thereby reducing harmful emissions. Common oxygenates include alcohols like ethanol and ethers such as methyl tertiary-butyl ether (MTBE), ethyl tertiary-butyl ether (ETBE), and tertiary-amyl methyl ether (TAME). The accurate detection and quantification of these oxygenates are crucial for regulatory compliance, quality control, and environmental monitoring. This guide provides a comparative overview of the primary analytical techniques used for this purpose, tailored for researchers, scientists, and professionals in drug development who may encounter similar analytical challenges.

Comparison of Analytical Techniques

A variety of analytical methods are employed for the determination of fuel oxygenates, each with its own set of advantages and limitations. The most prominent techniques include Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, speed, or detailed structural information.

Quantitative Data Summary

The following table summarizes the quantitative performance of these key analytical techniques for the detection of common fuel oxygenates.

Analytical TechniqueCommon Oxygenates DetectedDetection LimitQuantification RangePrecision (R²)Analysis Time
GC-MS MTBE, ETBE, TAME, DIPE, TBA, Ethanol0.52 - 32 ng/L (P&T-GC-QqQ-MS/MS)0.1 - 20 mass % (ASTM D4815)>0.99~14-60 min
FTIR Spectroscopy Methanol, Ethanol, Propanols, Butanols, MTBE-0.7 - 8.1 % (wt/vol)0.983 - 0.996~1 min
NMR Spectroscopy Alcohols, Ethers<3% uncertainty-Good agreement with DHA-
FT-Raman Spectroscopy MTBE, ETBE, TAME, Ethanol--Accuracy within 0.1% oxygen mass fraction~15 seconds per sample

In-Depth Technique Analysis and Experimental Protocols

This section provides a detailed look at each analytical technique, including their underlying principles and typical experimental methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it highly suitable for analyzing fuel oxygenates. It offers high sensitivity and selectivity, and is considered a reliable method for complex matrices like gasoline.

Experimental Protocol (Based on US EPA Method 8260B):

  • Sample Preparation (Purge-and-Trap - Method 5030B):

    • A known volume of the water or gasoline sample is placed in a purging vessel.

    • The sample is purged with an inert gas (e.g., helium) at a controlled flow rate. For improved recovery of less volatile oxygenates, the sample may be heated to around 80°C.

    • The purged analytes are trapped on a sorbent trap.

    • The trap is then rapidly heated to desorb the analytes onto the GC column.

  • Gas Chromatography:

    • Column: A capillary column is used for separation. Common choices include DB-624 or DB-Wax.

    • Oven Temperature Program: The temperature is programmed to ramp up to achieve separation of the analytes. For example, hold at 35°C for 1 minute, then ramp to 95°C at 8°C/min and hold for 3 minutes.

    • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) is commonly used.

    • Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. For triple quadrupole instruments, multiple reaction monitoring (MRM) can be used for even greater selectivity.

  • Quantification:

    • An internal standard, such as a deuterated analog of the analyte (e.g., MTBE-d3), is added to the sample before analysis to ensure accuracy.

    • Calibration curves are generated using standards of known concentrations.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection InternalStandard Add Internal Standard Sample->InternalStandard PurgeAndTrap Purge and Trap InternalStandard->PurgeAndTrap GC Gas Chromatography Separation PurgeAndTrap->GC Analyte Transfer MS Mass Spectrometry Detection GC->MS Separated Analytes Quantification Quantification MS->Quantification Mass Spectra Reporting Reporting Quantification->Reporting

Caption: Workflow for fuel oxygenate analysis using GC-MS with purge-and-trap sample preparation.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a sample, providing a molecular fingerprint. When combined with multivariate calibration techniques like partial least squares (PLS) regression, it can be used for the simultaneous quantification of multiple fuel components, including oxygenates.

Experimental Protocol:

  • Sample Preparation:

    • Minimal sample preparation is required. A small volume of the gasoline sample (less than 2 mL) is typically used.

  • FTIR Analysis:

    • A small aliquot of the sample is placed in a transmission cell with a known path length.

    • The mid-infrared spectrum (typically 4000-400 cm⁻¹) is recorded. For oxygenate analysis, the region of 1300 to 810 cm⁻¹ is often of particular interest.

  • Data Analysis (PLS Regression):

    • A calibration set is created using a series of fuel blend samples with known concentrations of the oxygenates of interest.

    • The FTIR spectra of the calibration samples are collected.

    • A PLS model is developed that correlates the spectral data to the known concentrations.

    • The developed model is then used to predict the concentrations of oxygenates in unknown samples from their FTIR spectra.

FTIR_PLS_Logic cluster_calibration Calibration Phase cluster_prediction Prediction Phase KnownSamples Fuel Blends with Known Oxygenate Concentrations FTIR_Cal Acquire FTIR Spectra KnownSamples->FTIR_Cal PLS_Model Develop PLS Regression Model FTIR_Cal->PLS_Model Spectral Data Predict_Conc Predict Oxygenate Concentrations PLS_Model->Predict_Conc UnknownSample Unknown Gasoline Sample FTIR_Pred Acquire FTIR Spectrum UnknownSample->FTIR_Pred FTIR_Pred->Predict_Conc

Caption: Logical diagram illustrating the calibration and prediction phases of FTIR analysis with PLS regression.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in a sample. It is inherently quantitative, allowing for the determination of the relative amounts of different chemical functionalities, including those present in fuel oxygenates. Both ¹H and ¹³C NMR are utilized in fuel analysis.

Experimental Protocol:

  • Sample Preparation:

    • A small amount of the fuel sample is dissolved in a deuterated solvent (e.g., CDCl₃).

    • A relaxation agent such as Cr(acac)₃ may be added to ensure accurate quantification.

  • NMR Analysis:

    • The sample is placed in an NMR spectrometer.

    • ¹H and ¹³C NMR spectra are acquired.

    • For complex mixtures, two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) can be used to resolve overlapping signals and aid in peak assignment.

  • Data Analysis:

    • The different types of protons and carbons are identified based on their chemical shifts.

    • The relative concentrations of different functional groups are determined by integrating the corresponding peaks in the spectra.

    • These data can then be used to calculate the overall oxygenate content and other fuel properties.

NMR_Workflow Sample Fuel Sample Preparation Dissolve in Deuterated Solvent (+/- Relaxation Agent) Sample->Preparation Acquisition Acquire 1H, 13C, and/or 2D NMR Spectra Preparation->Acquisition Processing Process Spectra (Phasing, Baseline Correction) Acquisition->Processing Analysis Peak Integration and Chemical Shift Analysis Processing->Analysis Quantification Calculate Atom Type and Functional Group Populations Analysis->Quantification Result Oxygenate Content and Fuel Composition Quantification->Result

Caption: A streamlined workflow for the quantitative analysis of fuel oxygenates using NMR spectroscopy.

Raman Spectroscopy

Raman spectroscopy is another non-destructive technique that provides information about the vibrational modes of molecules. It is complementary to FTIR and is particularly useful for the analysis of samples in aqueous solutions or contained within glass vials, as both water and glass are weak Raman scatterers.

Experimental Protocol:

  • Sample Preparation:

    • No sample preparation is typically required. The analysis can often be performed directly through the sample container (e.g., a glass vial).

  • Raman Analysis:

    • The sample is illuminated with a monochromatic laser source.

    • The scattered light is collected and passed through a spectrometer to generate the Raman spectrum.

    • For gasoline samples, a near-infrared laser may be used to reduce fluorescence.

  • Data Analysis:

    • The characteristic Raman bands of the oxygenates are identified.

    • Similar to FTIR, multivariate calibration methods like PLS can be used to build quantitative models for predicting oxygenate concentrations.

Technique_Comparison GCMS GC-MS Sensitivity High Sensitivity GCMS->Sensitivity FTIR FTIR Speed High Speed FTIR->Speed NMR NMR Structural_Info Detailed Structural Info NMR->Structural_Info Non_Destructive Non-Destructive NMR->Non_Destructive Raman Raman Raman->Speed Raman->Non_Destructive

Caption: A logical diagram comparing the key strengths of the different analytical techniques.

Conclusion

The selection of an appropriate analytical technique for the detection of fuel oxygenates is a critical decision that impacts the accuracy, speed, and cost of the analysis. GC-MS stands out for its high sensitivity and is often the method of choice for regulatory purposes, especially for trace-level detection in environmental samples. FTIR and Raman spectroscopy offer significant advantages in terms of speed and minimal sample preparation, making them well-suited for rapid screening and quality control applications. NMR spectroscopy, while potentially more complex and costly, provides unparalleled structural detail and is an excellent tool for in-depth fuel characterization and research. By understanding the comparative strengths and methodologies of these techniques, researchers and scientists can make informed decisions to best meet their analytical objectives.

Safety Operating Guide

Proper Disposal of Butyl Methyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Butyl methyl ether, a common solvent, requires careful management due to its hazardous properties. This document provides essential safety and logistical information, including operational and disposal plans for this compound, to build upon our commitment to being your trusted partner in laboratory safety and chemical handling.

Immediate Safety and Handling

This compound is a highly flammable liquid and vapor that can cause skin irritation.[1][2][3][4][5][6] It is crucial to handle this chemical in well-ventilated areas, away from heat, sparks, open flames, and other ignition sources.[4][7][8][9][10] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[4][5][9]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn. This includes:

  • Eye/Face Protection: Safety goggles or a face shield are necessary to protect against splashes.[10]

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.[1][5] In case of skin contact, immediately wash the affected area with plenty of water and soap.[1]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

Spill Response Protocol

In the event of a spill, immediate action is required to mitigate risks.

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[10][12]

  • Ventilate the Area: Ensure the area is well-ventilated to disperse vapors.[2]

  • Contain the Spill: Use a non-combustible absorbent material like sand, diatomaceous earth, or universal binders to contain the spill.[2][3][7] Do not use combustible materials like sawdust.

  • Collect and Dispose: Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal as hazardous waste.[4][9]

  • Decontaminate: Following product recovery, flush the area with water.[4]

Proper Disposal Procedures

This compound must be disposed of as hazardous waste.[2][3] It is imperative to follow all local, regional, national, and international regulations regarding hazardous waste disposal.[4] Do not empty into drains or release into the environment.[2][3]

Step-by-Step Disposal Guide
  • Waste Identification and Classification:

    • Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to regulations such as the US EPA guidelines in 40 CFR Parts 261.3.[11]

    • This compound is classified as a flammable liquid (Hazard Class 3).[10]

  • Waste Collection and Storage:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • Store the waste container in a cool, dry, well-ventilated area designated for flammable liquids, away from incompatible materials such as strong oxidizing agents and strong acids.[10][11]

  • Engage a Licensed Waste Disposal Company:

    • Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.

    • Provide the waste disposal company with a detailed chemical inventory of the waste container.

  • Documentation:

    • Maintain all necessary documentation, including waste determination records and disposal manifests, in accordance with regulatory requirements.

Quantitative Data Summary

PropertyValueSource
Flash Point-28 °C[10][11]
Lower Explosion Limit1.5% by volume[1]
UN Number2398[3]
Hazard Class3 (Flammable Liquid)[10]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

ButylMethylEtherDisposal This compound Disposal Workflow cluster_onsite On-Site Procedures cluster_offsite Off-Site Disposal cluster_documentation Documentation A Handling & Use (in well-ventilated area with PPE) B Waste Collection (in labeled, sealed container) A->B Generates Waste C Temporary Storage (cool, dry, ventilated area for flammables) B->C Store Safely D Contact Licensed Waste Disposal Company C->D Prepare for Disposal E Provide Waste Inventory D->E Initiate Disposal F Scheduled Pickup & Transportation E->F Arrange Collection G Final Disposal (Incineration/Recycling) F->G Transport H Maintain Disposal Records & Manifests F->H Document Transaction

Caption: Logical workflow for the proper disposal of this compound.

This comprehensive guide provides the necessary information for the safe handling and proper disposal of this compound. By adhering to these procedures, laboratory professionals can ensure a safe working environment and maintain regulatory compliance.

References

Essential Safety and Operational Guidance for Handling Butyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of Butyl methyl ether is paramount. This guide provides immediate safety protocols, personal protective equipment (PPE) recommendations, and procedural plans for its use and disposal, ensuring a secure laboratory environment. This compound, a highly flammable liquid, requires stringent safety measures to mitigate risks of fire, exposure, and improper disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. Engineering controls, such as fume hoods, are the primary line of defense, but proper PPE is essential for all handling procedures.

Recommendations for Personal Protective Equipment:

PPE CategoryTypeStandardNotes
Hand Protection Chemical-resistant gloves are mandatory. Material choice is critical for adequate protection. See the glove compatibility table below for detailed performance data.ASTM F739Inspect gloves for any signs of degradation before use. Contaminated gloves should be removed carefully, avoiding skin contact with the exterior, and disposed of as hazardous waste.
Eye & Face Protection Indirect-vent, impact, and splash-resistant goggles are required.OSHA 29 CFR 1910.133, EN166When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1]
Skin & Body Protection A flame-resistant lab coat is standard. For larger quantities or increased splash potential, chemical-resistant aprons or full suits should be used.N/AAll protective clothing should be clean and readily available.[1] Contaminated clothing must be removed immediately and laundered by personnel trained in handling hazardous materials.[1]
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or fume hood.OSHA 29 CFR 1910.134, EN 149If ventilation is inadequate or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[2]
Quantitative Safety Data

Adherence to established exposure limits and understanding material compatibility are key to safe handling.

ParameterValueAgency/Source
Occupational Exposure Limit (TLV-TWA) 50 ppm (8-hour Time-Weighted Average)ACGIH[2][3]
Lower Explosive Limit (LEL) 1.6%Cole-Parmer SDS[4]
Upper Explosive Limit (UEL) 8.4%Cole-Parmer SDS[4]
Flash Point -28 °C (-18.4 °F)Cole-Parmer SDS[4]

Glove Material Compatibility for this compound:

Glove MaterialPermeation Breakthrough Time (minutes)Degradation RatingRecommendation
Butyl Rubber > 480E (Excellent)Recommended
Viton™/Butyl Rubber > 480E (Excellent)Recommended
Nitrile Rubber 10 - 30G (Good)Suitable for short-term use/splash protection only.[4]
Neoprene < 10NR (Not Recommended)Not Recommended[4]
Natural Rubber < 10P (Poor)Not Recommended[4]
PVC (Polyvinyl Chloride) < 10P (Poor)Not Recommended[4]

Data sourced from Ansell Chemical Resistance Guide. Degradation ratings indicate the physical change to the glove material upon chemical contact. Breakthrough times were evaluated according to ASTM F739 standard.

Operational and Disposal Plans

Handling and Storage Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[2][4]

  • Ignition Sources: It is a highly flammable liquid.[1][5] Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[1][3][4][6]

  • Equipment: Use only non-sparking tools and explosion-proof equipment.[1][4][7] All metal containers and transfer equipment must be grounded and bonded to prevent static discharge.[1][4][6]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[1][3] this compound is incompatible with strong oxidizing agents and strong acids.[1][4]

Disposal Plan:

  • Waste Identification: this compound and any materials contaminated with it (e.g., absorbent pads, gloves) must be treated as hazardous waste.[1]

  • Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal facility.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

Emergency Response Workflow

In the event of a spill, a clear and immediate response is crucial to ensure safety and minimize environmental impact.

ButylMethylEtherSpillResponse start Spill Occurs evacuate Evacuate Immediate Area Alert Personnel start->evacuate assess Assess Spill Size & Associated Risks evacuate->assess is_minor Is Spill Minor & Manageable? assess->is_minor ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) is_minor->ppe Yes contact_ehs Contact Emergency Services & EHS Immediately is_minor->contact_ehs No ignition Remove All Ignition Sources ppe->ignition ventilate Ensure Adequate Ventilation ignition->ventilate absorb Cover with Inert Absorbent (Vermiculite, Sand) ventilate->absorb collect Collect Residue with Non-Sparking Tools absorb->collect dispose Place in Sealed Container for Hazardous Waste Disposal collect->dispose end Decontaminate Area & Report Incident dispose->end isolate Isolate the Area Prevent Entry contact_ehs->isolate

Caption: Workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl methyl ether
Reactant of Route 2
Reactant of Route 2
Butyl methyl ether

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.